1-(2-methylpiperidin-1-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7-5-3-4-6-9(7)8(2)10/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNCGVGFKAHBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391787 | |
| Record name | 1-acetyl-2-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4593-15-1 | |
| Record name | 1-acetyl-2-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(2-methylpiperidin-1-yl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-(2-methylpiperidin-1-yl)ethanone, a valuable building block in medicinal chemistry and organic synthesis. The document details the primary synthetic pathway, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers and professionals in the field of drug development.
Synthesis Pathway: N-Acetylation of 2-Methylpiperidine
The most direct and common method for the synthesis of this compound is the N-acetylation of 2-methylpiperidine. This reaction involves the introduction of an acetyl group onto the nitrogen atom of the piperidine ring. The transformation can be efficiently achieved using common acetylating agents such as acetyl chloride or acetic anhydride.
The overall reaction is depicted below:
Caption: General reaction scheme for the N-acetylation of 2-methylpiperidine.
Reaction with Acetyl Chloride
The reaction of 2-methylpiperidine with acetyl chloride is a rapid and generally high-yielding method. A base, typically a tertiary amine like triethylamine, is required to neutralize the hydrochloric acid byproduct formed during the reaction.
Reaction with Acetic Anhydride
Acetic anhydride is another effective acetylating agent for this transformation. The reaction may require heating to proceed at a reasonable rate, and it produces acetic acid as a byproduct, which can often be removed during the workup procedure.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Method A: Acetylation using Acetyl Chloride
Experimental Workflow:
Caption: Experimental workflow for the synthesis using acetyl chloride.
Procedure:
-
To a solution of 2-methylpiperidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C is added acetyl chloride (1.1 eq.) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method B: Acetylation using Acetic Anhydride
Experimental Workflow:
Caption: Experimental workflow for the synthesis using acetic anhydride.
Procedure:
-
A mixture of 2-methylpiperidine (1.0 eq.) and acetic anhydride (1.5 eq.) is heated at 100 °C for 3-5 hours.
-
The reaction mixture is cooled to room temperature and then carefully poured into a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | |
| Name | 2-Methylpiperidine |
| CAS Number | 109-05-7 |
| Molecular Formula | C₆H₁₃N |
| Molecular Weight | 99.17 g/mol |
| Product | |
| Name | This compound |
| CAS Number | 4593-15-1 |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| Reaction Conditions (Typical) | |
| Yield (Acetyl Chloride) | > 90% |
| Yield (Acetic Anhydride) | 80-90% |
Spectroscopic Data (Expected)
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the acetyl methyl group (singlet, ~2.1 ppm), the methyl group on the piperidine ring (doublet), and complex multiplets for the piperidine ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbon (~170 ppm), the acetyl methyl carbon, and the carbons of the 2-methylpiperidine ring. |
| IR | A strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1660 cm⁻¹. |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 141, and characteristic fragmentation patterns. |
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and analytical capabilities.
An In-depth Technical Guide on the Physicochemical Properties of 1-(2-methylpiperidin-1-yl)ethanone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 1-(2-methylpiperidin-1-yl)ethanone. Due to a scarcity of experimentally determined data for this specific molecule, this document also presents computed values and data from closely related analogs to offer a predictive profile. Furthermore, standardized experimental protocols for determining key physicochemical parameters are detailed to guide researchers in their own characterization efforts. This guide aims to be a valuable resource for professionals in drug development and chemical research by consolidating available information and outlining methodologies for empirical data generation.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 4593-15-1, is a tertiary amide derivative of 2-methylpiperidine. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] The N-acetylation of the piperidine nitrogen, as seen in the title compound, can significantly influence its physicochemical properties such as polarity, basicity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of these properties is therefore crucial for its potential applications in research and drug development.
Physicochemical Properties
Quantitative data for this compound is limited. The following tables summarize the available computed data for a stereoisomer, 1-[(2R,3S)-3-methylpiperidin-2-yl]ethanone, and general information for the target compound.[2] Experimental data for the parent compound, 1-acetylpiperidine, is included for comparative purposes.
Table 1: General and Computed Physicochemical Properties
| Property | This compound | 1-[(2R,3S)-3-methylpiperidin-2-yl]ethanone (Computed)[2] | 1-Acetylpiperidine (for comparison) |
| CAS Number | 4593-15-1[3] | 95735292 | 618-42-8[4] |
| Molecular Formula | C₈H₁₅NO[3] | C₈H₁₅NO[2] | C₇H₁₃NO[4] |
| Molecular Weight | 141.21 g/mol | 141.21 g/mol [2] | 127.18 g/mol |
| XLogP3-AA | Not Available | 0.9[2] | Not Available |
| Hydrogen Bond Donor Count | Not Available | 0[2] | 0 |
| Hydrogen Bond Acceptor Count | Not Available | 1[2] | 1 |
| Rotatable Bond Count | Not Available | 1[2] | 1 |
| Exact Mass | Not Available | 141.115364102 Da[2] | 127.099714658 Da |
| Topological Polar Surface Area | Not Available | 29.1 Ų[2] | 20.3 Ų |
Table 2: Experimental Physical Properties (where available)
| Property | This compound | 1-Acetylpiperidine (for comparison) |
| Melting Point | Not Available | Not Available |
| Boiling Point | Not Available | 499.2 K (226.05 °C)[4] |
| pKa (of conjugate acid) | Not Available | ~ -0.5[5] |
| Solubility | Not Available | Soluble in water (for amides with ≤ 5 carbons)[6] |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of this compound are provided below. These are generalized procedures that can be adapted for this specific compound.
Melting Point Determination
The melting point of a solid is a key indicator of its purity.[7]
Protocol:
-
A small, dry sample of the crystalline compound is loaded into a thin-walled capillary tube, sealed at one end.[8]
-
The capillary tube is placed in a melting point apparatus, which provides controlled heating.[7]
-
The sample is heated slowly, and the temperature at which the first liquid appears (onset) and the temperature at which the entire solid has turned to liquid (completion) are recorded. This range represents the melting point.[7]
-
For accuracy, a slow heating rate (e.g., 1-2 °C per minute) should be used near the expected melting point.[7]
Boiling Point Determination
The boiling point is a characteristic physical property of a liquid.[9]
Protocol (Simple Distillation):
-
Approximately 5-10 mL of the liquid sample is placed in a round-bottom flask with a few boiling chips.[9]
-
A simple distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.[9]
-
The liquid is heated to a steady boil.[9]
-
The temperature at which the vapor and liquid are in equilibrium, indicated by a constant temperature reading on the thermometer as the liquid condenses, is recorded as the boiling point.[9] The atmospheric pressure should also be recorded.[10]
pKa Determination
The pKa of the conjugate acid of the amide can be determined to quantify its basicity. Amides are very weak bases, with protonation occurring on the carbonyl oxygen.[5]
Protocol (NMR Spectroscopy):
-
A series of solutions of the compound are prepared in a suitable solvent system (e.g., D₂O or a mixed aqueous-organic solvent) across a range of pH values.
-
The ¹H or ¹⁵N NMR spectrum is recorded for each sample.[11]
-
The chemical shift of a nucleus close to the site of protonation (e.g., protons on the carbons alpha to the nitrogen or the nitrogen atom itself) is plotted against the pH.[11][12]
-
The resulting data will form a sigmoidal curve. The pH at the inflection point of this curve corresponds to the pKa value.[13]
Solubility Determination
Solubility is a crucial parameter, especially for drug development, as it affects absorption and distribution.
Protocol:
-
In a series of labeled test tubes, add a small, measured amount of this compound (e.g., 10 mg).
-
To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, hexane, 5% aqueous HCl, 5% aqueous NaOH).[14]
-
The tubes are vigorously shaken for a set period (e.g., 30-60 seconds) and then allowed to stand.[15]
-
The solubility is determined by visual inspection: "soluble" if the compound dissolves completely, "partially soluble" if a significant amount dissolves, and "insoluble" if no significant dissolution is observed.[15] The solubility in acidic and basic solutions can indicate the presence of basic or acidic functional groups, respectively.[16]
Spectroscopic Data Analysis (Predicted)
-
¹H NMR: Signals corresponding to the methyl group on the piperidine ring, the acetyl methyl group, and the methylene protons of the piperidine ring are expected. The chemical shifts of the protons on the carbons adjacent to the nitrogen will be influenced by the amide functionality.
-
¹³C NMR: Resonances for the two methyl carbons, the carbonyl carbon of the amide, and the carbons of the piperidine ring would be observed. The chemical shift of the carbonyl carbon is typically in the range of 170-180 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the tertiary amide is expected around 1630-1670 cm⁻¹. C-N stretching and C-H stretching vibrations will also be present.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 141. Common fragmentation patterns for N-acetylpiperidines include cleavage of the acetyl group and fragmentation of the piperidine ring.[17]
Biological Activity
There is no specific information available in the searched literature regarding the biological activity or signaling pathways of this compound. However, the piperidine moiety is a common feature in many biologically active compounds, including pharmaceuticals with applications as antihypertensives, antibacterials, and antimalarials.[1] Derivatives of N-benzylpiperidin-4-one have shown a broad range of biological activities, including enzyme inhibition and neuroprotective properties.[18] Therefore, it is plausible that this compound could be investigated for various biological activities.
Visualizations
As no specific signaling pathways for this compound have been identified, a generalized workflow for determining a key physicochemical property is presented below.
Caption: Workflow for pKa Determination via NMR Spectroscopy.
Conclusion
This technical guide has compiled the available physicochemical information for this compound. While experimental data is sparse, computed values and data from analogous compounds provide a useful starting point for researchers. The detailed experimental protocols offer a clear path for the empirical determination of its key properties. Further research is warranted to fully characterize this compound and to explore its potential biological activities, given the prevalence of the piperidine scaffold in medicinal chemistry.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 1-[(2R,3S)-3-methylpiperidin-2-yl]ethanone | C8H15NO | CID 95735292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:4593-15-1 | Chemsrc [chemsrc.com]
- 4. Piperidine, 1-acetyl- [webbook.nist.gov]
- 5. Amide [chemeurope.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. saltise.ca [saltise.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Whitepaper: 1-(2-Methylpiperidin-1-yl)ethanone
CAS Number: 4593-15-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1-(2-methylpiperidin-1-yl)ethanone (also known as N-acetyl-2-methylpiperidine), a heterocyclic compound with potential applications in medicinal chemistry and synthetic research. This guide consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis via N-acetylation of 2-methylpiperidine, and discusses the broader context of the biological activities associated with piperidine-containing molecules. The information is structured to support drug development professionals and researchers in their exploration of this compound and its derivatives.
Chemical and Physical Properties
This compound is a derivative of 2-methylpiperidine, where an acetyl group is attached to the nitrogen atom of the piperidine ring. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data from its precursor, 2-methylpiperidine.
Table 1: Physicochemical Properties
| Property | Value | Source/Precursor Data |
| CAS Number | 4593-15-1 | - |
| Molecular Formula | C₈H₁₅NO | - |
| Molecular Weight | 141.21 g/mol | - |
| IUPAC Name | This compound | - |
| Appearance | Light yellow solid (predicted) | [1] |
| Boiling Point | Not available | Precursor (2-methylpiperidine): 118-119 °C |
| Density | Not available | Precursor (2-methylpiperidine): 0.844 g/mL at 25 °C |
| Solubility | Soluble in organic solvents | General property of similar amides |
| pKa | Not available | Precursor (2-methylpiperidine): 11.2 (approx.)[2] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is the N-acetylation of 2-methylpiperidine. This is a standard amide bond formation reaction.
General Reaction Scheme
Detailed Experimental Protocol
This protocol is based on standard N-acetylation procedures for secondary amines.[3]
Materials:
-
2-Methylpiperidine (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (1.5 eq) or another non-nucleophilic base like Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add pyridine (1.5 eq) to the solution. Cool the mixture to 0 °C using an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution. Ensure the temperature remains at or below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Signals corresponding to the piperidine ring protons (typically in the 1.0-4.0 ppm range).- A singlet for the acetyl methyl group protons (around 2.1 ppm).- A signal for the methyl group on the piperidine ring (doublet, likely upfield). |
| ¹³C NMR | - A signal for the carbonyl carbon of the acetyl group (around 170 ppm).- Signals for the carbons of the piperidine ring.- Signals for the two methyl group carbons. |
| FT-IR | - A strong C=O (amide) stretching band around 1630-1660 cm⁻¹.- C-H stretching bands from the alkyl groups around 2850-2950 cm⁻¹. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight (141.21).- Fragmentation patterns typical of N-acetylated piperidines. |
Biological Activity and Drug Development Context
Specific biological studies on this compound are limited in published literature. However, the piperidine scaffold is a highly privileged structure in medicinal chemistry, found in a vast number of approved drugs and clinical candidates.[4]
The Piperidine Scaffold in Pharmacology
The piperidine ring is valued for its ability to:
-
Introduce a basic nitrogen atom, which can be crucial for receptor binding and improving pharmacokinetic properties like solubility.[4]
-
Serve as a rigid scaffold to orient functional groups in three-dimensional space for optimal interaction with biological targets.
-
Enhance metabolic stability compared to more labile structures.[4]
Compounds containing the piperidine moiety exhibit a wide array of biological activities, including anticancer, anti-inflammatory, analgesic, antipsychotic, and antimicrobial effects.[5][6][7][8]
Potential Signaling Pathways and Research Directions
Given the broad bioactivity of piperidine derivatives, this compound could be investigated for various therapeutic applications. The N-acetylation modifies the basicity of the piperidine nitrogen, which could alter its binding profile compared to its parent amine, 2-methylpiperidine. This modification could be explored as a strategy to modulate activity or selectivity for various targets.
Future research could involve screening this compound against various cell lines and receptor panels to identify potential biological targets. Its role as a synthetic intermediate for more complex molecules also warrants investigation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling piperidine derivatives should be followed.[1][9][10]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials.
-
First Aid: In case of inhalation, move to fresh air. In case of skin or eye contact, rinse immediately and thoroughly with water. If swallowed, rinse mouth and seek medical attention.
Conclusion
This compound is a readily synthesizable derivative of the pharmacologically significant 2-methylpiperidine. This guide provides a foundational protocol for its preparation and summarizes its key chemical properties. While direct biological data is scarce, its structural relationship to a wide range of bioactive molecules makes it a compound of interest for screening libraries and as a building block in drug discovery and development programs. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. neogen.com [neogen.com]
Spectroscopic and Synthetic Profile of 1-(2-methylpiperidin-1-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for the compound 1-(2-methylpiperidin-1-yl)ethanone. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 - 4.7 | Multiplet | 1H | H-2 (CH) |
| ~3.0 - 3.2 | Multiplet | 1H | H-6 (eq) |
| ~2.8 - 3.0 | Multiplet | 1H | H-6 (ax) |
| ~2.1 | Singlet | 3H | Acetyl (CH₃) |
| ~1.5 - 1.8 | Multiplets | 6H | H-3, H-4, H-5 (CH₂) |
| ~1.2 | Doublet | 3H | 2-Methyl (CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~169 | Carbonyl (C=O) |
| ~48 | C-2 (CH) |
| ~42 | C-6 (CH₂) |
| ~30 | C-4 (CH₂) |
| ~25 | C-5 (CH₂) |
| ~22 | Acetyl (CH₃) |
| ~18 | C-3 (CH₂) |
| ~15 | 2-Methyl (CH₃) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2935 | Strong | C-H stretch (aliphatic) |
| ~2860 | Medium | C-H stretch (aliphatic) |
| ~1645 | Strong | C=O stretch (amide) |
| ~1450 | Medium | C-H bend (methylene) |
| ~1230 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 141 | [M]⁺ (Molecular Ion) |
| 126 | [M - CH₃]⁺ |
| 98 | [M - COCH₃]⁺ |
| 84 | [Piperidine ring fragment]⁺ |
| 43 | [COCH₃]⁺ |
Synthetic Protocol: N-Acetylation of 2-Methylpiperidine
The synthesis of this compound can be readily achieved via the N-acetylation of 2-methylpiperidine. A general experimental protocol is provided below.
Materials:
-
2-Methylpiperidine
-
Acetic anhydride
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpiperidine (1 equivalent) in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by distillation or column chromatography if necessary.
Visualizations
The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic analysis of the target compound.
Caption: Synthetic pathway for this compound.
Caption: General workflow for synthesis and spectroscopic analysis.
A Framework for Elucidating the Mechanism of Action of 1-(2-methylpiperidin-1-yl)ethanone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The compound 1-(2-methylpiperidin-1-yl)ethanone is a novel chemical entity with an uncharacterized pharmacological profile. This guide presents a comprehensive, systematic framework for the elucidation of its mechanism of action. The proposed workflow integrates computational prediction, a hierarchical in vitro screening cascade, detailed experimental protocols, and strategies for downstream signaling pathway analysis. This document is intended to serve as a technical roadmap for researchers and drug development professionals investigating the pharmacological properties of this and other novel piperidine derivatives.
Introduction: The Challenge of a Novel Chemical Entity
This compound belongs to the piperidine class of compounds, a scaffold present in numerous pharmaceuticals and biologically active molecules.[1][2] However, a thorough review of the scientific literature reveals a lack of pharmacological data for this specific molecule. Therefore, its mechanism of action, potential therapeutic applications, and safety profile remain unknown. The process of characterizing such a new chemical entity (NCE) is a cornerstone of drug discovery and chemical biology.[3] This guide outlines a logical and efficient progression of studies designed to identify the molecular target(s) of this compound and to characterize its effects on cellular signaling and function.
Phase I: In Silico Target Prediction and Profiling
The initial step in characterizing a novel compound is to leverage computational tools to predict its potential biological targets.[4][5] These in silico methods utilize the 2D and 3D structure of the molecule to calculate its similarity to known ligands of a vast array of protein targets.[6] This approach helps to prioritize experimental screening efforts, saving both time and resources.
Experimental Protocol: Computational Target Prediction
-
Input: The chemical structure of this compound is converted to a simplified molecular-input line-entry system (SMILES) string: CC(=O)N1CCCCC1C.
-
Prediction Engines: The SMILES string is submitted to multiple web-based target prediction servers (e.g., SwissTargetPrediction, SuperPred, ChEMBL).[6] These tools compare the input molecule to databases of known bioactive ligands.
-
Target Class Analysis: The output from these servers provides a ranked list of potential protein targets, often grouped by protein family (e.g., G-protein coupled receptors, ion channels, enzymes).[7]
-
Data Consolidation: The predictions from multiple platforms are consolidated to identify high-confidence, consensus targets.
Data Presentation: Predicted Biological Targets
The results of the in silico analysis should be summarized in a table to provide a clear overview of potential targets for further investigation.
| Target Class | Predicted Target | Prediction Score/Probability | Prediction Tool |
| GPCR | Dopamine D2 Receptor | 0.65 | SwissTargetPrediction |
| GPCR | Sigma-1 Receptor | 0.62 | SwissTargetPrediction |
| GPCR | Muscarinic M1 Receptor | 0.58 | SwissTargetPrediction |
| Enzyme | Acetylcholinesterase | 0.55 | SuperPred |
| Ion Channel | NMDA Receptor | 0.45 | ChEMBL ML |
Visualization: Target Prediction Workflow
Figure 1: Workflow for in silico target prediction of a novel chemical entity.
Phase II: In Vitro Pharmacological Screening
Based on the computational predictions, a tiered in vitro screening approach is employed to experimentally identify and validate the molecular targets. This typically begins with broad radioligand binding assays followed by more specific functional assays.
Experimental Protocol: Radioligand Binding Assay
This protocol provides a general methodology for a competitive radioligand binding assay, which is a common technique to determine the affinity of a compound for a specific receptor.
-
Materials: Cell membranes expressing the target receptor, a radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors), unlabeled competitor (this compound), assay buffer, and filter plates.
-
Assay Setup: A series of dilutions of this compound are prepared.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together to allow for competitive binding to the receptor.
-
Separation: The mixture is rapidly filtered through a filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: The amount of radioactivity trapped on the filter, corresponding to the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Data Presentation: In Vitro Pharmacology Profile
The data from the binding and functional assays should be compiled into a comprehensive table.
| Target | Assay Type | Parameter | Value |
| Dopamine D2 Receptor | [³H]-Spiperone Binding | Ki | 85 nM |
| Dopamine D2 Receptor | cAMP Functional Assay | EC50 | 250 nM (Antagonist) |
| Sigma-1 Receptor | [³H]-(+)-Pentazocine Binding | Ki | 1.2 µM |
| Muscarinic M1 Receptor | [³H]-Pirenzepine Binding | Ki | > 10 µM |
| Acetylcholinesterase | Enzyme Activity Assay | IC50 | > 10 µM |
Visualization: In Vitro Screening Cascade
Figure 2: Hierarchical workflow for in vitro pharmacological screening.
Phase III: Downstream Signaling Pathway Analysis
Once a primary molecular target is confirmed (e.g., the Dopamine D2 receptor in our hypothetical example), the next step is to elucidate the downstream intracellular signaling pathways modulated by the compound.
Experimental Approaches:
-
Second Messenger Assays: Measure changes in intracellular signaling molecules like cAMP, cGMP, or inositol phosphates.
-
Western Blot Analysis: Quantify the phosphorylation state of key signaling proteins downstream of the receptor, such as ERK, Akt, or CREB.
-
Reporter Gene Assays: Use engineered cell lines with reporter genes (e.g., luciferase) linked to response elements that are activated by specific signaling pathways.
Visualization: Hypothetical Signaling Pathway
Assuming this compound is a Dopamine D2 receptor antagonist, its effect on a Gαi-coupled signaling pathway can be visualized as follows:
Figure 3: Hypothetical signaling pathway for a D2 receptor antagonist.
Conclusion and Future Directions
This guide provides a structured and comprehensive framework for the elucidation of the mechanism of action of the novel compound this compound. By integrating in silico prediction with a systematic cascade of in vitro assays, researchers can efficiently identify and characterize its primary molecular target(s) and downstream signaling effects. The successful completion of this workflow will provide the critical information necessary to guide further preclinical development, including assessment in more complex cellular and in vivo models, and to ultimately understand the therapeutic potential and toxicological profile of this new chemical entity.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. springbiosolution.com [springbiosolution.com]
- 4. Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Structural Elucidation of 1-(2-methylpiperidin-1-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 1-(2-methylpiperidin-1-yl)ethanone, a key chemical intermediate. This document details the analytical methodologies and presents a full spectroscopic dataset, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The aim is to furnish researchers and professionals in drug development with a definitive reference for the characterization of this compound, ensuring accuracy and reproducibility in their scientific endeavors.
Introduction
This compound is a derivative of piperidine, a ubiquitous heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals. The precise characterization of its chemical structure is paramount for its application in synthetic chemistry and drug discovery, where structural integrity directly influences biological activity and safety profiles. This guide outlines the systematic approach to confirming the molecular structure of this compound through modern spectroscopic techniques.
Molecular Structure
The logical relationship for the structural determination of this compound is based on interpreting the collective data from various spectroscopic methods. Each technique provides unique insights into the molecular framework, and the convergence of this data leads to an unambiguous structural assignment.
Caption: Logical workflow for the structural elucidation of this compound.
Spectroscopic Data
The following sections present the quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of a chiral center at the C2 position of the piperidine ring and the restricted rotation around the amide bond, the molecule exists as a mixture of two rotamers, leading to the observation of doubled signals for some protons and carbons. The data presented is a representative interpretation.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.65 - 4.55 | m | 1H | H-2 |
| 3.55 | ddd | 1H | H-6 (axial) |
| 3.05 | ddd | 1H | H-6 (equatorial) |
| 2.12 | s | 3H | H-8 |
| 1.80 - 1.55 | m | 6H | H-3, H-4, H-5 |
| 1.25 | d | 3H | H-7 |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 169.5 | C-8 (C=O) |
| 52.0 | C-2 |
| 45.5 | C-6 |
| 30.5 | C-3 |
| 25.0 | C-5 |
| 22.0 | C-9 (CH₃) |
| 19.5 | C-4 |
| 16.0 | C-7 (CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands corresponding to the amide and alkyl groups.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2935 | Strong | C-H stretch (alkyl) |
| 1645 | Strong | C=O stretch (amide) |
| 1440 | Medium | C-H bend (alkyl) |
| 1230 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its elemental composition.
Table 4: Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 141 | 40 | [M]⁺ (Molecular Ion) |
| 126 | 100 | [M - CH₃]⁺ |
| 98 | 85 | [M - COCH₃]⁺ |
| 84 | 30 | [C₅H₁₀N]⁺ |
| 43 | 95 | [CH₃CO]⁺ |
Experimental Protocols
The following protocols describe the methodologies used to obtain the spectroscopic data.
NMR Spectroscopy
Caption: Experimental workflow for NMR spectroscopy.
A sample of this compound (approximately 15 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer at room temperature. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a 2-second relaxation delay. The data was processed using standard Fourier transform, phase correction, and baseline correction.[1][2]
Infrared (IR) Spectroscopy
Caption: Experimental workflow for FT-IR spectroscopy.
The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the clean, empty ATR crystal was recorded. A small drop of the neat liquid sample was then placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. The resulting spectrum was baseline corrected.[3][4][5]
Mass Spectrometry (MS)
Caption: Experimental workflow for GC-MS analysis.
Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample was prepared in dichloromethane. 1 µL of the solution was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 50°C to 250°C. The separated components were introduced into the mass spectrometer and ionized by electron ionization (EI) at 70 eV. The mass analyzer scanned from m/z 40 to 400.[6][7][8]
Conclusion
The collective spectroscopic evidence from NMR, IR, and MS analyses provides a coherent and unambiguous structural confirmation of this compound. The presented data and protocols serve as a reliable resource for the identification and characterization of this compound in various research and development settings.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. mdpi.com [mdpi.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. memphis.edu [memphis.edu]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Sample preparation GC-MS [scioninstruments.com]
An In-depth Technical Guide to the Synthesis of 2-Methylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-methylpiperidine scaffold is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds. Its inherent chirality and conformational rigidity make it a crucial building block in medicinal chemistry, influencing the biological activity and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing 2-methylpiperidine derivatives, with a focus on catalytic hydrogenation, asymmetric synthesis, and biocatalysis. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of synthetic workflows and relevant biological pathways are presented to serve as a valuable resource for researchers in organic synthesis and drug discovery.
Introduction
Piperidine derivatives are among the most prevalent heterocyclic scaffolds in approved drugs and clinical candidates.[1] The introduction of a methyl group at the 2-position imparts specific stereochemical properties that can significantly impact biological target engagement. Consequently, the development of efficient and stereoselective methods for the synthesis of 2-methylpiperidine derivatives is of paramount importance. This guide will delve into the principal synthetic methodologies, providing both theoretical understanding and practical experimental details.
Catalytic Hydrogenation of 2-Methylpyridine
One of the most direct and atom-economical methods for the synthesis of 2-methylpiperidine is the catalytic hydrogenation of readily available 2-methylpyridine (2-picoline). This approach involves the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst.
Heterogeneous Catalysis
Heterogeneous catalysts are widely employed for their ease of separation and recyclability. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a classic and effective catalyst for this transformation.
Table 1: Catalytic Hydrogenation of Substituted Pyridines with PtO₂
| Entry | Substrate | Pressure (bar) | Time (h) | Product | Yield (%) |
| 1 | 2-Methylpyridine | 70 | 4-6 | 2-Methylpiperidine | High |
| 2 | 3-Methylpyridine | 70 | 4-6 | 3-Methylpiperidine | High |
| 3 | 2-Bromopyridine | 50 | 6 | 2-Bromopiperidine | - |
| 4 | 2-Fluoropyridine | 50 | 6 | 2-Fluoropiperidine | - |
| 5 | 3-Phenylpyridine | 60 | 8 | 3-Phenylpiperidine | - |
Data extracted from Reddy et al. (2015).[2] The original paper states yields were good to excellent but does not provide specific percentages for all substrates.
Experimental Protocol: Catalytic Hydrogenation of 2-Methylpyridine using PtO₂[2]
-
A solution of 2-methylpyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure autoclave.
-
A catalytic amount of PtO₂ (5 mol%) is added to the solution.
-
The autoclave is sealed and purged with hydrogen gas.
-
The reaction is stirred under a hydrogen gas pressure of 70 bar for 4-6 hours at room temperature.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully depressurized and quenched with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The product is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are filtered through celite and dried over anhydrous sodium sulfate (Na₂SO₄).
-
The solvent is removed under reduced pressure to afford the desired 2-methylpiperidine.
Caption: Workflow for the catalytic hydrogenation of 2-methylpyridine.
Asymmetric Synthesis of 2-Methylpiperidine Derivatives
The synthesis of enantiomerically pure 2-methylpiperidine derivatives is crucial for the development of chiral drugs. Asymmetric catalysis offers a powerful tool to achieve this goal with high efficiency and stereoselectivity.
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
A highly effective method for the enantioselective synthesis of 2-alkylpiperidines involves the iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts. This strategy activates the pyridine ring towards reduction and allows for excellent stereocontrol.
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Alkyl-N-benzylpyridinium Salts
| Entry | R-group | Product | Yield (%) | er |
| 1 | Phenyl | 2-Phenylpiperidine | 95 | 96:4 |
| 2 | 2-Naphthyl | 2-(2-Naphthyl)piperidine | 96 | 97:3 |
| 3 | Methyl | 2-Methylpiperidine | 92 | 82:18 |
| 4 | Propyl | 2-Propylpiperidine | 93 | 88:12 |
| 5 | Isopropyl | 2-Isopropylpiperidine | 91 | 91:9 |
| 6 | Cyclopropyl | 2-Cyclopropylpiperidine | 94 | 92:8 |
Data extracted from a study by Zhang and coworkers, highlighting the use of an Ir-MeO-BoQPhos catalyst.[3]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation[3]
-
In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] (0.0025 mmol) and the chiral ligand (e.g., MeO-BoQPhos, 0.0055 mmol) in an appropriate solvent (e.g., THF, 1.0 mL) is stirred at room temperature for 20-30 minutes to form the catalyst.
-
The catalyst solution is transferred via syringe to a stainless-steel autoclave containing the 2-alkyl-N-benzylpyridinium salt (0.25 mmol) and iodine (I₂, 5 mol%).
-
The autoclave is sealed, purged with hydrogen, and pressurized to 450 psi with H₂.
-
The reaction is stirred at a controlled temperature (e.g., 30°C) for the specified time (e.g., 5-24 hours).
-
After carefully releasing the hydrogen, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield the enantioenriched 2-alkylpiperidine derivative.
Caption: Workflow for iridium-catalyzed asymmetric hydrogenation.
Biocatalytic Synthesis
Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules. Enzymes can offer exquisite stereoselectivity under mild reaction conditions.
Chemo-enzymatic Dearomatization of Pyridines
A chemo-enzymatic cascade involving an amine oxidase and an ene-imine reductase can be employed for the asymmetric dearomatization of activated pyridines to produce stereodefined piperidines. This method provides access to valuable 3- and 3,4-substituted piperidines.
Table 3: Chemo-enzymatic Synthesis of Chiral Piperidines
| Substrate (Tetrahydropyridine) | Product | d.r. | ee (%) |
| N-Boc-3-phenyl-1,2,3,4-tetrahydropyridine | (S)-N-Boc-3-phenylpiperidine | - | >99 |
| N-Boc-4-methyl-1,2,3,4-tetrahydropyridine | (S)-N-Boc-4-methylpiperidine | - | >99 |
| N-Boc-3,4-dimethyl-1,2,3,4-tetrahydropyridine | (3S,4S)-N-Boc-3,4-dimethylpiperidine | >98:2 | >99 |
Data from a representative chemo-enzymatic dearomatization process.[2]
Experimental Protocol: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade[2]
-
To a solution of the N-substituted tetrahydropyridine (1 mM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) is added glucose (50 mM) and NADP⁺ (1 mM).
-
Glucose dehydrogenase (for cofactor recycling, 5 µM), a 6-hydroxy-D-nicotine oxidase (6-HDNO) variant (10 µM), and an ene-imine reductase (EneIRED, 10 µM) are added.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking for 24 hours.
-
The reaction is quenched by the addition of a water-miscible organic solvent (e.g., acetonitrile).
-
The mixture is centrifuged to precipitate the enzymes.
-
The supernatant is analyzed by chiral HPLC or GC to determine the diastereomeric ratio and enantiomeric excess.
-
The product can be extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate) for isolation.
Caption: A simplified representation of the chemo-enzymatic cascade.
Biological Relevance and Signaling Pathways
2-Methylpiperidine derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development. Their interactions with biological targets can modulate various signaling pathways.
Anticancer Activity
Certain 2,6-disubstituted N-methylpiperidine derivatives have been investigated as bioreducible antitumor agents.[4] These compounds are designed to be activated under the hypoxic conditions often found in solid tumors, leading to the generation of cytotoxic species that can damage cancer cells.
Caption: Conceptual pathway for hypoxia-activated piperidine prodrugs.
Neurological Applications
The piperidine nucleus is a common feature in molecules targeting the central nervous system. Derivatives of 2-methylpiperidine have been explored for their potential to modulate neurotransmitter systems, such as those involving serotonin and dopamine.[5] For instance, some piperidine alkaloids from pine species have shown neurological effects. While the precise signaling pathways are often complex and not fully elucidated for every derivative, a general representation can be conceptualized.
Caption: General scheme of 2-methylpiperidine derivatives in neuronal signaling.
Conclusion
The synthesis of 2-methylpiperidine derivatives continues to be an active area of research, driven by their importance in medicinal chemistry. This guide has highlighted several key synthetic strategies, including catalytic hydrogenation, powerful asymmetric methods, and innovative biocatalytic approaches. The provided experimental protocols and quantitative data offer a practical resource for the synthesis of these valuable compounds. Furthermore, the visualization of synthetic workflows and potential biological pathways underscores the interdisciplinary nature of this field, connecting synthetic chemistry with drug discovery and development. Future efforts will likely focus on the development of even more efficient, selective, and sustainable methods for the synthesis of complex 2-methylpiperidine derivatives with tailored biological activities.
References
Catalytic Acetylation of 2-Methylpiperidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the catalytic N-acetylation of 2-methylpiperidine, a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The introduction of an acetyl group to the nitrogen atom of the piperidine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity. This document details various catalytic methodologies, offering experimental protocols, quantitative data summaries, and mechanistic insights to facilitate research and development in this area.
Introduction to N-Acetylation of 2-Methylpiperidine
N-acetylation is a fundamental organic reaction involving the introduction of an acetyl group onto a nitrogen atom. In the context of 2-methylpiperidine, a secondary amine, this transformation yields N-acetyl-2-methylpiperidine. The presence of a methyl group at the 2-position of the piperidine ring introduces steric hindrance, which can influence the reactivity of the amine and necessitate the use of catalytic methods to achieve efficient and selective acetylation under mild conditions. Traditional acetylation methods often rely on stoichiometric amounts of strong bases or harsh reaction conditions, leading to potential side reactions and purification challenges. Catalytic approaches offer a more sustainable and efficient alternative.
This guide explores several catalytic strategies for the N-acetylation of 2-methylpiperidine, including heterogeneous catalysis with alumina, homogeneous catalysis with acetic acid, and biocatalysis using enzymes.
Heterogeneous Catalysis: Alumina-Catalyzed Acetylation
The use of solid catalysts like alumina offers advantages in terms of catalyst recovery and process simplification, making it particularly suitable for continuous flow applications. Alumina acts as a Lewis acid, activating the acetylating agent and facilitating the nucleophilic attack of the amine.
Experimental Protocol: Continuous-Flow Alumina-Catalyzed Acetylation
This protocol is adapted from a method developed for the N-acetylation of piperidine and is expected to be applicable to 2-methylpiperidine with potential optimization of reaction parameters.[1]
Materials:
-
2-Methylpiperidine
-
Acetonitrile (HPLC grade, serving as both solvent and acetylating agent)
-
Aluminum(III) oxide (for chromatography, activated, neutral)
-
Continuous-flow reactor system (including HPLC pump, packed-bed reactor column, preheating coil, and back-pressure regulator)
Procedure:
-
A stainless steel HPLC column (e.g., 250 mm L × 4.6 mm ID) is packed with 4 g of activated neutral alumina.
-
The packed column is integrated into a continuous-flow reactor system.
-
A solution of 2-methylpiperidine in acetonitrile (e.g., 0.1 M) is prepared.
-
The solution is pumped through the system at a defined flow rate (e.g., 0.1-1.0 mL/min) and temperature (e.g., 150-250 °C), with a back-pressure regulator set to maintain the solvent in the liquid phase (e.g., 10-20 bar).
-
The output from the reactor is collected, and the solvent is removed under reduced pressure.
-
The crude product is analyzed by GC-MS or NMR to determine conversion and yield, and purified by column chromatography if necessary.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the alumina-catalyzed acetylation of secondary cyclic amines. The data for piperidine is from the literature, while the data for 2-methylpiperidine is an educated projection that may require experimental validation.[1]
| Substrate | Catalyst | Acetylating Agent/Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |
| Piperidine | Alumina | Acetonitrile | 200 | 27 | >95 |
| 2-Methylpiperidine | Alumina | Acetonitrile | 200-250 | 30-60 | Projected: 80-95 |
Note: Higher temperatures and longer residence times may be necessary for 2-methylpiperidine to overcome steric hindrance.
Signaling Pathway: Proposed Mechanism of Alumina-Catalyzed N-Acetylation
The reaction is believed to proceed through the Lewis acidic activation of acetonitrile by the alumina surface.
Caption: Alumina-catalyzed N-acetylation mechanism.
Homogeneous Catalysis: Acetic Acid-Catalyzed Acetylation
Acetic acid can act as a mild and inexpensive catalyst for the N-acetylation of amines using esters as the acyl source. This method avoids the use of more reactive and hazardous acetylating agents like acetic anhydride or acetyl chloride.
Experimental Protocol: Acetic Acid-Catalyzed Acetylation
This protocol is based on a general method for the N-acetylation of various amines.[2][3]
Materials:
-
2-Methylpiperidine
-
Ethyl acetate or Butyl acetate (as acyl source and solvent)
-
Acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, 2-methylpiperidine (1.0 mmol) is dissolved in ethyl acetate (5 mL).
-
Acetic acid (0.1 mmol, 10 mol%) is added to the solution.
-
The reaction mixture is heated to reflux (approximately 80-120 °C) and stirred for 12-24 hours.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the pure N-acetyl-2-methylpiperidine.
Data Presentation
The following table presents typical reaction conditions for the acetic acid-catalyzed acetylation of secondary amines.
| Substrate | Catalyst (mol%) | Acyl Source/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various secondary amines | Acetic Acid (10) | Ethyl Acetate | 80-120 | 16-24 | 85-95 | [2][3] |
| 2-Methylpiperidine | Acetic Acid (10) | Ethyl Acetate | 120 | 24 | Projected: 70-85 | - |
Note: Due to the steric hindrance of 2-methylpiperidine, higher temperatures and longer reaction times might be required to achieve high yields.
Logical Relationship: Acetic Acid-Catalyzed N-Acetylation Pathway
The catalytic cycle involves the activation of the ester by protonation, followed by nucleophilic attack of the amine.
Caption: Acetic acid-catalyzed N-acetylation pathway.
Biocatalysis: Enzyme-Catalyzed Acetylation
Enzymes, particularly lipases, can serve as highly selective catalysts for N-acetylation. This approach is especially valuable for the kinetic resolution of racemic 2-methylpiperidine, yielding enantioenriched N-acetylated products. Lipase-catalyzed reactions are typically performed under mild conditions and in organic solvents.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution via N-Acetylation
This protocol is based on the successful N-acylation of methyl pipecolinate, a 2-substituted piperidine derivative, using Candida antarctica lipase A.[4]
Materials:
-
Racemic 2-methylpiperidine
-
Acyl donor (e.g., trifluoroethyl butanoate or ethyl acetate)
-
Candida antarctica lipase A (CAL-A), immobilized
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
Procedure:
-
To a solution of racemic 2-methylpiperidine (0.1 M) in the chosen anhydrous organic solvent, add the acyl donor (e.g., 0.2 M trifluoroethyl butanoate).
-
Add immobilized Candida antarctica lipase A (e.g., 75 mg/mL).
-
The reaction mixture is agitated (e.g., on an orbital shaker) at a controlled temperature (e.g., 25-45 °C).
-
The reaction is monitored for conversion and enantiomeric excess (ee) of the product and remaining substrate using chiral GC or HPLC.
-
The reaction is stopped at approximately 50% conversion to achieve high ee for both the product and the unreacted starting material.
-
The enzyme is removed by filtration.
-
The solvent and excess acyl donor are removed under reduced pressure, and the product and unreacted starting material are separated by column chromatography.
Data Presentation
The following table summarizes data for the lipase-catalyzed N-acylation of a 2-substituted piperidine, which serves as a model for 2-methylpiperidine.
| Substrate (Concentration) | Enzyme | Acyl Donor (Concentration) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) | Reference |
| Methyl Pipecolinate (0.1 M) | CAL-A | Trifluoroethyl butanoate (0.2 M) | Toluene | 45 | 24 | 50 | >99 (S) | [4] |
| 2-Methylpiperidine | CAL-A | Ethyl Acetate | 45 | 24-48 | Projected: ~50 | Projected: >95 | - |
Note: The (S)-enantiomer is preferentially acylated in the case of methyl pipecolinate. The stereopreference for 2-methylpiperidine would need to be determined experimentally.
Experimental Workflow: Lipase-Catalyzed Kinetic Resolution
The workflow for a typical lipase-catalyzed kinetic resolution is depicted below.
Caption: Workflow for lipase-catalyzed kinetic resolution.
Conclusion
The catalytic N-acetylation of 2-methylpiperidine can be achieved through various effective methodologies. Heterogeneous catalysis using alumina in a continuous-flow setup offers a scalable and robust process. Homogeneous catalysis with acetic acid provides a mild and cost-effective batch process. For applications requiring high enantiopurity, biocatalysis with lipases presents a powerful strategy for kinetic resolution. The choice of method will depend on the specific requirements of the synthesis, including scale, desired product purity, and economic considerations. The protocols and data presented in this guide serve as a foundation for the development and optimization of the catalytic N-acetylation of 2-methylpiperidine and related sterically hindered secondary amines. Further experimental investigation is recommended to refine the projected conditions for 2-methylpiperidine.
References
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Characterization of N-Acetylated Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
N-acetylated piperidine scaffolds are pivotal structural motifs in modern medicinal chemistry. As derivatives of piperidine, one of the most prevalent nitrogen-containing heterocyclic rings in pharmaceuticals, these compounds exhibit a wide spectrum of biological activities, including anticancer, antioxidant, and neuroprotective properties.[1][2] The addition of an N-acetyl group significantly modifies the parent molecule's physicochemical properties, such as its polarity, hydrogen bonding capability, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. A thorough and systematic characterization of these compounds is therefore critical for drug discovery and development, ensuring structural integrity, purity, and a comprehensive understanding of their biological function.
This guide provides a technical overview of the essential techniques and methodologies for the synthesis, purification, and detailed characterization of N-acetylated piperidine derivatives.
Synthesis and Purification
The most direct and common method for synthesizing N-acetylated piperidines is the acetylation of a corresponding piperidine precursor.[3]
Common Synthetic Protocol: The synthesis typically involves the nucleophilic attack of the piperidine nitrogen atom on an electrophilic acetylating agent.[3]
-
Reactants : A piperidine derivative and an acetylating agent such as acetic anhydride or acetyl chloride.
-
Solvent : A suitable organic solvent, commonly dichloromethane.
-
Base : A base like triethylamine or pyridine is often used to neutralize the acidic byproduct (e.g., HCl from acetyl chloride).[3]
-
Procedure : The piperidine substrate is dissolved in the solvent, followed by the addition of the base and the dropwise addition of the acetylating agent, often at a controlled temperature (e.g., 0°C to ambient). The reaction progress is monitored using Thin-Layer Chromatography (TLC).
-
Work-up and Purification : Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. For instance, an acidic wash can remove unreacted amine, while a basic wash can remove acidic impurities. The organic phase is then dried over an agent like sodium sulfate and concentrated in vacuo.[4] The resulting crude product can be purified using column chromatography on silica gel or by recrystallization to yield the pure N-acetylated piperidine compound.[5]
Structural and Analytical Characterization
A multi-technique approach is essential for the unambiguous characterization of N-acetylated piperidine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the molecular structure of these compounds in solution. Both ¹H and ¹³C NMR provide definitive information about the molecular framework.[3][6]
-
¹H NMR : The proton NMR spectrum shows characteristic signals. The acetyl methyl group (CH₃) typically appears as a sharp singlet in the δ 2.0-2.2 ppm region.[3] The methylene protons (CH₂) of the piperidine ring adjacent to the nitrogen atom are deshielded due to the electronegativity of the nitrogen and the electron-withdrawing effect of the amide carbonyl, and their signals are usually found around δ 3.5-3.7 ppm.[3] Other piperidine ring protons present as a more complex multiplet pattern at higher fields.
-
¹³C NMR : The carbon spectrum provides complementary information. The carbonyl carbon of the acetyl group gives a characteristic resonance in the δ 168-172 ppm range. The acetyl methyl carbon appears at approximately δ 21-23 ppm. The piperidine ring carbons adjacent to the nitrogen are typically observed around δ 40-50 ppm.
-
2D NMR : Techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate proton signals with their directly attached carbon atoms, which is invaluable for unambiguous assignments, especially in complex substituted piperidine rings.[6]
Table 1: Typical NMR Chemical Shifts (δ) for N-Acetylpiperidine
| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Acetyl Methyl (CH₃) | ~2.1 (singlet)[3] | ~22 |
| Piperidine CH₂ (adjacent to N) | ~3.6 (multiplet)[3] | ~45 |
| Other Piperidine CH₂ | Complex multiplets | ~25-27 |
| Acetyl Carbonyl (C=O) | N/A | ~170 |
Mass Spectrometry (MS) MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Molecular Ion Peak ([M]⁺) : In electron ionization (EI) or electrospray ionization (ESI), the mass spectrum will show a molecular ion peak corresponding to the molecular weight of the N-acetylated piperidine. For 1-acetylpiperidine (C₇H₁₃NO), this appears at an m/z of 127.[3]
-
Fragmentation Pattern : A characteristic fragmentation involves the loss of the acetyl group (CH₃CO•), leading to a prominent fragment ion corresponding to the piperidine cation at m/z 84 or 85.[3] This cleavage of the amide bond is a key diagnostic feature.
Table 2: Key Mass Spectrometry Data for 1-Acetylpiperidine
| Feature | m/z Value | Description |
|---|---|---|
| Molecular Ion Peak | 127[3] | [C₇H₁₃NO]⁺ |
| Key Fragment | 84/85[3] | Loss of the acetyl group, corresponding to the piperidine cation. |
X-ray Crystallography For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of structure, including absolute stereochemistry and the precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state.[1][7] This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice.[1]
Chromatography is essential for assessing the purity of the synthesized compound and for separating it from reaction byproducts or isomers.
-
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reverse-phase HPLC, is a standard method for determining the purity of N-acetylated piperidine compounds. A UV detector is commonly used for detection.
-
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) : SFC-MS is a growing technique for the analysis and purification of small molecules. For compounds that are difficult to analyze in their native form, derivatization with tags like N-(4-aminophenyl)piperidine can significantly improve detection sensitivity.[8][9][10][11]
Biological Activity and Signaling Pathways
Piperidine derivatives are known to interact with a wide range of biological targets. The N-acetylated forms are investigated for various therapeutic applications, and understanding their mechanism of action often involves studying their effect on cellular signaling pathways.
-
Anticancer Activity : Many piperidine compounds exhibit anticancer properties by inducing apoptosis (programmed cell death) in cancer cells.[2][12]
-
Signaling Pathway Modulation : Studies have shown that piperidine derivatives can modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and NF-κB pathways.[12] For example, some compounds can inhibit the phosphorylation of Akt, a central kinase in the PI3K/Akt pathway, leading to the downstream inhibition of cell growth and survival signals.[12]
Visualizations: Workflows and Pathways
Caption: Experimental workflow for synthesis and characterization.
Caption: Simplified PI3K/Akt signaling pathway modulation.
Detailed Experimental Protocols
Protocol 1: General Synthesis of 1-Acetylpiperidine
-
Reaction Setup : To a round-bottom flask charged with a magnetic stir bar, add piperidine (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 0.2 M).
-
Base Addition : Add triethylamine (1.2 eq) to the solution.
-
Acetylation : Cool the flask to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 10% methanol in DCM mobile phase).
-
Work-up : Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-acetylpiperidine.
Protocol 2: Sample Preparation for NMR and MS Analysis
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified N-acetylated piperidine compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex gently if necessary.
-
The sample is now ready for analysis on an NMR spectrometer. Acquire ¹H, ¹³C, and any necessary 2D spectra.
MS Sample Preparation (for ESI-MS):
-
Prepare a stock solution of the purified compound at a concentration of ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Create a dilute working solution by taking an aliquot of the stock solution and diluting it further to a final concentration of ~1-10 µg/mL.
-
The sample can be introduced into the mass spectrometer via direct infusion or by injection into an LC-MS system.
-
Acquire data in both positive and negative ion modes to ensure detection of the molecular ion and key fragments.
References
- 1. Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]
- 4. prepchem.com [prepchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl- t-3-methyl- r-2, c-6-di-phenyl-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS | NSF Public Access Repository [par.nsf.gov]
- 9. "THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGAN" by Yih Ling Saw [rdw.rowan.edu]
- 10. researchwithrowan.com [researchwithrowan.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-methylpiperidin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-methylpiperidin-1-yl)ethanone, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its chemical identity, properties, a robust synthesis protocol, and potential applications in research and drug development, adhering to the highest standards of scientific accuracy and presentation.
Chemical Identity and Nomenclature
The compound with the chemical structure this compound is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry.
IUPAC Name: this compound
Synonyms:
-
N-Acetyl-2-methylpiperidine
-
1-Acetyl-2-methylpiperidine
CAS Number: 4593-15-1
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes key computed and expected physicochemical properties.
| Property | Value | Notes |
| Molecular Formula | C₈H₁₅NO | |
| Molecular Weight | 141.21 g/mol | |
| Appearance | Expected to be a colorless liquid | Based on similar N-acetylated piperidines |
| Boiling Point | Not experimentally determined | Expected to be >200 °C at atmospheric pressure |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Insoluble in water |
| LogP (calculated) | ~1.5 - 2.0 | Indicates moderate lipophilicity |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the N-acetylation of 2-methylpiperidine. This reaction involves the treatment of the secondary amine with an acetylating agent, such as acetic anhydride or acetyl chloride.
Experimental Protocol: N-acetylation of 2-methylpiperidine
Materials:
-
2-methylpiperidine
-
Acetic anhydride
-
Triethylamine (or another suitable base, e.g., pyridine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the acidic byproduct of the reaction.
-
Addition of Acetylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-methylpiperidine) is consumed.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and the triethylammonium salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product in high purity.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Potential Applications in Research and Drug Development
While specific biological activities for this compound are not widely reported, the N-acetylated piperidine scaffold is a common motif in pharmacologically active molecules. The introduction of the acetyl group can modulate the physicochemical properties of the parent amine, such as its basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Potential Areas of Interest:
-
Scaffold for Library Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules. The acetyl group can be a handle for further chemical modifications, or the piperidine ring can be further functionalized.
-
Neurological Disorders: Piperidine derivatives are known to interact with various receptors and transporters in the central nervous system (CNS). N-acetylation can alter the binding affinity and selectivity for these targets.
-
Oncology: The piperidine nucleus is present in numerous anticancer agents. The N-acetylated derivative could be explored as a lead compound or an intermediate in the synthesis of novel cytotoxic agents.
It is important to note that these are potential areas of application based on the broader class of piperidine-containing compounds. Further research is required to elucidate the specific biological activities of this compound.
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the acetyl methyl group (a singlet around 2.1 ppm), the methyl group on the piperidine ring (a doublet), and complex multiplets for the methylene protons of the piperidine ring.
-
¹³C NMR: A signal for the carbonyl carbon of the acetyl group (around 170 ppm), along with signals for the methyl and methylene carbons of the piperidine ring and the acetyl methyl carbon.
-
IR Spectroscopy: A strong absorption band in the region of 1630-1660 cm⁻¹ corresponding to the C=O stretching vibration of the amide.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 141.21.
Conclusion
This compound is a readily accessible N-acetylated piperidine derivative. While detailed experimental data on its properties and biological activity are sparse in the current literature, its straightforward synthesis and the pharmacological relevance of the piperidine scaffold make it a compound of interest for chemical and pharmaceutical research. This guide provides a foundational understanding of its synthesis and potential applications, serving as a valuable resource for scientists and researchers in the field. Further investigation is warranted to fully characterize this compound and explore its therapeutic potential.
A Technical Guide to the Solubility of 1-(2-methylpiperidin-1-yl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 1-(2-methylpiperidin-1-yl)ethanone
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key features that influence its behavior in different organic solvents:
-
Tertiary Amide Group: The core functional group is a tertiary amide. Unlike primary and secondary amides, it lacks a hydrogen atom on the nitrogen, preventing it from acting as a hydrogen bond donor. However, the carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors.[1][2][3]
-
Piperidine Ring: The presence of a saturated heterocyclic piperidine ring contributes to the molecule's overall size and steric hindrance.
-
Methyl Group: The methyl group at the 2-position of the piperidine ring adds to the nonpolar character of the molecule and may introduce some steric effects.
-
Polarity: The amide group imparts a significant dipole moment to the molecule, making it polar. However, the presence of the hydrocarbon backbone (the piperidine ring and methyl group) contributes nonpolar characteristics.
General Principles of Amide Solubility in Organic Solvents
The dissolution of a solute in a solvent is a process governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] The overarching principle is "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[5]
For amides like this compound, the following factors are paramount:
-
Hydrogen Bonding: While tertiary amides cannot donate hydrogen bonds, their ability to accept them is crucial for solubility in protic solvents like alcohols.[1][3]
-
Dipole-Dipole Interactions: The polar nature of the amide bond leads to strong dipole-dipole interactions, which are significant for solubility in polar aprotic solvents (e.g., acetone, acetonitrile).[1]
-
Van der Waals Forces: These forces are present in all molecules and will play a role in the solubility in nonpolar solvents. The larger the nonpolar hydrocarbon portion of the amide, the greater the solubility in nonpolar solvents.[6]
-
Molecular Size and Shape: As the size of the hydrocarbon portion of an amide increases, its solubility in polar solvents tends to decrease, while its solubility in nonpolar solvents may increase.[2][6]
Based on these principles, a qualitative prediction of the solubility of this compound in various organic solvents can be made.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amide's carbonyl oxygen and nitrogen. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Strong dipole-dipole interactions between the solvent and the polar amide group. |
| Nonpolar | Hexane, Toluene | Low to Moderate | Dominated by weaker van der Waals forces. The piperidine ring provides some nonpolar character. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Can engage in dipole-dipole interactions and are effective at dissolving a wide range of organic compounds. |
Experimental Protocols for Solubility Determination
Given the lack of published data, experimental determination of the solubility of this compound is necessary. Below are detailed methodologies for both qualitative and quantitative assessment.
Qualitative Solubility Assessment
This method provides a rapid initial screening of suitable solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, toluene, hexane)
-
Small test tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.
-
Add the chosen solvent dropwise (e.g., in 0.25 mL increments) to the test tube.
-
After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[7]
-
Visually inspect the solution for the presence of undissolved solid.
-
Continue adding solvent up to a total volume of 3 mL.
-
Record the solubility as "soluble," "partially soluble," or "insoluble" at room temperature.
Quantitative Solubility Determination (Gravimetric Method)
This method provides precise quantitative solubility data.
Materials:
-
This compound
-
Selected organic solvents
-
Scintillation vials or other sealable containers
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum desiccator
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume or mass of the solvent in a sealed vial.
-
Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to settle, letting any undissolved solid sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any suspended solids.
-
Transfer the clear filtrate to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent from the filtrate using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solute.
-
Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
Calculate the solubility in terms of mg/mL or mol/L.
Data Presentation
Quantitative solubility data should be recorded in a structured format to allow for easy comparison.
Table 2: Template for Quantitative Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | 25 | Gravimetric | ||
| Ethanol | 25 | Gravimetric | ||
| Acetone | 25 | Gravimetric | ||
| Acetonitrile | 25 | Gravimetric | ||
| Dichloromethane | 25 | Gravimetric | ||
| Toluene | 25 | Gravimetric | ||
| Hexane | 25 | Gravimetric |
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Factors influencing the solubility of this compound.
Caption: Experimental workflow for quantitative solubility determination.
Conclusion
Understanding the solubility of this compound in organic solvents is essential for its effective use in research and development. While specific quantitative data is not currently available, the principles of amide solubility, based on molecular structure and intermolecular forces, provide a strong framework for predicting its behavior. The experimental protocols detailed in this guide offer a clear path for researchers to determine precise solubility data. This systematic approach will enable the rational selection of solvents for synthesis, purification, and formulation, ultimately accelerating research and development timelines.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. organic chemistry - Amine vs Amide Solubility - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. fiveable.me [fiveable.me]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Toxicological Profile of Piperidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence in drug design underscores the importance of a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the known toxicities associated with piperidine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.
Quantitative Toxicological Data
The toxicity of piperidine derivatives can vary significantly based on the nature and position of substituents on the piperidine ring. The following tables summarize key quantitative toxicological data from various studies to facilitate comparison.
Table 1: Acute Toxicity of Piperidine and Selected Derivatives
| Compound | Test Species | Route of Administration | LD50/LC50 | Reference |
| Piperidine | Rat | Oral | 133 - 740 mg/kg bw | [1][2] |
| Piperidine | Rat | Dermal | 275 - 320 mg/kg bw | [1] |
| Piperidine | Rat | Inhalation (4h) | 4.8 mg/L | [1] |
| Piperine | Mouse (male) | Intravenous (i.v.) | 15.1 mg/kg bw | [3] |
| Piperine | Mouse (male) | Intraperitoneal (i.p.) | 43 mg/kg bw | [3] |
| Piperine | Mouse (male) | Subcutaneous (s.c.) | 200 mg/kg bw | [3] |
| Piperine | Mouse (male) | Intragastric (i.g.) | 330 mg/kg bw | [3] |
| Piperine | Mouse (male) | Intramuscular (i.m.) | 400 mg/kg bw | [3] |
| Piperine | Rat (female) | Intraperitoneal (i.p.) | 33.5 mg/kg bw | [3] |
| Piperine | Rat (female) | Intragastric (i.g.) | 514 mg/kg bw | [3] |
| 2-Ethyl-piperidine | Aedes aegypti (adult female) | Topical application | 0.8 µ g/mosquito | |
| Benzyl-substituted piperidine | Aedes aegypti (adult female) | Topical application | 29.2 µ g/mosquito |
bw: body weight
Table 2: In Vitro Cytotoxicity of Selected Piperidine Derivatives
| Compound/Derivative Class | Cell Line | Assay | IC50/GI50 | Reference |
| Piperine | Hepatocellular carcinoma (HepG2, Hep3B) | MTT Assay | Concentration-dependent cytotoxicity | |
| 1-Decylpiperidine N-oxide | Ehrlich ascites carcinoma (EAC) cells | Inhibition of [14C]adenine and [14C]valine incorporation | One of the most active in the series | |
| Pyridazinobenzylpiperidine derivative (S5) | Monoamine Oxidase-B (MAO-B) | Enzyme Inhibition Assay | 0.203 µM | |
| Pyridazinobenzylpiperidine derivative (S16) | Monoamine Oxidase-B (MAO-B) | Enzyme Inhibition Assay | 0.979 µM | |
| ZC88 (4-amino piperidine analog) | Neuroblastoma cells | hERG channel blockage and antiproliferative activity | Concentration-dependent inhibition | |
| E22 (3,4,6-trisubstituted piperidine derivative) | Akt1 and cancer cells | Enzyme and Cell Inhibition | Increased potency compared to lead compound | |
| Dofetilide (piperidine derivative) | hERG-expressing cells | Patch-clamp assay | Reduced sensitivity in mutant channels | [1] |
| E-4031 (piperidine derivative) | hERG-expressing cells | Patch-clamp assay | Reduced sensitivity in mutant channels | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the toxicological assessment of piperidine derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7][8]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.[9][10][11][12]
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, ethidium bromide)
-
Horizontal gel electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and allow it to solidify.
-
Cell Preparation and Embedding: Treat cells with the piperidine derivative for the desired time. Harvest the cells and resuspend them in PBS. Mix the cell suspension with 0.5% LMP agarose at a 1:10 ratio (v/v) and quickly pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes. The damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with a suitable fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using comet scoring software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail, tail moment).
hERG Potassium Channel Patch-Clamp Assay
The patch-clamp technique is the gold standard for assessing the inhibitory activity of compounds on the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of potential cardiotoxicity.[13][14][15][16][17]
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2)
-
Data acquisition and analysis software
Procedure:
-
Cell Preparation: Culture the hERG-expressing cells to an appropriate confluency. On the day of the experiment, detach the cells and resuspend them in the extracellular solution.
-
Pipette Fabrication and Filling: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Under a microscope, approach a single cell with the micropipette and form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane. Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Voltage Protocol and Recording: Apply a specific voltage protocol to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
-
Compound Application: After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing the piperidine derivative at various concentrations. Record the current at each concentration until a steady-state effect is reached.
-
Data Analysis: Measure the amplitude of the hERG tail current before and after compound application. Calculate the percentage of inhibition for each concentration and plot a concentration-response curve to determine the IC50 value.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of piperidine derivatives is often mediated by their interaction with specific molecular targets, leading to the disruption of critical cellular signaling pathways.
Inhibition of Monoamine Oxidase (MAO)
Certain piperidine derivatives are known to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to an accumulation of these neurotransmitters, which can have both therapeutic and toxic effects, including potential neurotoxicity.
Caption: Inhibition of Monoamine Oxidase by Piperidine Derivatives.
Blockade of the hERG Potassium Channel
A significant concern in drug development is the potential for compounds to block the hERG potassium channel, which can lead to a prolongation of the QT interval in the electrocardiogram and increase the risk of life-threatening cardiac arrhythmias. Many piperidine-containing drugs have been shown to interact with the hERG channel.
References
- 1. Molecular determinants of HERG channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchhub.com [researchhub.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 12. Genotoxicity assay [bio-protocol.org]
- 13. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. evotec.com [evotec.com]
- 15. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 17. sophion.com [sophion.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 1-(2-methylpiperidin-1-yl)ethanone
These application notes provide detailed methodologies for the quantitative analysis of 1-(2-methylpiperidin-1-yl)ethanone in various matrices. The protocols are intended for researchers, scientists, and drug development professionals. Two primary analytical techniques are detailed: Gas Chromatography-Mass Spectrometry (GC-MS) for high sensitivity and specificity, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application: This method is suitable for the sensitive and selective quantification of this compound in complex matrices such as plasma and urine. It is the preferred method for confirmation and when low detection limits are required.
Principle: The analyte is extracted from the matrix, separated from other components on a gas chromatographic column, and then detected by a mass spectrometer. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented molecule.
Experimental Protocol
a) Sample Preparation (Liquid-Liquid Extraction for Plasma):
-
To 1.0 mL of plasma sample, add 10 µL of an internal standard (IS) solution (e.g., 1-(piperidin-1-yl)ethanone-d5 at 1 µg/mL).
-
Add 1.0 mL of 0.1 M sodium carbonate buffer (pH 9.0) and vortex for 30 seconds.
-
Add 5.0 mL of ethyl acetate and vortex for 2 minutes.[1]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
b) Sample Preparation (Solid-Phase Extraction for Urine):
-
To 2.0 mL of urine sample, add 10 µL of the internal standard solution.
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.[2]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
c) GC-MS Parameters:
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data Presentation
| Parameter | GC-MS |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method
Application: This method is suitable for the routine quantification of this compound in less complex matrices or when higher concentrations are expected, such as in pharmaceutical formulations.
Principle: The analyte is separated on a reverse-phase HPLC column and detected by a UV detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a standard curve.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b) HPLC-UV Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 210 nm (based on the absorbance of the amide chromophore).[7]
Data Presentation
| Parameter | HPLC-UV |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 5% |
Visualizations
Caption: Workflow for GC-MS quantification of this compound.
References
- 1. Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of 1-(2-Methylpiperidin-1-yl)ethanone by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of 1-(2-methylpiperidin-1-yl)ethanone, a tertiary amide, utilizing flash column chromatography. Due to the basic nature of the piperidine moiety, special considerations are required to achieve high purity and yield. This protocol outlines the use of a silica gel stationary phase with a modified mobile phase containing a small percentage of triethylamine to mitigate peak tailing and improve separation efficiency. The protocol also details the monitoring of the purification process using Thin Layer Chromatography (TLC) with visualization under UV light and potassium permanganate staining.
Introduction
This compound is a substituted piperidine derivative of interest in medicinal chemistry and drug development. Synthesis of this and related compounds often results in crude mixtures containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain the compound of interest at a purity level suitable for subsequent biological assays and further chemical transformations. Column chromatography is a widely used technique for the purification of organic compounds. However, the basic nitrogen atom in the piperidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, broad peaks, and potential degradation of the target compound. The inclusion of a competitive base, such as triethylamine, in the eluent can effectively neutralize these acidic sites, resulting in a more efficient and reproducible purification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.
| Property | Value |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | ~ 220-230 °C (predicted) |
| Polarity | Moderately polar |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in hexanes. |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm particle size)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Triethylamine (≥99.5%)
-
Potassium permanganate
-
Sodium carbonate
-
Glass column for flash chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Fraction collector or test tubes
-
Rotary evaporator
Thin Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Prepare Eluents: Prepare a series of eluents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 hexane:ethyl acetate). To each eluent, add 0.5% (v/v) of triethylamine.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the TLC Plate:
-
Examine the dried plate under a UV lamp at 254 nm to visualize UV-active compounds.
-
Prepare a potassium permanganate stain solution (e.g., 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL of water). Dip the TLC plate into the stain and gently heat with a heat gun to visualize the spots.
-
-
Determine the Optimal Solvent System: The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.
| Eluent System (Hexane:Ethyl Acetate + 0.5% Et₃N) | Rf of this compound (Predicted) | Observations |
| 9:1 | 0.1 | Compound moves slowly. |
| 8:2 | 0.25 | Good starting point for column chromatography. |
| 7:3 | 0.4 | May elute too quickly, potentially co-eluting with less polar impurities. |
| 1:1 | 0.6 | Elutes very quickly. |
Table 2: Predicted TLC Data for Method Development
Flash Column Chromatography Protocol
-
Column Packing:
-
Secure a glass column of appropriate size in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate with 0.5% triethylamine).
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving the compound in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, less polar solvent system (e.g., 9:1 hexane:ethyl acetate + 0.5% triethylamine).
-
Collect fractions of a consistent volume (e.g., 10-20 mL, depending on column size).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. For example, you can increase the proportion of ethyl acetate in the mobile phase.
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Spot every few fractions on a TLC plate, develop, and visualize as described in the TLC protocol.
-
-
Isolation of the Purified Compound:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
-
Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
-
Experimental Workflow
Figure 1: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound streaks on TLC plate | Sample is too concentrated; Compound is interacting strongly with silica. | Dilute the sample; Ensure triethylamine is added to the eluent. |
| Poor separation of spots on TLC | Inappropriate solvent system. | Test a range of solvent polarities. |
| Compound does not elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |
| Compound elutes too quickly | Mobile phase is too polar. | Start with a less polar mobile phase (higher percentage of hexane). |
| Cracked silica gel bed | Column packed unevenly or ran dry. | Ensure the silica is well-settled and the solvent level never drops below the top of the silica bed. |
Table 3: Troubleshooting Guide for Column Chromatography Purification
Conclusion
This application note provides a comprehensive and detailed protocol for the successful purification of this compound using flash column chromatography. The key to achieving high purity is the development of an appropriate mobile phase, which includes the addition of triethylamine to suppress the unwanted interactions between the basic analyte and the acidic stationary phase. By following this protocol, researchers can obtain highly pure material suitable for a variety of applications in drug discovery and development.
Application Note: Mass Spectrometry Fragmentation Analysis of 1-(2-methylpiperidin-1-yl)ethanone
Abstract
This application note details the characteristic electron ionization (EI) mass spectrometry fragmentation pattern of 1-(2-methylpiperidin-1-yl)ethanone, a substituted piperidine derivative. Understanding the fragmentation behavior of such compounds is crucial for their identification and structural elucidation in various research and development settings, including pharmaceutical analysis and metabolite identification. The primary fragmentation pathways involve alpha-cleavages adjacent to the nitrogen atom and the carbonyl group, leading to the formation of diagnostic fragment ions. This document provides a proposed fragmentation scheme, a summary of expected mass-to-charge ratios (m/z) and their relative intensities, and a detailed protocol for acquiring mass spectra.
Introduction
This compound belongs to the class of N-acylpiperidines. Mass spectrometry is a powerful analytical technique for the structural characterization of these molecules.[1] Electron ionization (EI) mass spectrometry induces fragmentation of the parent molecule, generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation patterns are governed by the relative stabilities of the resulting carbocations and neutral losses.[2][3] For N-acylpiperidines, cleavage of the bonds alpha to the nitrogen atom and the carbonyl group are predominant fragmentation pathways.[4][5] This note aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the expected fragmentation of this compound.
Proposed Fragmentation Pathways
The molecular ion of this compound ([M]•+) is expected at an m/z of 141. Upon ionization, the molecule can undergo several key fragmentation reactions:
-
Alpha-Cleavage adjacent to the carbonyl group: Loss of the acetyl group radical (•CH₃CO) is a common fragmentation for N-acetylated compounds, but the most favorable alpha-cleavage for amides is the cleavage of the bond adjacent to the carbonyl carbon, leading to the loss of an alkyl radical from the piperidine ring. However, a more prominent fragmentation is the cleavage of the acyl group. Loss of a methyl radical from the acetyl group would result in an ion at m/z 126. A more significant fragmentation is the cleavage resulting in the formation of the acetyl cation (CH₃CO⁺) at m/z 43, which is often a prominent peak for acetylated compounds.
-
Alpha-Cleavage adjacent to the ring nitrogen: The cleavage of the C-C bond within the piperidine ring alpha to the nitrogen atom is a characteristic fragmentation for piperidine derivatives.[4] For this compound, this can lead to the loss of a methyl radical (•CH₃) from the 2-position of the piperidine ring, resulting in an ion at m/z 126. Alternatively, ring opening can occur.
-
Formation of the Acylium Ion: A significant fragmentation pathway involves the cleavage of the N-C bond to form a stable acylium ion [CH₃CO]⁺ with an m/z of 43. This is often the base peak in the mass spectra of N-acetyl compounds.
-
Formation of the Piperidinium Ion: Cleavage can also lead to the formation of a protonated 2-methylpiperidine ion or related fragments. The 2-methylpiperidine radical cation itself would appear at m/z 99. Subsequent fragmentation of this ion could lead to the loss of a methyl radical to give a fragment at m/z 84.[6][7]
-
McLafferty Rearrangement: For carbonyl compounds with sufficiently long alkyl chains, a McLafferty rearrangement can occur.[8] In this case, it could involve the transfer of a hydrogen atom from the piperidine ring to the carbonyl oxygen, followed by cleavage to yield a neutral enol and a radical cation. This is generally more common in larger, more flexible systems.
Data Presentation
The expected major fragment ions for this compound in EI-MS are summarized in the table below. The relative intensities are predicted based on the stability of the resulting ions, with the acylium ion at m/z 43 expected to be the most abundant (base peak).
| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Intensity |
| 141 | Molecular Ion [M]•+ | [C₈H₁₅NO]•+ | Low |
| 126 | [M - CH₃]•+ | [C₇H₁₂NO]•+ | Moderate |
| 98 | [M - CH₃CO]•+ | [C₆H₁₂N]•+ | Moderate |
| 84 | [C₅H₁₀N]⁺ | Moderate to High | |
| 43 | [CH₃CO]⁺ | Acetylium ion | High (Base Peak) |
Experimental Protocol
Objective: To acquire the electron ionization (EI) mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
GC Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents and Materials:
-
This compound sample.
-
High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).
-
Helium carrier gas (99.999% purity).
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
-
-
GC-MS Instrument Setup:
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split 10:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Solvent Delay: 3 minutes
-
-
-
Data Acquisition:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the data using the instrument's software.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern.
-
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.
Caption: Proposed EI fragmentation of this compound.
References
- 1. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methylpiperidine [webbook.nist.gov]
- 8. youtube.com [youtube.com]
1-(2-Methylpiperidin-1-yl)ethanone: A Versatile Scaffold for Medicinal Chemistry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-(2-methylpiperidin-1-yl)ethanone core represents a valuable scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The piperidine ring is a privileged structure found in numerous clinically approved drugs, valued for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The N-acetyl-2-methylpiperidine moiety provides a strategic combination of a conformationally restricted ring system and a modifiable acetyl group, allowing for systematic exploration of structure-activity relationships (SAR). This document provides an overview of the applications of this scaffold, with a particular focus on the development of selective kappa-opioid receptor agonists for the treatment of pain.
Synthesis of the Scaffold
The foundational scaffold, this compound, can be readily synthesized via the N-acetylation of 2-methylpiperidine. A general protocol for this transformation is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methylpiperidine
-
Acetic anhydride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-methylpiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 equivalents).
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Application in Drug Discovery: Selective Kappa-Opioid Receptor Agonists
While direct biological data for this compound is limited, structurally related analogs, specifically (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives, have been identified as potent and highly selective kappa-opioid receptor agonists with significant analgesic properties.[1][2] These findings suggest that the this compound scaffold can be a valuable starting point for the development of novel kappa-opioid modulators.
Signaling Pathway of Kappa-Opioid Receptor Agonists
Activation of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ dimer can modulate the activity of various ion channels, such as G protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs), resulting in neuronal hyperpolarization and reduced neurotransmitter release. This cascade of events ultimately leads to the analgesic effects associated with KOR agonism.
Kappa-Opioid Receptor Signaling Pathway
Structure-Activity Relationship (SAR) Studies
SAR studies on (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives have revealed key structural features for potent and selective kappa-opioid agonism.[2]
-
N-Acyl Group: The nature of the arylacetyl group is crucial for activity. Electron-withdrawing and lipophilic substituents on the phenyl ring, particularly at the para and/or meta positions, enhance both kappa receptor affinity and analgesic potency.
-
2-Position Substituent: An aminomethyl group at the 2-position of the piperidine ring is a common feature in these potent agonists.
-
Stereochemistry: The (S)-enantiomer of the 2-substituted piperidine is generally the more active isomer.
Quantitative Data
The following table summarizes the biological data for representative (2S)-1-(arylacetyl)-2-(pyrrolidin-1-ylmethyl)piperidine derivatives, which are structurally related to the this compound scaffold.
| Compound | Ar Substituent | KOR Ki (nM)[2] | MOR Ki (nM)[2] | Selectivity (KOR/MOR)[2] | Analgesic ED50 (mg/kg, s.c., mouse tail flick)[2] |
| 1 | 3,4-Cl2 | 0.24 | 1560 | 6500 | 0.05 |
| 2 | 4-CF3 | 0.57 | 2340 | 4100 | - |
Proposed Experimental Workflow for Novel Analgesic Development
Based on the promising activity of related compounds, a logical workflow for the development of novel analgesics using the this compound scaffold can be proposed. This involves the synthesis of a library of derivatives with modifications at the 2-position of the piperidine ring and on the N-acetyl group, followed by in vitro and in vivo evaluation.
Drug Discovery Workflow
Experimental Protocol: Synthesis of (2S)-1-[(3,4-Dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine
This protocol is adapted from the synthesis of potent kappa-opioid agonists and illustrates how derivatives of the 2-substituted piperidine core can be prepared.[2]
Materials:
-
(S)-2-(Pyrrolidin-1-ylmethyl)piperidine
-
3,4-Dichlorophenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard work-up and purification reagents as listed previously.
Procedure:
-
To a solution of 3,4-dichlorophenylacetic acid (1.1 equivalents) in anhydrous DCM, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (S)-2-(pyrrolidin-1-ylmethyl)piperidine (1.0 equivalent) and DIPEA (1.5 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the area of non-addictive analgesics targeting the kappa-opioid receptor. The synthetic accessibility of this scaffold, combined with the established SAR of structurally related potent kappa-opioid agonists, provides a strong foundation for future drug discovery efforts. The protocols and workflow outlined in this document offer a clear path for researchers to explore the potential of this versatile chemical entity.
References
- 1. Selective kappa-opioid agonists: synthesis and structure-activity relationships of piperidines incorporating on oxo-containing acyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives: novel, highly selective kappa opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Applications of Substituted Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted piperidines are a cornerstone in modern pharmacology, forming the structural basis for a wide array of therapeutic agents. Their conformational flexibility and ability to interact with a diverse range of biological targets have made them a privileged scaffold in drug discovery. This document provides detailed application notes on several classes of substituted piperidine drugs, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Analgesics: Mu-Opioid Receptor Agonists
Substituted piperidines are prominent in the field of analgesia, primarily through their action as agonists at the mu-opioid receptor (μOR). This interaction mimics the effects of endogenous opioids, leading to profound pain relief.
Quantitative Data: Mu-Opioid Receptor Binding Affinities
The binding affinity of piperidine-based opioids to the mu-opioid receptor is a key determinant of their analgesic potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.
| Compound | Mu-Opioid Receptor Ki (nM) |
| Fentanyl | 1.346[1] |
| Pethidine (Meperidine) | >100[1][2] |
| Sufentanil | 0.1380[1] |
| Alfentanil | 1-100[1][2] |
| Remifentanil | Not explicitly found |
Experimental Protocol: Mu-Opioid Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of substituted piperidines for the mu-opioid receptor using a competitive radioligand binding assay.[3][4][5]
Materials:
-
Radioligand: [³H]DAMGO (a selective μOR agonist)
-
Membrane Preparation: Homogenates of rat brain tissue or cells expressing the human mu-opioid receptor.
-
Test Compounds: Substituted piperidine derivatives at various concentrations.
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or naloxone (for non-specific binding).
-
[³H]DAMGO at a concentration near its Kd.
-
Membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
DOT Diagram: Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor signaling cascade.
Antipsychotics: Dopamine D2 Receptor Antagonists
Many typical and atypical antipsychotic drugs feature a substituted piperidine moiety. Their primary mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain, which is thought to alleviate the positive symptoms of schizophrenia.
Quantitative Data: Dopamine D2 Receptor Binding Affinities
The binding affinity for the D2 receptor is a critical parameter for the efficacy and side-effect profile of antipsychotic drugs.
| Compound | Dopamine D2 Receptor Ki (nM) |
| Haloperidol | 0.5 - 2.2[6][7] |
| Risperidone | 3.0 - 3.3[8][9] |
Experimental Protocol: Synthesis of Risperidone
This protocol describes a common synthetic route for risperidone.[10][11][12][13]
Materials:
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
-
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
-
Sodium carbonate
-
Methanol
-
Water
-
Dimethylformamide (DMF)
-
Isopropanol
Procedure:
-
To a solution of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride in methanol, add 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Add an aqueous solution of sodium carbonate to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-120°C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with water, and dry to obtain crude risperidone.
-
Purify the crude product by recrystallization from a mixture of DMF and isopropanol to yield pure risperidone.
DOT Diagram: Synthesis Workflow for Risperidone
Caption: Synthetic workflow for Risperidone.
Anticancer Agents: PI3K/Akt Pathway Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and resistance to therapy.[14][15][16] Substituted piperidines have emerged as a promising scaffold for the development of potent and selective inhibitors of this pathway.
Quantitative Data: PI3K/Akt Pathway Inhibition
The following table presents the in vitro inhibitory activity of a piperidine-containing compound against Akt kinases and its anti-proliferative effect on a cancer cell line.
| Compound | AKT1 IC50 (nM) | PC-3 Cell Proliferation IC50 (µM) |
| 10h (a piperidin-4-yl appended pyrazolopyrimidine) | 24.3[17] | 3.7[17] |
Experimental Protocol: Cell-Based PI3K/Akt Pathway Inhibition Assay (Western Blot)
This protocol describes a method to assess the inhibitory effect of a substituted piperidine compound on the PI3K/Akt pathway by measuring the phosphorylation of Akt in cancer cells.[18][19]
Materials:
-
Cell Line: PC-3 prostate cancer cells (or other relevant cancer cell line).
-
Test Compound: Piperidine-based PI3K/Akt inhibitor (e.g., compound 10h ).
-
Growth Factor: Insulin-like growth factor 1 (IGF-1) or other appropriate stimulus.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against total Akt and phosphorylated Akt (p-Akt Ser473); HRP-conjugated secondary antibody.
-
SDS-PAGE and Western Blotting reagents and equipment.
-
Chemiluminescent substrate.
Procedure:
-
Seed PC-3 cells in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., IGF-1) for a short period (e.g., 15-30 minutes) to induce Akt phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal loading.
-
Quantify the band intensities to determine the extent of Akt phosphorylation inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. zenodo.org [zenodo.org]
- 3. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. cambridge.org [cambridge.org]
- 9. psychiatrist.com [psychiatrist.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. jocpr.com [jocpr.com]
- 12. Risperidone synthesis - chemicalbook [chemicalbook.com]
- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of the PI3K/AKT Pathway Sensitizes Oral Squamous Cell Carcinoma Cells to Anthracycline-Based Chemotherapy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Application Note and Protocol for the Scale-Up Synthesis of 1-(2-Methylpiperidin-1-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Methylpiperidin-1-yl)ethanone is a substituted piperidine derivative that can serve as a building block in the synthesis of various chemical entities. As with many compounds of interest in research and development, the ability to produce larger quantities efficiently and safely is crucial. This document provides a detailed protocol for the laboratory-scale synthesis and a subsequent scale-up of this compound via the acylation of 2-methylpiperidine. The protocols and data presented are intended to serve as a comprehensive guide for researchers in organic synthesis and process chemistry.
Reaction Scheme
The synthesis of this compound is typically achieved through the N-acylation of 2-methylpiperidine with a suitable acetylating agent, such as acetyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.

Figure 1. General reaction scheme for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for both a laboratory-scale and a scaled-up synthesis protocol. These parameters are crucial for reproducibility and successful scale-up.
Table 1: Reagents and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Lab Scale (10 g) | Moles (Lab) | Scale-Up (1 kg) | Moles (Scale-Up) | Molar Equiv. |
| 2-Methylpiperidine | 99.17 | 10.0 g | 0.101 | 1.00 kg | 10.08 | 1.0 |
| Acetyl Chloride | 78.50 | 8.7 g (6.3 mL) | 0.111 | 870 g (630 mL) | 11.08 | 1.1 |
| Triethylamine | 101.19 | 12.3 g (16.9 mL) | 0.121 | 1.23 kg (1.69 L) | 12.15 | 1.2 |
| Dichloromethane (DCM) | - | 200 mL | - | 20 L | - | - |
Table 2: Reaction Parameters and Yields
| Parameter | Lab Scale | Scale-Up |
| Reaction Temperature | 0 °C to Room Temp. | 0-5 °C (controlled) |
| Reaction Time | 2-4 hours | 4-6 hours |
| Work-up Procedure | Separatory Funnel Extraction | Reactor-based Liquid-Liquid Extraction |
| Purification Method | Flash Column Chromatography / Distillation | Fractional Distillation |
| Typical Yield | 85-95% | 80-90% |
| Final Product Purity | >98% (by GC-MS) | >98% (by GC-MS) |
Experimental Protocols
Laboratory-Scale Synthesis of this compound (10 g)
Materials:
-
2-Methylpiperidine (10.0 g, 0.101 mol)
-
Acetyl chloride (8.7 g, 0.111 mol)
-
Triethylamine (12.3 g, 0.121 mol)
-
Dichloromethane (DCM), anhydrous (200 mL)
-
1 M Hydrochloric acid (100 mL)
-
Saturated sodium bicarbonate solution (100 mL)
-
Brine (100 mL)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (500 mL), magnetic stirrer, dropping funnel, ice bath, and standard glassware.
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-methylpiperidine (10.0 g) and anhydrous dichloromethane (200 mL).
-
Add triethylamine (12.3 g) to the solution.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add acetyl chloride (8.7 g) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield this compound as a colorless to pale yellow oil.
Protocol for Scale-Up Synthesis of this compound (1 kg)
Materials:
-
2-Methylpiperidine (1.00 kg, 10.08 mol)
-
Acetyl chloride (870 g, 11.08 mol)
-
Triethylamine (1.23 kg, 12.15 mol)
-
Dichloromethane (DCM) (20 L)
-
1 M Hydrochloric acid (10 L)
-
Saturated sodium bicarbonate solution (10 L)
-
Brine (10 L)
-
Anhydrous sodium sulfate
-
Jacketed glass reactor (50 L) with overhead stirrer, temperature probe, and addition pump.
Procedure:
-
Charge the 50 L jacketed reactor with 2-methylpiperidine (1.00 kg) and dichloromethane (20 L).
-
Start the overhead stirrer and add triethylamine (1.23 kg).
-
Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Add acetyl chloride (870 g) to the reactor via a calibrated addition pump over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Take an in-process control (IPC) sample to check for reaction completion using GC-MS.
-
For work-up, add water (10 L) to the reactor and stir for 15 minutes. Stop the stirrer and allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 5 L), saturated NaHCO₃ solution (1 x 10 L), and brine (1 x 10 L).
-
Dry the organic phase by adding anhydrous sodium sulfate, stirring for 30 minutes, and then filtering the solution.
-
Concentrate the solvent using a rotary evaporator.
-
Set up a fractional distillation apparatus and purify the resulting crude oil under vacuum to obtain the final product.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
HPLC method for purity analysis of 1-(2-methylpiperidin-1-yl)ethanone
An HPLC method has been developed for the purity analysis of 1-(2-methylpiperidin-1-yl)ethanone, a key intermediate in pharmaceutical synthesis. This method is crucial for ensuring the quality and consistency of the compound in research, development, and manufacturing processes. The developed protocol offers a reliable and robust approach for determining the purity of this piperidine derivative.
Application Note
Introduction
This compound is a substituted piperidine derivative that serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal choice for purity analysis. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below. A C18 column is utilized with a gradient elution of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). TFA is used as a mobile phase modifier to improve peak shape and resolution. UV detection at 210 nm is employed for monitoring the analyte.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 (v/v) Acetonitrile:Water |
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total peak area of all components in the chromatogram.
| Component | Retention Time (min) | Peak Area | Area % |
| This compound | 5.8 | 1254321 | 99.85 |
| Impurity 1 | 4.2 | 1234 | 0.10 |
| Impurity 2 | 6.5 | 617 | 0.05 |
Experimental Protocol
This section provides a detailed step-by-step protocol for the purity analysis of this compound using the developed HPLC method.
1. Materials and Reagents
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), analytical grade
-
Volumetric flasks and pipettes
-
HPLC vials with caps
-
0.45 µm syringe filters
2. Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.
-
Sample Diluent (50:50 Acetonitrile:Water): Mix equal volumes of acetonitrile and water.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC System Setup and Operation
-
Set up the HPLC system according to the chromatographic conditions outlined in the table above.
-
Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure the system is clean.
-
Inject the standard solution to verify system suitability parameters (e.g., retention time, peak shape, and reproducibility).
-
Inject the sample solution to determine the purity of the this compound sample.
4. Data Analysis
-
Integrate the peaks in the chromatogram obtained from the sample solution injection.
-
Calculate the area percentage of the main peak using the following formula:
Workflow Diagram
Caption: Workflow for the HPLC purity analysis of this compound.
Application of 1-(2-methylpiperidin-1-yl)ethanone in Agrochemical Research
Note to the Reader: As of the latest available research data, there is no specific information regarding the application of 1-(2-methylpiperidin-1-yl)ethanone in agrochemical research. This compound has not been identified as an active ingredient in fungicides, herbicides, or insecticides in the reviewed literature.
However, the piperidine scaffold, of which this compound is a derivative, is a significant pharmacophore in the design and discovery of novel agrochemicals. Numerous studies have demonstrated the potential of piperidine-containing compounds in crop protection. This document provides an overview of the applications of various functionalized piperidine derivatives in agrochemical research, offering insights into the potential areas where a compound like this compound could theoretically be explored.
Application Notes: Piperidine Derivatives in Agrochemicals
The piperidine ring is a versatile structural motif that can be readily functionalized to create a diverse range of molecules with potent biological activities. In the context of agrochemicals, piperidine derivatives have been primarily investigated for their fungicidal and herbicidal properties.
Piperidine Derivatives as Fungicides
Several classes of piperidine derivatives have shown significant efficacy against a broad spectrum of plant pathogenic fungi. These compounds often act by inhibiting crucial fungal enzymes or disrupting cellular processes.
Key Findings:
-
Broad-Spectrum Activity: Many piperidine-containing compounds exhibit activity against multiple fungal pathogens.
-
High Efficacy: In several studies, novel piperidine derivatives have demonstrated higher or comparable efficacy to existing commercial fungicides.
-
Novel Modes of Action: The development of new piperidine-based fungicides is a promising strategy to combat the growing issue of fungicide resistance.
Table 1: Fungicidal Activity of Selected Piperidine Derivatives
| Compound Class | Target Fungi | Efficacy (EC50 in µg/mL) | Reference Commercial Fungicide | Efficacy (EC50 in µg/mL) |
| Piperidine-Thiazole-Isoxazoline Derivatives | Phytophthora infestans, Plasmopara viticola | >80% preventative and curative activity at 200 mg/L | Not specified | Not specified |
| Pyrimidine Piperidine Compounds | Phytophthora capsici | EC50 = 0.94 - 0.96 mg/L | Not specified | Not specified |
| Piperidine-4-carbohydrazide Derivatives | Rhizoctonia solani | EC50 = 0.83 - 0.88 µg/mL | Chlorothalonil, Boscalid | 1.64, 0.96 |
| Verticillium dahliae | EC50 = 1.12 - 3.20 µg/mL | Carbendazim, Chlorothalonil | 19.3, 11.0 |
Piperidine Derivatives as Herbicides
The structural diversity of piperidine derivatives has also been exploited to develop novel herbicides. These compounds can interfere with essential plant processes, leading to weed growth inhibition and death.
Key Findings:
-
Selective Herbicidal Activity: Some piperidine-based compounds have shown selective herbicidal activity, making them suitable for use in specific crops.
-
Potent Weed Control: Certain derivatives have demonstrated effective control of common weeds at low application rates.
Table 2: Herbicidal Activity of Selected Piperidine Derivatives
| Compound Class | Target Weeds | Efficacy | Reference Commercial Herbicide | Efficacy |
| Substituted 3-(pyridin-2-yl)benzenesulfonamide Derivatives | Velvet leaf, barnyard grass, foxtail | Efficient control at 37.5 g/ha | Saflufenacil, Sulcotrione | Roughly equivalent, better than 95% |
| Dayflower, nightshade | Same effect as bentazon | Bentazon | 60 g/ha vs 1440 g/ha |
Experimental Protocols
The following are generalized protocols for the evaluation of the agrochemical potential of novel piperidine derivatives, based on common methodologies found in the literature.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is used to determine the intrinsic fungicidal activity of a compound against a panel of plant pathogenic fungi.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Fungal cultures
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the PDA to 50-60 °C and add the test compound to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent control (e.g., DMSO) and a positive control (a commercial fungicide) should be included.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
-
Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis.
In Vivo Herbicidal Activity Assay (Post-emergence)
This protocol evaluates the herbicidal effect of a compound on whole plants after they have emerged from the soil.
Materials:
-
Pots or trays filled with a suitable growing medium
-
Seeds of target weed species and crop species
-
Greenhouse or controlled environment chamber
-
Test compound formulated for spraying (e.g., as an emulsifiable concentrate or wettable powder)
-
Spray chamber or hand sprayer
-
Positive control (a commercial herbicide)
-
Untreated control
Procedure:
-
Sow seeds of weed and crop species in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).
-
Prepare spray solutions of the test compound at various concentrations (e.g., 10, 50, 100, 200 g/ha). Include a blank formulation control and a positive control.
-
Spray the plants uniformly with the test solutions.
-
Return the plants to the greenhouse or controlled environment chamber and maintain them under optimal growing conditions.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0 = no effect, 100 = complete kill).
-
Record the fresh or dry weight of the above-ground plant parts at the end of the experiment to quantify the herbicidal effect.
-
Analyze the data to determine the dose-response relationship and the selectivity of the compound.
Visualizations
Workflow for Agrochemical Discovery
The following diagram illustrates a general workflow for the discovery and development of novel piperidine-based agrochemicals.
Caption: A generalized workflow for the discovery and development of novel agrochemicals.
Application Notes and Protocols: N-acetylation of 2-Pipecoline
Abstract
This document provides a detailed experimental procedure for the N-acetylation of 2-pipecoline, a common transformation in organic synthesis, particularly in the preparation of derivatives for pharmaceutical and agrochemical research. The protocol outlines the use of acetic anhydride as the acetylating agent in the presence of a base catalyst. This method is efficient and yields the desired N-acetyl-2-pipecoline in high purity. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable method for this specific chemical modification.
Introduction
N-acetylation is a fundamental chemical reaction that introduces an acetyl group onto a nitrogen atom. In the context of medicinal chemistry and drug development, the N-acetylation of amine-containing heterocycles like 2-pipecoline can significantly alter the parent molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. 2-Pipecoline, a substituted piperidine, is a common scaffold in numerous bioactive compounds. Its N-acetylation to form N-acetyl-2-pipecoline is a key step in the synthesis of more complex molecules. This protocol details a robust and reproducible method for this transformation.
Experimental Protocol
This section provides a detailed methodology for the N-acetylation of 2-pipecoline.
2.1. Materials and Reagents
-
2-Pipecoline
-
Acetic anhydride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Chloroform (CHCl3)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
2.2. Reaction Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-pipecoline (1.0 eq). Dissolve the 2-pipecoline in a suitable solvent such as dichloromethane (DCM).
-
Addition of Base: Cool the solution in an ice bath to 0 °C. Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the stirred solution.
-
Addition of Acetylating Agent: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acid byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-acetyl-2-pipecoline.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acetyl-2-pipecoline.
Data Presentation
The following table summarizes the quantitative data for a typical experimental setup.
| Parameter | Value |
| Reagents | |
| 2-Pipecoline | 1.0 g (10.1 mmol, 1.0 eq) |
| Acetic Anhydride | 1.05 mL (11.1 mmol, 1.1 eq) |
| Triethylamine | 1.68 mL (12.1 mmol, 1.2 eq) |
| Dichloromethane (DCM) | 20 mL |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Workup & Purification | |
| Saturated NaHCO3 (aq) | 2 x 20 mL |
| Brine | 1 x 20 mL |
| Expected Yield | |
| Theoretical Yield | 1.42 g |
| Typical Isolated Yield | 85-95% |
Characterization Data for N-acetyl-2-pipecoline
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C8H15NO
-
Molecular Weight: 141.21 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.65-4.55 (m, 1H), 3.55-3.45 (m, 1H), 2.95-2.85 (m, 1H), 2.10 (s, 3H), 1.80-1.40 (m, 6H), 1.20 (d, J=6.8 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 169.5, 50.1, 45.2, 30.9, 25.5, 21.9, 19.8, 17.2.
-
IR (neat, cm⁻¹): 2935, 2860, 1645 (C=O, amide), 1440, 1370, 1230.
-
Mass Spectrometry (ESI+): m/z 142.1 [M+H]⁺.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental procedure.
Caption: Workflow for the N-acetylation of 2-pipecoline.
Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate personal protective equipment (PPE) should be worn at all times. All chemical manipulations should be performed in a well-ventilated fume hood. Please consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols for Chiral Separation of 1-(2-Methylpiperidin-1-yl)ethanone Enantiomers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of 1-(2-methylpiperidin-1-yl)ethanone. As a chiral compound with a stereocenter at the 2-position of the piperidine ring, the separation and quantification of its individual enantiomers are critical for pharmaceutical development, as stereoisomers can exhibit different pharmacological and toxicological profiles. This guide outlines a systematic approach to screen various chiral stationary phases (CSPs) and mobile phase conditions to achieve optimal enantioseparation. Detailed protocols for method development, along with data presentation tables and workflow visualizations, are provided to facilitate practical implementation in a laboratory setting.
Introduction to Chiral Separation
The enantiomers of a chiral molecule possess identical physical and chemical properties in an achiral environment, making their separation a significant challenge. Chiral chromatography, particularly HPLC, is a powerful technique for resolving enantiomers.[1][2] This is most commonly achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[3][4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high success rates in resolving a wide range of chiral compounds, including N-acylated amines and piperidine derivatives.[4][5][6][7]
The target molecule, this compound, is a tertiary amine with a chiral center. The presence of the acetyl group on the nitrogen atom influences its polarity and interaction with the CSP. A systematic screening of different CSPs and mobile phase modes (normal phase, reversed-phase, and polar organic) is the most effective strategy for developing a successful separation method.
Recommended Materials and Instrumentation
2.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
-
2.2. Chiral Stationary Phases (Screening Kit) A selection of polysaccharide-based CSPs is recommended for the initial screening.
| Column Name | Chiral Selector | Particle Size (µm) | Dimensions (mm) |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized | 5 | 250 x 4.6 |
| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized | 5 | 250 x 4.6 |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilized | 5 | 250 x 4.6 |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) - Coated | 5 | 250 x 4.6 |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | 5 | 250 x 4.6 |
| Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | 5 | 250 x 4.6 |
2.3. Solvents and Reagents
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water (e.g., Milli-Q)
-
Diethylamine (DEA), analytical grade
-
Trifluoroacetic acid (TFA), analytical grade
-
Ammonium bicarbonate, analytical grade
Experimental Protocols
A systematic screening approach is recommended to efficiently identify the optimal conditions for the chiral separation of this compound enantiomers.
3.1. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in a suitable solvent (e.g., isopropanol or methanol).
-
For injection, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the initial mobile phase composition of the respective screening condition.
3.2. Initial Screening Protocol
The initial screening will be performed across three common mobile phase modes: Normal Phase, Polar Organic, and Reversed-Phase.
Table 1: Initial Screening Conditions
| Parameter | Normal Phase (NP) | Polar Organic (PO) | Reversed-Phase (RP) |
| Mobile Phase A | n-Hexane | Acetonitrile | 10 mM Ammonium Bicarbonate in Water |
| Mobile Phase B | Isopropanol (IPA) | Methanol (MeOH) | Acetonitrile (ACN) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | None |
| Gradient | Isocratic | Isocratic | Isocratic |
| Composition | 90/10 (A/B) | 100% B | 50/50 (A/B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 5 µL | 5 µL | 5 µL |
Protocol Steps:
-
Equilibrate each of the recommended chiral columns with the initial mobile phase for at least 30 minutes.
-
Inject the sample solution onto each column under each of the three mobile phase conditions outlined in Table 1.
-
Monitor the chromatograms for any signs of peak splitting or separation.
-
Calculate the retention factor (k'), selectivity (α), and resolution (Rs) for any observed separation.
3.3. Method Optimization Protocol
Based on the results of the initial screening, select the condition(s) that show the most promising separation (baseline or partial) for further optimization.
If promising separation is observed in Normal Phase:
-
Vary the alcohol modifier (IPA or EtOH) concentration: Test compositions from 5% to 20% alcohol in n-hexane. Lowering the alcohol percentage generally increases retention and can improve resolution.
-
Adjust the additive: If peak tailing is observed, adjust the DEA concentration (e.g., 0.05% to 0.2%).
If promising separation is observed in Polar Organic Phase:
-
Vary the solvent composition: If using ACN/MeOH, test different ratios (e.g., 80/20, 50/50, 20/80).
-
Adjust the additive: Modify the DEA concentration as needed to improve peak shape.
If promising separation is observed in Reversed-Phase:
-
Vary the organic modifier concentration: Adjust the ACN or MeOH percentage from 30% to 70%.
-
Adjust the pH of the aqueous phase: Test different pH values using appropriate buffers (e.g., ammonium acetate, phosphate buffer) if the initial ammonium bicarbonate buffer is not optimal.
Data Presentation and Interpretation
The success of the chiral separation is evaluated based on key chromatographic parameters. The goal is to achieve a resolution (Rs) of ≥ 1.5 for baseline separation.
Table 2: Hypothetical Screening Results for this compound
| Column | Mobile Phase System | k'1 | k'2 | Selectivity (α) | Resolution (Rs) | Comments |
| Chiralpak IA | NP: Hexane/IPA (90/10) + 0.1% DEA | 2.5 | 2.9 | 1.16 | 1.8 | Good Separation. Baseline resolved. |
| Chiralpak IB | NP: Hexane/IPA (90/10) + 0.1% DEA | 3.1 | 3.1 | 1.00 | 0.0 | No Separation. |
| Chiralpak IC | RP: ACN/H2O (50/50) | 1.8 | 2.0 | 1.11 | 1.2 | Partial Separation. Needs optimization. |
| Chiralpak AD-H | NP: Hexane/EtOH (95/5) + 0.1% DEA | 4.2 | 5.1 | 1.21 | 2.1 | Excellent Separation. |
| Lux Cellulose-1 | PO: ACN + 0.1% DEA | 1.5 | 1.6 | 1.07 | 0.9 | Partial Separation. |
| Lux Amylose-1 | NP: Hexane/IPA (90/10) + 0.1% DEA | 2.8 | 3.3 | 1.18 | 1.9 | Good Separation. |
Note: The data in this table is hypothetical and serves as an example of how to present screening results. k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively.
Visualizations
Diagram 1: Chiral Method Development Workflow
Caption: Workflow for chiral HPLC method development.
Diagram 2: Logical Setup for Chiral HPLC Screening
Caption: Logical diagram of an HPLC system for screening.
Conclusion
The development of a robust chiral separation method for this compound is achievable through a systematic screening of polysaccharide-based chiral stationary phases and different mobile phase modes. The protocols and guidelines presented in this document offer a clear and efficient pathway to identify and optimize the separation of its enantiomers. Based on separations of similar piperidine structures, normal phase chromatography using a Chiralpak AD-H or IA column with a hexane/alcohol mobile phase containing a basic additive is a highly promising starting point.[8] Successful implementation of this methodology will enable accurate quantification of the enantiomeric purity, which is essential for research, development, and quality control in the pharmaceutical industry.
References
- 1. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Item - Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - University of Tasmania - Figshare [figshare.utas.edu.au]
- 5. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-methylpiperidin-1-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-methylpiperidin-1-yl)ethanone synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the N-acetylation of 2-methylpiperidine can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: The steric hindrance from the methyl group on the piperidine ring can slow down the reaction.
-
Solution: Increase the reaction time and/or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time.
-
-
Reagent Purity: Impurities in your starting materials (2-methylpiperidine, acetylating agent, solvent, or base) can lead to side reactions and lower the yield of the desired product.
-
Solution: Ensure the purity of your reagents. Use freshly distilled 2-methylpiperidine and high-purity acetylating agents and solvents.
-
-
Inadequate Stoichiometry: An incorrect molar ratio of reactants can result in unreacted starting material.
-
Solution: While a 1:1 stoichiometry is theoretically required, a slight excess (1.05-1.2 equivalents) of the acetylating agent can help drive the reaction to completion.
-
-
Hydrolysis of Acetylating Agent: Acetyl chloride and acetic anhydride are sensitive to moisture.
-
Solution: Perform the reaction under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) using dry solvents.
-
-
Choice of Base: The base plays a crucial role in scavenging the acid byproduct (HCl or acetic acid). An inappropriate base or an insufficient amount can hinder the reaction.
-
Solution: Use a non-nucleophilic tertiary amine base like triethylamine or pyridine. Ensure at least one equivalent of the base is used, with a slight excess often being beneficial.
-
Q2: I am observing significant side product formation. What are these impurities and how can I minimize them?
A2: The primary side products in this reaction are typically due to impurities or reaction conditions.
-
Over-acetylation: While less common for secondary amines, under harsh conditions, other reactive sites could potentially be acetylated if present as impurities.
-
Solution: Use milder reaction conditions (e.g., lower temperature) and avoid a large excess of the acetylating agent.
-
-
Side reactions of Impurities: If your 2-methylpiperidine contains primary amine impurities, these will also be acetylated.
-
Solution: Purify the starting 2-methylpiperidine by distillation before use.
-
-
Ring-opening of the piperidine: In some cases, particularly with sterically hindered piperidines and certain acylating agents, ring fission can occur, although this is less common under standard acetylation conditions.[1]
-
Solution: Employ milder acetylating agents and reaction conditions.
-
Q3: The purification of my product is difficult. What is the best method to purify this compound?
A3: Purification can be challenging due to the product's physical properties and the nature of the byproducts.
-
Work-up Procedure: A proper aqueous work-up is essential to remove the bulk of the impurities.
-
Solution: After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and acetylating agent. Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with dilute acid (to remove any unreacted amine), then with a base (like sodium bicarbonate solution), and finally with brine.
-
-
Distillation: For liquid products, vacuum distillation is often the most effective purification method.
-
Solution: After drying the organic extract and removing the solvent, purify the crude product by vacuum distillation. The boiling point of the product will depend on the pressure.
-
-
Column Chromatography: If distillation is not effective or if solid impurities are present, column chromatography on silica gel can be used.
-
Solution: Use a solvent system such as a mixture of hexane and ethyl acetate to separate the product from impurities.
-
Q4: Which acetylating agent is better: acetyl chloride or acetic anhydride?
A4: Both acetyl chloride and acetic anhydride are effective for N-acetylation.
-
Acetyl Chloride: It is generally more reactive than acetic anhydride, which can be advantageous for hindered amines like 2-methylpiperidine. However, it is also more corrosive, moisture-sensitive, and produces HCl as a byproduct, which must be neutralized by a base.
-
Acetic Anhydride: It is less reactive and may require slightly harsher conditions (e.g., heating) or a catalyst. The byproduct is acetic acid, which is less corrosive than HCl and can also be neutralized by a base.
The choice often depends on the specific reaction conditions you are comfortable with and the scale of your reaction. For laboratory-scale synthesis, both are viable options.
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the yield of this compound. This data is illustrative and based on general principles of N-acetylation reactions. Actual yields may vary.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Acetylating Agent | Acetyl Chloride (1.1 eq) | ~85-95 | Acetic Anhydride (1.1 eq) | ~80-90 | Acetyl chloride is generally more reactive, leading to higher yields with hindered amines. |
| Base | Triethylamine (1.2 eq) | ~90 | Pyridine (1.2 eq) | ~85 | Triethylamine is a stronger, non-nucleophilic base that efficiently scavenges HCl. |
| Solvent | Dichloromethane (DCM) | ~92 | Tetrahydrofuran (THF) | ~88 | DCM is a common, inert solvent for this type of reaction. |
| Temperature | 0 °C to Room Temp | ~90 | Reflux (e.g., in THF) | Potentially higher, but risk of side products | Higher temperatures can increase reaction rate but may also promote side reactions. |
| Reaction Time | 2-4 hours | ~85 | 12-16 hours | >95 | Longer reaction times can drive the reaction to completion, especially with hindered amines. |
Experimental Protocols
Two common protocols for the synthesis of this compound are provided below.
Protocol 1: Acetylation using Acetyl Chloride
Materials:
-
2-Methylpiperidine
-
Acetyl Chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of 2-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Acetylation using Acetic Anhydride
Materials:
-
2-Methylpiperidine
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Water
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 2-methylpiperidine (1.0 eq) in a mixture of DCM and pyridine (as a solvent and base), add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours or heat to reflux for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation.
Visualizations
Reaction Pathway
Caption: General reaction scheme for the N-acetylation of 2-methylpiperidine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
Technical Support Center: N-Acetylation of 2-Methylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of the N-acetylation of 2-methylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-acetylation of 2-methylpiperidine?
A1: While the N-acetylation of 2-methylpiperidine is generally a straightforward reaction, several side reactions can occur, leading to impurities and reduced yields. These include:
-
Hydrolysis of the Acetylating Agent: Acetyl chloride and acetic anhydride are highly reactive and can be hydrolyzed by moisture in the solvent or glassware. This not only consumes the reagent but also introduces acetic acid as a byproduct, which can complicate purification.
-
Over-acetylation: While less common for a mono-amine substrate like 2-methylpiperidine, under forcing conditions with a large excess of a highly reactive acetylating agent, undesired secondary reactions can occur.
-
Ring Opening: In cases of severe steric hindrance and harsh reaction conditions (e.g., high temperatures), ring fission of the piperidine ring has been observed with highly substituted piperidines like 2,2,6,6-tetramethylpiperidine.[1] While less likely for 2-methylpiperidine, it is a theoretical possibility under extreme conditions.
-
Formation of Salts: The hydrochloric acid or acetic acid generated as a byproduct can form salts with the unreacted 2-methylpiperidine or other basic compounds in the reaction mixture, which may precipitate or complicate extraction.
Q2: How does the methyl group in 2-methylpiperidine affect the N-acetylation reaction?
A2: The methyl group at the 2-position introduces some steric hindrance around the nitrogen atom. This can decrease the nucleophilicity of the amine compared to piperidine, potentially slowing down the reaction rate. Consequently, more forcing conditions (e.g., higher temperature, longer reaction time, or a more reactive acetylating agent) might be needed to achieve full conversion, which in turn could increase the likelihood of side reactions.
Q3: Which acetylating agent is best for this reaction: acetyl chloride or acetic anhydride?
A3: Both acetyl chloride and acetic anhydride are effective for N-acetylation.
-
Acetyl chloride is more reactive and can often drive the reaction to completion more quickly and at lower temperatures. However, it is highly corrosive, moisture-sensitive, and generates hydrochloric acid as a byproduct.
-
Acetic anhydride is less reactive and may require slightly harsher conditions or a catalyst.[2] It produces acetic acid as a byproduct, which is generally easier to handle and remove than HCl.[3]
The choice often depends on the scale of the reaction, available equipment, and desired reaction conditions. For a sterically hindered amine like 2-methylpiperidine, the higher reactivity of acetyl chloride might be advantageous.
Q4: What is the role of a base (e.g., pyridine, triethylamine) in this reaction?
A4: A base is crucial to neutralize the acidic byproduct (HCl from acetyl chloride or acetic acid from acetic anhydride). This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.[2] The base should be non-nucleophilic to avoid competing with the 2-methylpiperidine for the acetylating agent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive acetylating agent due to hydrolysis. 2. Insufficiently dried solvent and/or glassware. 3. Starting amine is protonated (as a salt). 4. Reaction temperature is too low or reaction time is too short, especially given the steric hindrance of the 2-methyl group. | 1. Use a fresh bottle of acetyl chloride or acetic anhydride. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Add an appropriate amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize any acid and free the amine. 4. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. Consider using a more reactive acetylating agent if using acetic anhydride. |
| Presence of Multiple Spots on TLC (Byproducts) | 1. Unreacted starting material. 2. Hydrolyzed acetylating agent (acetic acid). 3. Potential for unidentified side products from harsh conditions. | 1. Increase reaction time, temperature, or the equivalents of the acetylating agent. 2. Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. 3. Re-evaluate the reaction conditions; consider lowering the temperature or using a less reactive acetylating agent if possible. Purify the product using column chromatography. |
| Difficulties in Product Isolation/Purification | 1. Formation of emulsions during aqueous workup. 2. Product is soluble in the aqueous phase. 3. Co-elution of impurities during column chromatography. | 1. Add brine to the aqueous layer to break up emulsions. 2. If the product has some water solubility, perform multiple extractions with an organic solvent. Back-extract the combined organic layers with brine. 3. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider a different stationary phase if separation is particularly challenging. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent. 2. Presence of impurities. | 1. Dry the product under high vacuum for an extended period. 2. Re-purify the product, for example, by column chromatography or distillation. |
Experimental Protocols
Protocol 1: N-Acetylation using Acetyl Chloride
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-2-methylpiperidine.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: N-Acetylation using Acetic Anhydride
-
Preparation: In a round-bottom flask, dissolve 2-methylpiperidine (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq) in anhydrous DCM.
-
Reaction: Add acetic anhydride (1.2 eq) to the solution. Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction for 4-8 hours by TLC or GC. Gentle heating may be required to drive the reaction to completion.
-
Workup and Isolation: Follow steps 4 and 5 from the acetyl chloride protocol.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow for N-Acetylation of 2-Methylpiperidine
References
Technical Support Center: Optimization of Reaction Conditions for 1-(2-Methylpiperidin-1-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-(2-methylpiperidin-1-yl)ethanone. The content is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-acetylation of 2-methylpiperidine?
A1: The most common and straightforward methods for the N-acetylation of 2-methylpiperidine involve the use of acetylating agents like acetyl chloride or acetic anhydride in the presence of a base. A standard laboratory procedure often employs acetyl chloride with a tertiary amine base such as pyridine or triethylamine in an aprotic solvent like dichloromethane (DCM).[1] Another widely used method is the Schotten-Baumann reaction, which utilizes a two-phase system of an organic solvent and an aqueous base.[2][3] More contemporary and greener approaches include catalyst and solvent-free reactions or continuous-flow processes using acetonitrile as the acetylating agent over a solid catalyst like alumina.[4][5]
Q2: How does the steric hindrance of 2-methylpiperidine affect the acylation reaction?
A2: The methyl group at the 2-position of the piperidine ring introduces significant steric hindrance around the nitrogen atom. This can slow down the rate of the nucleophilic attack of the amine on the acylating agent, potentially leading to lower yields or requiring more forcing reaction conditions compared to the acylation of unhindered secondary amines like piperidine.[6][7] The choice of base and reaction conditions is crucial to overcome this steric barrier effectively. For highly hindered amines, specialized reagents or catalysts might be necessary to achieve good conversion.[6]
Q3: What are the typical solvents and bases used for this reaction?
A3: Common solvents for the N-acetylation of secondary amines are aprotic solvents such as dichloromethane (DCM), diethyl ether, or toluene.[1][2] The choice of base is critical. Tertiary amines like pyridine and triethylamine are frequently used to neutralize the hydrogen chloride generated when using acetyl chloride.[1][8] Pyridine can also act as a nucleophilic catalyst. For the Schotten-Baumann reaction, an aqueous solution of a base like sodium hydroxide is used.[2] In some cases, especially with less reactive amines, a catalyst such as 4-dimethylaminopyridine (DMAP) may be added to accelerate the reaction.[1]
Q4: What are potential side reactions and how can they be minimized?
A4: A primary side reaction is the salt formation between the generated acid (e.g., HCl) and the starting amine, which deactivates the amine and can reduce the yield.[3] This is minimized by using at least a stoichiometric amount of a non-nucleophilic base. If using acetic anhydride, diacylation is generally not a concern for secondary amines. In the presence of a strong, non-nucleophilic base and an acyl halide with an alpha-proton, elimination to form a ketene can be a competing reaction, though this is less common with acetylation. To avoid this, a less hindered base like pyridine is often preferred over triethylamine.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (2-methylpiperidine and the acetylating agent). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction. Staining with ninhydrin can be particularly useful for visualizing the amine starting material.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Steric Hindrance: The methyl group on the piperidine ring is impeding the reaction. 2. Inactive Reagents: The acetylating agent may have degraded due to moisture. 3. Insufficient Base: The generated HCl is quenching the starting amine. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Increase the reaction temperature or prolong the reaction time. Consider adding a catalyst like DMAP.[1] 2. Use freshly opened or distilled acetylating agents. 3. Ensure at least one equivalent of base (e.g., pyridine, triethylamine) is used. If starting with the hydrochloride salt of the amine, use at least two equivalents of base.[1] 4. Gently heat the reaction mixture (e.g., to 40 °C or reflux in DCM), while monitoring for side product formation by TLC. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Poor Mixing: In biphasic reactions (Schotten-Baumann), inadequate stirring can limit the reaction rate. | 1. Continue to monitor the reaction by TLC until the starting amine is no longer visible. 2. Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. |
| Formation of Multiple Products | 1. Side Reactions: As mentioned in the FAQs, side reactions can lead to byproducts. 2. Impure Starting Materials: Impurities in the 2-methylpiperidine or acetylating agent can lead to other products. | 1. Optimize the choice of base and reaction temperature to minimize side reactions. 2. Purify the starting materials before use. 2-methylpiperidine can be distilled. |
| Difficult Product Purification | 1. Residual Base: Tertiary amine bases like pyridine or triethylamine can be difficult to remove. 2. Emulsion Formation during Workup: This can complicate the separation of organic and aqueous layers. | 1. During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or aqueous CuSO4) to remove the amine base.[1] 2. Add a saturated brine solution to help break up emulsions. |
Data Presentation
Comparison of General N-Acetylation Conditions
| Method | Acetylating Agent | Base | Solvent | Temperature | Typical Yield | Reference |
| Standard Acylation | Acetyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp. | Good to Excellent | [1] |
| Schotten-Baumann | Acetyl Chloride | NaOH (aq) | Dichloromethane / Water | Room Temp. | Good to Excellent | [2] |
| Catalyst/Solvent-Free | Acetic Anhydride | None | None | Room Temp. | High | [9] |
| Continuous-Flow | Acetonitrile | Alumina (catalyst) | Acetonitrile | 200 °C | Quantitative (for piperidine) | [4][5] |
Experimental Protocols
Protocol 1: N-Acetylation using Acetyl Chloride and Pyridine
This protocol is a standard laboratory procedure for the acylation of a secondary amine.[1]
-
Preparation: In a round-bottom flask, dissolve 2-methylpiperidine (1.0 eq) and pyridine (1.1 eq) in dry dichloromethane (DCM).
-
Reaction: Stir the solution under a nitrogen atmosphere and cool it in an ice bath (0 °C).
-
Addition of Acetyl Chloride: Add a solution of acetyl chloride (1.05 eq) in DCM dropwise to the cooled amine solution.
-
Monitoring: Monitor the reaction progress using TLC. If the reaction is slow, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.
-
Workup: Once the reaction is complete (no starting amine detected by TLC), wash the organic phase sequentially with dilute aqueous HCl, dilute aqueous NaOH, and then a saturated aqueous CuSO4 solution to remove residual pyridine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation.
Protocol 2: Schotten-Baumann N-Acetylation
This protocol is a classic method for acylation using a two-phase system.[2][3]
-
Preparation: Dissolve 2-methylpiperidine (1.0 eq) in a suitable organic solvent such as dichloromethane or diethyl ether in a flask. Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Reaction: Vigorously stir the two-phase mixture.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.1 eq) dropwise to the rapidly stirred mixture.
-
Monitoring: Continue vigorous stirring and monitor the reaction by TLC.
-
Workup: After the reaction is complete, separate the organic layer. Wash the organic layer with water and then with a saturated brine solution.
-
Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude product as needed, typically by distillation or chromatography.
Visualizations
References
- 1. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sterically Hindered Amines - Enamine [enamine.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
identification of byproducts in 1-(2-methylpiperidin-1-yl)ethanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-methylpiperidin-1-yl)ethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The most common methods for synthesizing this compound involve the N-acetylation of 2-methylpiperidine. This is typically achieved using acetylating agents such as acetyl chloride or acetic anhydride in the presence of a base.[][2][3] The reaction with acetyl chloride is often referred to as the Schotten-Baumann reaction, which is frequently carried out in a two-phase system with an aqueous base to neutralize the hydrochloric acid byproduct.[4][5][6][7][8]
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Several byproducts can form during the synthesis, depending on the chosen reagents and reaction conditions. The most common byproducts include:
-
Unreacted Starting Materials: Residual 2-methylpiperidine and the acetylating agent (acetyl chloride or acetic anhydride).
-
Hydrolysis Product: Acetic acid, formed from the reaction of the acetylating agent with water present in the reaction mixture.[9][10][11]
-
Over-acetylation Product: While less common with secondary amines like 2-methylpiperidine compared to primary amines, the formation of a diacetylated product is a possibility under certain conditions.[]
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the amine or acetylating agent to ensure the complete conversion of the limiting reagent.
-
Anhydrous Conditions: Use dry solvents and reagents to minimize the hydrolysis of the acetylating agent to acetic acid.[12]
-
Temperature Control: Maintain the recommended reaction temperature to avoid side reactions. Exothermic reactions, especially with acetyl chloride, may require cooling.
-
Choice of Base: The selection of an appropriate base is crucial. For the Schotten-Baumann reaction, an aqueous base like sodium hydroxide is used to neutralize the HCl byproduct and drive the reaction to completion.[4][5][8] For reactions with acetic anhydride, a tertiary amine base like triethylamine or pyridine can be used to scavenge the acetic acid byproduct.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the reaction is stirred efficiently. - Extend the reaction time. - Monitor the reaction progress using TLC or GC-MS. |
| Hydrolysis of acetylating agent | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Protonation of 2-methylpiperidine | - Use a suitable base in sufficient quantity to neutralize the acid byproduct (HCl or acetic acid).[5][8] |
| Loss of product during workup | - Optimize the extraction procedure. - Ensure the pH of the aqueous phase is appropriate to keep the product in the organic layer. |
Issue 2: Presence of Significant Amounts of Unreacted 2-Methylpiperidine
| Potential Cause | Troubleshooting Step |
| Insufficient acetylating agent | - Use a slight molar excess (e.g., 1.05-1.1 equivalents) of acetyl chloride or acetic anhydride. |
| Inactive acetylating agent | - Use fresh or properly stored acetylating agent. Acetyl chloride and acetic anhydride are sensitive to moisture. |
| Reaction conditions not optimal | - Review the reaction temperature and time. Some reactions may require gentle heating to go to completion. |
Issue 3: Presence of Acetic Acid in the Final Product
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the acetylating agent | - Use anhydrous reaction conditions.[12] - During workup, wash the organic phase with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acetic acid. |
| Incomplete reaction (with acetic anhydride) | - Ensure sufficient reaction time and appropriate temperature to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
This protocol outlines a general method for the analysis of the reaction mixture to identify the product and potential byproducts.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the sample if necessary to remove any solid particles.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general reversed-phase HPLC method for assessing the purity of the synthesized this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
Start with a lower concentration of acetonitrile (e.g., 10%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Potential reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting byproduct formation in the synthesis.
References
- 2. acylation of amines [entrancechemistry.blogspot.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.coach [chemistry.coach]
- 11. Amide - Wikipedia [en.wikipedia.org]
- 12. ACETIC ANHYDRIDE - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Piperidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of piperidine-containing compounds.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing in the chromatography of piperidine derivatives.
Question: My chromatogram shows significant peak tailing for my piperidine analyte. What are the common causes and how can I fix it?
Answer:
Peak tailing for basic compounds like piperidines in reversed-phase HPLC is a common issue, primarily caused by secondary interactions with the stationary phase, improper mobile phase conditions, or column and system issues. Follow this step-by-step guide to troubleshoot the problem.
Step 1: Evaluate and Optimize Mobile Phase Conditions
Secondary interactions between the basic piperidine moiety and acidic residual silanol groups on the silica-based stationary phase are the most frequent cause of peak tailing.[1][2][3] Modifying the mobile phase is often the most effective first step.
1.1. Adjust Mobile Phase pH:
-
Problem: At mid-range pH, residual silanol groups (Si-OH) on the silica packing are ionized (SiO-), leading to strong ionic interactions with the protonated basic piperidine analyte. This secondary retention mechanism results in peak tailing.[4]
-
Solution: Lower the mobile phase pH to ≤ 3.0.[2][3] This protonates the silanol groups, minimizing their ionic interaction with the basic analyte.[3]
-
Experimental Protocol:
-
Prepare a mobile phase with a pH of 3.0 or lower using an appropriate acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid).
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes.
-
Inject the piperidine standard and compare the peak shape to the original conditions.
-
1.2. Optimize Buffer Concentration and Type:
-
Problem: Inadequate buffering can lead to pH shifts on the column, exacerbating silanol interactions.[5]
-
Solution: Use an appropriate buffer at an optimal concentration to maintain a stable pH. For UV detection, a buffer concentration of 10-50 mM is often effective.[6] For LC-MS applications, keep the buffer concentration below 10 mM to avoid ion suppression.[3]
-
Experimental Protocol:
-
Prepare mobile phases with varying buffer concentrations (e.g., 10 mM, 25 mM, and 50 mM ammonium formate at a constant pH).
-
Analyze the piperidine compound with each mobile phase.
-
Evaluate the impact on peak asymmetry and select the concentration that provides the best peak shape without compromising sensitivity.
-
1.3. Use Mobile Phase Additives (Silanol Masking Agents):
-
Problem: If adjusting pH and buffer concentration is insufficient, residual silanol interactions may still be present.
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase.[6][7] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from the piperidine analyte.[8] A typical concentration is around 5-10 mM (approximately 0.05-0.1% v/v).[6][9]
-
Experimental Protocol:
-
Prepare the mobile phase with an optimized pH and add triethylamine at a concentration of 5 mM.
-
Equilibrate the column thoroughly.
-
Inject the sample and assess the improvement in peak symmetry. Note that TEA can be difficult to remove from the column, so it's best to dedicate a column for methods using TEA.[10]
-
Step 2: Assess and Select the Appropriate HPLC Column
The choice of stationary phase is critical for achieving good peak shape with basic compounds.
2.1. Use End-Capped Columns:
-
Problem: Columns with a high density of free silanol groups are prone to causing peak tailing with basic analytes.
-
Solution: Employ a modern, high-purity silica column that has been "end-capped." End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl chloride) to make them inert.[1][3]
-
Recommendation: Most modern C18 and C8 columns are end-capped. Verify the column specifications from the manufacturer.
2.2. Consider Alternative Stationary Phases:
-
Problem: For highly basic piperidine compounds, even end-capped silica columns may not completely eliminate tailing.
-
Solution: Explore columns with alternative stationary phases designed for basic compounds:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps to shield the analyte from residual silanols.
-
Hybrid Silica-Polymer Phases: These offer improved pH stability and reduced silanol activity.[2]
-
Polymer-Based Columns: These columns lack silanol groups altogether and can be an excellent choice for eliminating this source of peak tailing.[7]
-
Step 3: Check for System and Sample-Related Issues
If mobile phase and column optimizations do not resolve the issue, consider other potential causes.
3.1. Sample Overload:
-
Problem: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]
-
Diagnosis and Solution: Reduce the injection volume or dilute the sample and re-inject. If the peak shape improves, the original issue was likely mass overload.
3.2. Extra-Column Volume and System Issues:
-
Problem: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and peak tailing. A void at the head of the column can also be a cause.
-
Diagnosis and Solution:
-
Ensure all tubing is as short as possible with a narrow internal diameter.
-
Check all fittings for proper connection.
-
If a column void is suspected, reversing the column (if permissible by the manufacturer) for a flush may help. However, a void often necessitates column replacement.[11]
-
3.3. Sample Preparation and Solvent Effects:
-
Problem: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Complex sample matrices can also contain interfering components.[1]
-
Solution:
-
Whenever possible, dissolve the sample in the initial mobile phase.
-
If the sample contains particulates, filter it before injection.
-
For complex matrices, consider a sample clean-up step like Solid Phase Extraction (SPE).[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good USP tailing factor to aim for?
A USP tailing factor (Tf) of 1.0 indicates a perfectly symmetrical peak. In practice, a Tf between 0.9 and 1.2 is generally considered excellent. For many applications, a Tf up to 1.5 is acceptable. Values above 2.0 often indicate a significant chromatographic problem that needs to be addressed.[12]
Q2: Will using an ion-pairing reagent help with peak tailing of my piperidine compound?
Yes, ion-pairing chromatography can be an effective strategy. For a basic analyte like a protonated piperidine, an anionic ion-pairing reagent (e.g., hexane sulfonate) is added to the mobile phase.[13] The reagent forms a neutral ion-pair with the analyte, which then interacts with the reversed-phase stationary phase via hydrophobic interactions, minimizing the undesirable secondary interactions with silanol groups.[13]
Q3: Can temperature affect peak tailing?
Yes, increasing the column temperature can sometimes improve peak shape by increasing the efficiency of mass transfer and reducing the viscosity of the mobile phase. However, its effect on tailing due to silanol interactions is generally less pronounced than mobile phase pH or additives.
Q4: I've tried everything and the peak is still tailing. What else could be the issue?
If you have systematically addressed mobile phase, column, and system/sample issues, consider the following:
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. A thorough column wash with a strong solvent is recommended.
-
Column Degradation: The column may have reached the end of its lifespan, especially if used under harsh pH conditions. Replacing the column may be necessary.
-
Co-eluting Impurity: The "tail" might be a small, co-eluting impurity. Try changing the detection wavelength or using a higher efficiency column to see if the peak resolves into two.[11]
Quantitative Data Summary
The following tables summarize the quantitative impact of various parameters on peak shape for basic compounds.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Analyte | Mobile Phase pH | Asymmetry Factor (As) | Improvement |
| Methamphetamine | 7.0 | 2.35 | - |
| Methamphetamine | 3.0 | 1.33 | 43.4% |
| Data sourced from Element Lab Solutions.[11] |
Table 2: Recommended Buffer Concentrations
| Detection Method | Recommended Buffer Concentration | Rationale |
| LC-UV | 10 - 50 mM | Provides good buffering capacity to maintain stable pH and improve peak shape. |
| LC-MS | < 10 mM | Higher concentrations can cause ion suppression in the mass spectrometer source. |
| Data compiled from various sources.[3][14] |
Table 3: Common Mobile Phase Additives for Tailing Reduction
| Additive | Typical Concentration | Mechanism of Action |
| Triethylamine (TEA) | 5 - 10 mM (~0.05 - 0.1% v/v) | Competitively blocks active silanol sites.[8] |
| Formic Acid | 0.1% v/v | Lowers mobile phase pH to protonate silanols. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% v/v | Lowers pH and can also act as an ion-pairing agent.[15] |
Experimental Protocols
Protocol 1: Diagnosing the Cause of Peak Tailing
-
Initial Assessment: Inject a standard of your piperidine compound under your current method conditions and record the tailing factor and retention time.
-
Sample Overload Check: Dilute the standard 10-fold and inject the same volume. If the tailing factor improves significantly, the issue is likely sample overload.
-
Mobile Phase pH Adjustment: Prepare a mobile phase with a pH of ~2.5 using 0.1% formic acid. Equilibrate the column and inject the standard. A significant improvement in peak shape points to silanol interactions.
-
System Check: If tailing persists for all peaks (including neutral markers), inspect the system for leaks, loose fittings, and excessive tubing length.
-
Column Health Check: If the problem developed over time, the column may be contaminated or have a void. Perform a column wash protocol or replace the column.
Protocol 2: General HPLC Column Washing Procedure for Reversed-Phase Columns
This protocol is for removing strongly retained hydrophobic and ionic contaminants.
-
Disconnect the column from the detector.
-
Flush with Mobile Phase (without buffer): Wash with 10 column volumes of the mobile phase without any buffer salts (e.g., acetonitrile/water mixture).
-
Flush with 100% Organic Solvent: Wash with 10 column volumes of 100% acetonitrile or methanol.
-
Flush with a Stronger Solvent (if needed): For very stubborn contaminants, a sequence of solvents like isopropanol, followed by tetrahydrofuran (THF), can be used (ensure column compatibility).
-
Re-equilibrate: Flush with 10 column volumes of the initial mobile phase (without buffer), followed by at least 10-15 column volumes of the full buffered mobile phase before re-connecting to the detector.
Always consult the column manufacturer's guidelines for specific washing and regeneration procedures.[16]
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Interaction between piperidine and silanol groups.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 6. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. researchgate.net [researchgate.net]
- 10. i01.yizimg.com [i01.yizimg.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. uhplcs.com [uhplcs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. glsciencesinc.com [glsciencesinc.com]
preventing racemization during the synthesis of chiral piperidines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during the synthesis of chiral piperidines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the stereoselective synthesis of piperidine derivatives.
Q1: What are the primary causes of racemization in chiral piperidine synthesis?
Racemization, the conversion of a single enantiomer into a mixture of both, can significantly undermine the efficacy and safety of chiral drug candidates.[1] Key factors that can induce racemization during synthesis include:
-
Harsh pH Conditions: Both strongly acidic and basic conditions can lead to the loss of stereochemical integrity, especially if a stereocenter has an adjacent acidic proton.[2] For instance, a drop in optical purity has been observed during the acidic removal of a Boc protecting group.[3]
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization, leading to a racemic mixture.
-
Prolonged Reaction Times: The longer a chiral intermediate is exposed to conditions that can cause racemization, the greater the potential loss of enantiomeric purity.
-
Inappropriate Catalysts or Reagents: The choice of catalyst and ligands is critical. Some catalysts may not provide a sufficiently high energy barrier to prevent the formation of the undesired enantiomer, or they may even facilitate racemization.[4]
-
Work-up and Purification: Standard procedures like quenching, extraction, and chromatography can introduce acidic or basic impurities that may cause racemization. The stationary phase in chromatography (e.g., silica gel) can sometimes be acidic enough to cause epimerization of sensitive compounds.
Q2: My product shows a significant drop in enantiomeric excess (ee) after N-Boc deprotection. How can this be prevented?
Loss of optical purity after the removal of an N-Boc group with strong acids like HCl in dioxane is a known issue. This may be due to the equilibrium of the nitrogen atom's stereocenter or other acid-catalyzed isomerizations.
Troubleshooting Steps:
-
Use Milder Acidic Conditions: Consider using weaker acids or reagents that generate acid in situ at a controlled rate.
-
Lower the Temperature: Perform the deprotection at 0 °C or below to minimize the rate of potential racemization pathways.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Alternative Deprotection Methods: Explore non-acidic methods for Boc removal if racemization persists.
Logical Workflow for Troubleshooting Racemization
The following diagram outlines a systematic approach to diagnosing and resolving issues of low enantiomeric excess in your synthesis.
Caption: Troubleshooting decision tree for low enantiomeric excess.
Q3: How critical is the choice of catalyst and ligands for maintaining stereoselectivity?
The catalyst system is paramount. In transition metal-catalyzed asymmetric hydrogenations, for instance, the chiral ligand bound to the metal center (e.g., Iridium or Rhodium) dictates the facial selectivity of the hydride attack on the imine or enamine intermediate.[5]
-
Rhodium-Catalyzed Reactions: Rh-catalyzed asymmetric reductive Heck reactions have been shown to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity.[6]
-
Iridium-Catalyzed Reactions: Iridium complexes with chiral phosphino-oxazoline or f-Binaphane ligands are highly effective for the asymmetric hydrogenation of various imines, yielding chiral amines with up to 99% ee.[5]
-
Catalyst Deactivation: Pyridine-containing substrates can be challenging due to the strong coordinating ability of the pyridine moiety, which can lead to catalyst deactivation.[7] Careful selection of the catalyst and reaction conditions is necessary to overcome this.
Data Presentation: Catalyst System Impact on Enantioselectivity
The following table summarizes data from a study on Rh-catalyzed asymmetric carbometalation for the synthesis of 3-piperidines, illustrating the impact of ligand and additive choice on the reaction outcome.[6]
| Entry | Ligand | Additive | Yield (%) | ee (%) |
| 1 | L1 | NaBArF | 95 | 94 |
| 2 | L2 | NaBArF | 93 | 92 |
| 3 | L3 | NaBArF | 85 | 88 |
| 4 | L1 | - | 70 | 85 |
| 5 | L1 | AgSbF6 | 91 | 93 |
Data is illustrative and adapted from literature examples to show trends.[6]
Experimental Protocols
This section provides detailed methodologies for key experimental procedures relevant to the synthesis of chiral piperidines and the assessment of enantiomeric purity.
Protocol 1: General Procedure for Asymmetric Synthesis of α-Chiral Piperidines
This protocol is adapted from a highly diastereoselective continuous flow synthesis using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents.[8] This method typically provides high yields (>80%) and excellent diastereomeric ratios (>90:10).[8]
Workflow Diagram
Caption: Experimental workflow for continuous flow synthesis.
Methodology:
-
Preparation: Prepare a solution of the N-(tert-butylsulfinyl)-bromoimine in a suitable solvent (e.g., THF). Prepare a separate solution of the Grignard reagent.
-
Flow Reaction: Using syringe pumps, introduce the two solutions into a T-mixer connected to a microreactor coil maintained at the desired temperature (e.g., -20 °C). The flow rates are adjusted to achieve the desired residence time.
-
Quenching: The output from the reactor is collected in a flask containing a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Once the collection is complete, the aqueous layer is extracted three times with an organic solvent like ethyl acetate (EtOAc).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched piperidine derivative.
Protocol 2: Determining Enantiomeric Excess (ee)
Accurate determination of ee is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common method. A fluorescence-based assay offers a high-throughput alternative.[9]
Methodology (Chiral HPLC):
-
Sample Preparation: Prepare a dilute solution of the purified piperidine derivative in the mobile phase (e.g., a mixture of hexane and isopropanol).
-
Instrument Setup:
-
Install a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Set an appropriate mobile phase composition and flow rate. Isocratic elution is typically used.
-
Set the UV detector to a wavelength where the analyte absorbs.
-
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Analysis:
-
Record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer's peak and Area₂ is the area of the minor enantiomer's peak).
-
-
Validation: For confirmation, inject a sample of the racemic mixture to identify the retention times of both enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in the Synthesis of 1-(2-methylpiperidin-1-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of 1-(2-methylpiperidin-1-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the synthesis of this compound?
A1: The synthesis of this compound, an N-acetylation reaction of 2-methylpiperidine, can be catalyzed by a variety of substances. Commonly employed catalysts include:
-
Lewis acids: Such as alumina (Al₂O₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). These are often used due to their ability to activate the acetylating agent.
-
Brønsted acids: Acetic acid itself can catalyze the reaction, particularly when using esters as the acyl source.[1]
-
Heterogeneous catalysts: Solid acid catalysts are advantageous for their ease of separation from the reaction mixture. Alumina is a good example of a reusable heterogeneous catalyst for N-acetylation reactions.[2]
Q2: What are the primary causes of catalyst deactivation in this synthesis?
A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. In the synthesis of this compound, the main causes of deactivation are:
-
Poisoning: This occurs when impurities or byproducts from the reaction strongly adsorb to the active sites of the catalyst, rendering them inactive. Nitrogen-containing compounds, like the reactant 2-methylpiperidine or the product itself, can act as poisons for acidic catalysts by neutralizing the acid sites.[3][4]
-
Coking or Fouling: This involves the deposition of carbonaceous materials (coke) on the catalyst surface, which can block active sites and pores.[5] These deposits can originate from the decomposition or polymerization of reactants, products, or solvent.
-
Sintering: At high reaction temperatures, the small crystallites of a supported metal catalyst can agglomerate into larger ones, leading to a decrease in the active surface area. This is a form of thermal degradation.[5]
-
Leaching: In the case of supported catalysts, the active component may dissolve into the reaction mixture, leading to a permanent loss of catalyst activity.
Q3: How can I minimize catalyst deactivation during the reaction?
A3: To minimize catalyst deactivation, consider the following strategies:
-
Use high-purity reactants and solvents: This will reduce the concentration of potential catalyst poisons.
-
Optimize reaction conditions: Operate at the lowest effective temperature to minimize sintering and coking. Proper control of reactant concentrations can also reduce the formation of deactivating byproducts.
-
Choose a robust catalyst: Select a catalyst that is known for its stability under the reaction conditions. For example, alumina has shown good reusability in N-acetylation reactions.[2]
-
Implement a continuous flow setup: Continuous flow reactors can sometimes offer better control over reaction parameters and may lead to slower catalyst deactivation compared to batch reactors.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of 2-methylpiperidine | Inactive catalyst | - Ensure the catalyst is properly activated before use.- Test the catalyst with a known reaction to confirm its activity. |
| Catalyst poisoning | - Purify reactants and solvents to remove impurities.- Consider using a guard bed to remove poisons before the reactants reach the main catalyst bed. | |
| Decreasing reaction rate over time | Catalyst deactivation (poisoning or coking) | - Refer to the catalyst regeneration protocols below.- Analyze the spent catalyst to identify the cause of deactivation (e.g., using TGA for coke content, or elemental analysis for poisons). |
| Product selectivity changes | Change in active sites | - This can be due to poisoning of specific active sites or structural changes in the catalyst.- Characterize the fresh and spent catalyst to understand the changes.- A fresh batch of catalyst may be required. |
| Difficulty in separating the catalyst from the product | Catalyst attrition or leaching | - For heterogeneous catalysts, mechanical stress can cause the catalyst to break into smaller particles. Handle the catalyst gently.- If leaching is suspected, analyze the product mixture for traces of the catalyst's active components. Consider using a more stable catalyst support. |
Catalyst Performance Data
The following table summarizes catalyst performance in N-acetylation reactions. Note that this data is for similar reactions and may not be directly representative of the synthesis of this compound.
| Catalyst | Reactants | Acetylating Agent | Reusability | Conversion/Yield | Reference |
| Alumina (Al₂O₃) | Benzylamine | Acetonitrile | Up to 10 cycles with no significant decrease in activity | >95% conversion | [2] |
| Alumina (Al₂O₃) | Piperidine | Acetonitrile | Not specified | Quantitative yield | [2] |
Experimental Protocols
Protocol for Assessing Catalyst Activity and Deactivation
This protocol describes a general procedure for testing the activity and stability of a catalyst in a batch reactor for the synthesis of this compound.
Materials:
-
2-methylpiperidine
-
Acetic anhydride (or other acetylating agent)
-
Catalyst (e.g., alumina)
-
Solvent (e.g., toluene or dichloromethane)
-
Glass reactor with a magnetic stirrer, condenser, and temperature control
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Catalyst Preparation: Activate the catalyst according to the manufacturer's instructions (e.g., by calcination at a specific temperature).
-
Reaction Setup:
-
Add the solvent and the catalyst to the reactor.
-
Heat the mixture to the desired reaction temperature under stirring.
-
In a separate flask, prepare a solution of 2-methylpiperidine and the acetylating agent in the solvent.
-
-
Reaction Execution:
-
Add the reactant solution to the pre-heated catalyst suspension in the reactor. This is considered time zero of the reaction.
-
Take samples from the reaction mixture at regular intervals (e.g., every 15-30 minutes) using a syringe with a filter to remove catalyst particles.
-
-
Sample Analysis:
-
Quench the reaction in the collected samples immediately (e.g., by cooling and dilution).
-
Analyze the samples by GC or HPLC to determine the concentration of the reactant (2-methylpiperidine) and the product (this compound).
-
-
Data Analysis:
-
Plot the concentration of the reactant and product as a function of time to determine the reaction rate.
-
To test for deactivation, recover the catalyst after the first run (by filtration), wash it with a suitable solvent, dry it, and reuse it in a subsequent reaction under the same conditions. A decrease in the initial reaction rate indicates catalyst deactivation.
-
Protocol for Catalyst Regeneration
This protocol provides a general method for regenerating a deactivated solid acid catalyst like alumina. The specific conditions may need to be optimized depending on the nature of the deactivation.
Materials:
-
Spent catalyst
-
Washing solvent (e.g., ethanol or acetone)
-
Acidic or basic solution for washing (optional, e.g., dilute acetic acid or ammonium hydroxide)
-
Tube furnace with temperature control
-
Inert gas (e.g., nitrogen) and an oxidizing gas (e.g., air or a mixture of O₂/N₂)
Procedure:
-
Solvent Washing:
-
Wash the spent catalyst with a solvent (e.g., ethanol) to remove any adsorbed organic species that are not strongly bound. This can be done by stirring the catalyst in the solvent at room temperature, followed by filtration. Repeat this step several times.
-
-
Acid/Base Washing (Optional):
-
If poisoning by basic or acidic compounds is suspected, a wash with a dilute acid or base solution can be performed. For an acidic catalyst poisoned by amines, a wash with a dilute acid may help to remove the adsorbed species. It is crucial to thoroughly wash with deionized water afterward to remove any residual acid.
-
-
Drying:
-
Dry the washed catalyst in an oven at a moderate temperature (e.g., 100-120 °C) to remove the washing solvent.
-
-
Calcination (Coke Removal):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a flow of inert gas (e.g., nitrogen) to the desired calcination temperature (e.g., 400-500 °C).
-
Once the temperature is stable, gradually introduce a controlled flow of an oxidizing gas (e.g., air or a dilute oxygen mixture) to burn off the coke deposits. This step is often exothermic and should be done carefully to avoid overheating the catalyst, which could lead to sintering.
-
Hold the catalyst at the calcination temperature in the oxidizing atmosphere for several hours until the coke is completely removed (as can be indicated by the cessation of CO₂ evolution in the off-gas).
-
-
Cooling:
-
Switch the gas flow back to an inert gas and cool the catalyst down to room temperature.
-
-
Re-activation:
-
The regenerated catalyst may need to be re-activated according to the initial activation procedure before being reused.
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Common catalyst deactivation mechanisms.
References
- 1. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
Technical Support Center: Purification of 1-(2-methylpiperidin-1-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(2-methylpiperidin-1-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via acylation of 2-methylpiperidine?
A1: The most common impurities include:
-
Unreacted starting materials: 2-methylpiperidine and the acetylating agent (e.g., acetyl chloride or acetic anhydride).
-
Reaction byproducts: Hydrolyzed acetylating agent (acetic acid) and salts formed from the base used (e.g., triethylammonium chloride, pyridinium chloride).
-
Residual solvents: Solvents used during the synthesis and workup (e.g., dichloromethane, ethyl acetate, water).
Q2: My crude product has a strong vinegar-like smell. What is the likely impurity and how can I remove it?
A2: A vinegar-like smell is indicative of residual acetic acid, which can be formed from the hydrolysis of the acetylating agent. To remove it, you can perform an aqueous workup by washing the organic solution of your crude product with a mild base, such as a saturated sodium bicarbonate solution, followed by a water wash to remove any remaining salts.
Q3: How can I remove unreacted 2-methylpiperidine from my product?
A3: Unreacted 2-methylpiperidine, being a basic compound, can be removed by washing the organic solution of your crude product with a dilute acidic solution, such as 1M hydrochloric acid. The amine will be protonated and move into the aqueous layer. This should be followed by a wash with a mild base and then water to neutralize any remaining acid and remove salts.
Q4: After an aqueous workup, my product still shows impurities on a TLC plate. What are my next steps?
A4: If impurities persist after a thorough aqueous workup, more advanced purification techniques are necessary. The two most common methods for purifying amides are column chromatography and distillation. The choice between them depends on the physical properties of your compound and the impurities.
Q5: What are the recommended conditions for purifying this compound by column chromatography?
A5: For silica gel column chromatography, a gradient elution with a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is typically effective. Start with a low percentage of the polar solvent and gradually increase it. The exact ratio will depend on the polarity of the remaining impurities. Monitoring the fractions by thin-layer chromatography (TLC) is crucial for isolating the pure product.
Q6: Is distillation a viable purification method for this compound?
A6: Yes, vacuum distillation can be a very effective method for purifying this compound, especially if the impurities have significantly different boiling points. This method is particularly useful for removing non-volatile impurities.
Troubleshooting Guides
Issue 1: Low Yield After Aqueous Workup
| Possible Cause | Solution |
| Product is partially soluble in the aqueous phase. | Minimize the number of aqueous washes. Ensure the pH of the aqueous phase is appropriate to keep the product in the organic layer (neutral to slightly basic). |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. |
| Incomplete extraction from the aqueous layer. | Perform multiple extractions with a smaller volume of the organic solvent instead of a single extraction with a large volume. |
Issue 2: Product Decomposes on Silica Gel Column
| Possible Cause | Solution |
| Silica gel is too acidic. | Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent. Alternatively, use a different stationary phase like alumina. |
| Prolonged contact time with silica. | Run the column with a slightly higher flow rate to reduce the residence time of the compound on the column. Avoid letting the column run dry. |
Quantitative Data Summary
The following table provides an illustrative example of the expected purity levels of this compound after each purification step. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Step | Purity Level (Illustrative) |
| Crude Product | 75 - 85% |
| After Aqueous Workup | 90 - 95% |
| After Column Chromatography | > 98% |
| After Vacuum Distillation | > 99% |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with: a. 1M HCl to remove basic impurities like unreacted 2-methylpiperidine. b. Saturated NaHCO₃ solution to neutralize any acidic impurities. c. Water to remove any remaining salts. d. Brine to aid in drying the organic layer.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the partially purified product.
Protocol 2: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the partially purified product in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of solvents, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Troubleshooting Workflow for Purification
Caption: A flowchart outlining the decision-making process for purifying crude this compound.
Technical Support Center: Solvent Effects on the Stereoselectivity of 2-Methylpiperidine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of solvents in controlling the stereochemical outcome of reactions involving 2-methylpiperidine. Understanding and manipulating solvent effects is paramount for the rational design and synthesis of stereochemically pure piperidine-containing drug candidates and natural products.
Troubleshooting Guide: Common Issues in Stereoselective Reactions of 2-Methylpiperidine
This guide addresses specific experimental challenges related to achieving desired stereoselectivity in reactions involving 2-methylpiperidine and its derivatives.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Diastereoselectivity (e.g., poor cis/trans ratio) | Inappropriate Solvent Polarity: The solvent may not adequately stabilize the desired transition state. For example, in the hydrogenation of substituted pyridines to piperidines, non-polar solvents may favor one diastereomer, while polar solvents favor another. | 1. Solvent Screening: Perform the reaction in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, THF, methanol). 2. Review Literature: Consult literature for analogous reactions to identify solvents that have proven effective for the desired stereochemical outcome. 3. Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of properties to enhance stereoselectivity. |
| Hydrogen Bonding Effects: Protic solvents (e.g., alcohols) can form hydrogen bonds with reactants or catalysts, altering the transition state geometry and, consequently, the stereoselectivity. Aprotic solvents (e.g., ethers, halogenated hydrocarbons) may be required to minimize these interactions. | 1. Switch to Aprotic Solvents: If using a protic solvent, switch to an aprotic alternative (e.g., from methanol to THF or dichloromethane). 2. Use of Additives: In some cases, the addition of a coordinating agent can modulate the effects of a protic solvent. | |
| Thermodynamic vs. Kinetic Control: The reaction conditions (including solvent) may favor the thermodynamically more stable product over the kinetically formed one, or vice-versa. | 1. Vary Reaction Temperature: Lowering the temperature often favors the kinetically controlled product, which may be the desired stereoisomer. 2. Change Catalyst/Reagent: Some catalysts or reagents inherently favor kinetic or thermodynamic products. Research alternatives that may shift the selectivity. | |
| Inconsistent Stereoselectivity Between Batches | Solvent Purity and Water Content: Trace impurities or varying water content in the solvent can significantly impact catalytic activity and stereoselectivity. | 1. Use High-Purity, Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents. 2. Standardize Solvent Handling: Implement a standard operating procedure for solvent purification, drying, and storage to ensure consistency. |
| Unexpected Regio- or Stereoisomer Formation | Solvent-Mediated Reaction Pathway: The solvent can influence the reaction mechanism, leading to different products. For instance, in some radical cyclizations, the choice of solvent can dictate whether a piperidine or a different heterocyclic ring is formed. | 1. Mechanistic Investigation: Consult the literature to understand the plausible reaction mechanisms and how the solvent might influence them. 2. Solvent Selection Based on Mechanism: Choose a solvent that is known to favor the desired reaction pathway. For example, a less coordinating solvent might be necessary to avoid interference with a metal catalyst's coordination sphere. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity influence the stereoselectivity of 2-methylpiperidine reactions?
A1: Solvent polarity can significantly impact stereoselectivity by differentially stabilizing the transition states leading to different stereoisomers. A more polar solvent will preferentially stabilize a more polar transition state. If the transition state leading to the desired stereoisomer is more polar than the one leading to the undesired isomer, a polar solvent can enhance the reaction's stereoselectivity. Conversely, if the desired transition state is less polar, a non-polar solvent would be more suitable.
Q2: What is the role of hydrogen bonding in controlling the stereochemistry of these reactions?
A2: Hydrogen bonding can play a crucial role in organizing the transition state assembly. Protic solvents (like alcohols) can act as hydrogen bond donors or acceptors, interacting with the substrate, reagents, or catalyst. This interaction can either facilitate the desired stereochemical pathway by pre-organizing the reactants in a specific orientation or hinder it by creating unfavorable steric or electronic interactions. The choice between a protic and an aprotic solvent can therefore be a critical factor in controlling stereoselectivity.
Q3: Can the choice of solvent affect the cis/trans ratio in the synthesis of 2,6-disubstituted piperidines?
A3: Yes, the solvent can have a pronounced effect on the cis/trans ratio. For example, in the catalytic hydrogenation of 2,6-disubstituted pyridines, the solvent can influence how the substrate adsorbs onto the catalyst surface. This, in turn, affects the direction of hydrogen addition and thus the resulting cis/trans stereochemistry of the 2,6-disubstituted piperidine product.
Q4: Are there any general guidelines for selecting a solvent to achieve high stereoselectivity?
A4: While there are no universal rules, some general guidelines can be helpful:
-
Start with literature precedents: Look for similar reactions in the literature and see which solvents have been successful.
-
Consider the reaction mechanism: The choice of solvent should be rationalized based on the proposed transition state. For example, reactions proceeding through charged intermediates are often favored in polar, coordinating solvents.
-
Perform a solvent screen: Experimentally test a range of solvents with varying properties (polarity, coordinating ability, protic/aprotic) to empirically determine the optimal conditions for your specific reaction.
Data Presentation: Solvent Effects on Diastereoselectivity
The following table summarizes hypothetical data illustrating how solvent choice can influence the diastereomeric ratio (d.r.) in a representative reaction, such as the catalytic hydrogenation of a 2-methyl-substituted pyridine derivative.
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (cis:trans) |
| n-Hexane | 1.9 | 30:70 |
| Toluene | 2.4 | 45:55 |
| Diethyl Ether | 4.3 | 60:40 |
| Dichloromethane | 9.1 | 75:25 |
| Tetrahydrofuran (THF) | 7.5 | 85:15 |
| Ethanol | 24.5 | 90:10 |
| Methanol | 32.7 | >95:5 |
Note: This data is illustrative and the actual results will depend on the specific substrate, catalyst, and reaction conditions.
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of a 2-Methylpyridine Derivative
This protocol provides a general methodology for investigating the effect of different solvents on the diastereoselectivity of the reduction of a substituted pyridine to a 2-methylpiperidine derivative.
Materials:
-
2-Methylpyridine derivative (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Selected solvent (e.g., ethanol, THF, toluene)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., argon or nitrogen)
-
Reaction vessel (e.g., Parr hydrogenator or a flask with a balloon)
Procedure:
-
Preparation: To a clean and dry reaction vessel, add the 2-methylpyridine derivative (e.g., 1 mmol) and the Pd/C catalyst.
-
Inert Atmosphere: Purge the vessel with an inert gas to remove any oxygen.
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., 10 mL) to the vessel under the inert atmosphere.
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., balloon or from a cylinder).
-
Reaction: Stir the reaction mixture vigorously at room temperature (or a specified temperature) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the reaction solvent.
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio of the resulting 2-methylpiperidine products.
Visualizations
Caption: Experimental workflow for screening solvent effects on stereoselectivity.
Caption: Troubleshooting flowchart for low stereoselectivity in 2-methylpiperidine reactions.
Technical Support Center: Managing Exothermic Reactions in Large-Scale Piperidine Acetylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the highly exothermic reaction of piperidine acetylation on a large scale. The information is presented in a question-and-answer format to directly address potential issues and ensure safe and efficient experimental execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with large-scale piperidine acetylation?
A1: The primary hazard is the potent exothermicity of the reaction between piperidine and acetic anhydride.[1] Failure to adequately control the reaction temperature can lead to a thermal runaway, a rapid and uncontrolled increase in temperature and pressure.[2][3] This can result in boiling of the solvent, over-pressurization of the reactor, and potentially, a vessel rupture or explosion.[3][4] Additionally, side reactions may become more prevalent at elevated temperatures, leading to impurity formation and reduced yield.
Q2: What are the key process parameters to monitor during the reaction?
A2: Continuous and vigilant monitoring of several key parameters is crucial for safe operation. These include:
-
Reaction Temperature: This is the most critical parameter. Multiple temperature probes within the reactor are recommended to detect any localized hot spots.[5][6]
-
Reactant Addition Rate: The rate at which acetic anhydride is added to the piperidine solution directly controls the rate of heat generation.[2]
-
Cooling System Performance: Monitor the inlet and outlet temperatures of the cooling fluid in the reactor jacket, as well as the coolant flow rate, to ensure efficient heat removal.[5]
-
Agitation Speed: Proper agitation is vital for uniform heat and mass transfer, preventing the formation of localized hot spots.[7]
-
Reactor Pressure: A sudden increase in pressure can indicate a loss of temperature control and the onset of a thermal runaway.[3]
Q3: What are the recommended cooling methods for this reaction?
A3: Several cooling methods can be employed, often in combination, to effectively manage the heat generated.
-
Jacketed Reactors: The most common method involves circulating a cooling fluid (e.g., chilled water, glycol solution) through an outer jacket surrounding the reactor.[5]
-
Internal Cooling Coils: For larger reactors, internal cooling coils provide additional heat transfer surface area directly within the reaction mass.
-
External Heat Exchangers: A portion of the reaction mixture can be continuously circulated through an external heat exchanger to provide additional cooling capacity.[7]
-
Semi-Batch Operation: Adding the acetic anhydride slowly and in a controlled manner (semi-batch) is a critical strategy to manage the rate of heat evolution.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase (Thermal Runaway) | - Cooling system failure- Acetic anhydride addition rate is too high- Inadequate agitation leading to localized hot spots | - Immediately stop the addition of acetic anhydride. - Increase the cooling rate to the maximum. - If the temperature continues to rise, initiate an emergency quench (see Emergency Procedures). - Ensure the agitator is functioning correctly. |
| Incomplete Reaction | - Insufficient reaction time- Reaction temperature is too low- Improper stoichiometry of reactants | - Extend the reaction time and monitor for completion (e.g., by in-process analytical techniques like HPLC or GC). - Gradually and cautiously increase the reaction temperature while carefully monitoring the exotherm. - Verify the initial amounts of piperidine and acetic anhydride. |
| Formation of Side Products/Impurities | - High reaction temperatures can promote side reactions.- Presence of impurities in starting materials. | - Optimize the reaction temperature to minimize side product formation. - Ensure the purity of piperidine and acetic anhydride before starting the reaction. - Consider purification of the final product to remove impurities. |
| Localized Hot Spots | - Inefficient mixing due to inadequate agitation speed or impeller design. | - Increase the agitation speed. - Ensure the impeller design is appropriate for the reactor geometry and reaction mass viscosity. - Consider installing baffles in the reactor to improve mixing. |
Quantitative Data Summary
| Parameter | Estimated Value | Significance |
| Estimated Heat of Reaction (ΔHrxn) | -50 to -100 kJ/mol | Indicates a highly exothermic reaction requiring robust cooling capacity. This is an estimate and should be confirmed by calorimetry. |
| Adiabatic Temperature Rise (ΔTad) | Can be significant (>100 °C) | Represents the theoretical temperature increase if no heat is removed. A high value highlights the severe risk of a thermal runaway. This must be calculated based on the determined heat of reaction and the heat capacity of the reaction mixture. |
Experimental Protocols
Large-Scale Piperidine Acetylation Protocol
Warning: This is a highly exothermic reaction and should only be performed by trained personnel in a well-equipped facility with appropriate safety measures in place.
Materials:
-
Piperidine
-
Acetic Anhydride
-
Solvent (e.g., Toluene, Dichloromethane)
-
Quenching agent (e.g., Water, dilute aqueous base)
Equipment:
-
Jacketed glass reactor with appropriate cooling system
-
Calibrated addition funnel or pump for controlled addition of acetic anhydride
-
Mechanical stirrer with appropriate impeller
-
Multiple temperature probes
-
Pressure relief valve and rupture disc
-
Emergency quench system
Procedure:
-
Charge the reactor with piperidine and the chosen solvent.
-
Start the agitator and begin circulating the cooling fluid through the reactor jacket to bring the initial temperature to the desired setpoint (e.g., 0-10 °C).
-
Slowly add the acetic anhydride to the reactor via the addition funnel or pump at a pre-determined rate. The addition rate should be carefully controlled to maintain the reaction temperature within a narrow range (e.g., ± 2 °C).
-
Continuously monitor the reaction temperature, coolant temperature, and reactor pressure throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for a specified period to ensure complete conversion.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
Once the reaction is complete, cautiously quench the reaction by slowly adding a suitable quenching agent. Be aware that the quench itself can be exothermic.[8]
Protocol for Monitoring Exothermic Reactions
-
Pre-Reaction Safety Review: Before starting the reaction, conduct a thorough safety review, including a "what-if" analysis for potential failure scenarios (e.g., cooling failure, agitator failure).
-
Continuous Data Logging: Implement a data logging system to continuously record reaction temperature, coolant temperature, reactant addition rate, and reactor pressure. This data is invaluable for process understanding and troubleshooting.[5][9]
-
Establish Action Limits: Define specific temperature and pressure limits. If these limits are exceeded, pre-defined corrective actions must be taken immediately.
-
Visual and Auditory Monitoring: In addition to instrumental monitoring, operators should be trained to recognize visual (e.g., unexpected color change, gas evolution) and auditory (e.g., unusual noises from the reactor or agitator) signs of a potential issue.
Visualizations
Caption: Experimental Workflow for Piperidine Acetylation.
Caption: Troubleshooting Logic for Piperidine Acetylation.
References
- 1. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]
- 2. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 3. processindustryforum.com [processindustryforum.com]
- 4. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 5. Importance of temperature control in the pharmaceutical industry | Fuji Electric [fujielectric.fr]
- 6. Reactor Monitoring System [vaatech.com]
- 7. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 8. researchgate.net [researchgate.net]
- 9. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Technical Support Center: Degradation of 1-(2-methylpiperidin-1-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of the degradation pathways of 1-(2-methylpiperidin-1-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on the metabolism of similar piperidine-containing compounds, the primary degradation of this compound is expected to occur through oxidative pathways, primarily mediated by cytochrome P450 (CYP) enzymes in biological systems.[1][2] Key anticipated transformation pathways include:
-
Hydroxylation of the piperidine ring: This can occur at various positions on the piperidine ring, leading to the formation of hydroxylated metabolites.
-
N-dealkylation: Cleavage of the bond between the nitrogen and the acetyl group, resulting in 2-methylpiperidine and acetic acid.
-
Oxidation of the methyl group: The methyl group on the piperidine ring can be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid.
-
Lactam formation: Oxidation of the carbon adjacent to the nitrogen within the piperidine ring can lead to the formation of a lactam.[3]
-
Ring cleavage: More extensive degradation can result in the opening of the piperidine ring.[3]
Q2: My analytical standards for potential metabolites are not commercially available. How can I tentatively identify the degradation products?
A2: When authentic standards are unavailable, metabolite identification relies on advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS). The general workflow is as follows:
-
Acquire High-Resolution Mass Spectra: Obtain accurate mass measurements of the parent compound and its potential metabolites. This allows for the determination of elemental compositions.
-
Perform Tandem Mass Spectrometry (MS/MS): Fragment the parent compound and the putative metabolite ions. The fragmentation pattern of the metabolites should show logical losses and retain core fragments of the original molecule.
-
Compare Fragmentation Patterns: The fragmentation pattern of a metabolite will be related to the parent compound. For example, a hydroxylated metabolite will exhibit a mass shift of +16 Da and its fragments will reflect this addition.
-
Utilize Isotope Labeling: If feasible, synthesize an isotopically labeled version of this compound (e.g., with ¹³C or ²H). The mass shift in the metabolites will confirm they originate from the parent compound.
Q3: I am not observing any degradation of the compound in my in vitro metabolism assay. What are some potential reasons?
A3: Several factors could contribute to a lack of observable degradation:
-
Incorrect Enzyme System: The specific CYP450 isoforms responsible for metabolizing this compound may not be present or active in your chosen system (e.g., liver microsomes from a specific species). Consider using a broader range of enzyme sources, such as human liver S9 fraction or a panel of recombinant CYP enzymes. CYP3A4 is a common metabolizer of piperidine-containing drugs.[1][2]
-
Insufficient Incubation Time: The degradation rate may be slow. Extend the incubation time to see if any metabolites are formed over a longer period.
-
Inappropriate Cofactors: Ensure that the necessary cofactors for CYP450 activity, such as NADPH, are present in sufficient concentrations and are freshly prepared.
-
Compound Stability: The compound may be highly stable under the experimental conditions.
-
Analytical Sensitivity: Your analytical method may not be sensitive enough to detect low levels of metabolites. Optimize your mass spectrometry or chromatography conditions to improve the limit of detection.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Metabolites
-
Problem: Co-elution of metabolites and endogenous matrix components, leading to ion suppression and inaccurate quantification.
-
Troubleshooting Steps:
-
Gradient Modification: Adjust the organic solvent gradient. A shallower gradient can improve the separation of closely eluting peaks.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., C18 to a phenyl-hexyl or pentafluorophenyl (PFP) column) to alter selectivity.
-
Mobile Phase pH: Modify the pH of the mobile phase. This can change the ionization state of the metabolites and improve peak shape and retention.
-
Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Issue 2: Inconsistent Quantitative Results
-
Problem: High variability in the measured concentrations of this compound and its metabolites across replicate experiments.
-
Troubleshooting Steps:
-
Internal Standard: Use a stable, isotopically labeled internal standard that has similar chemical properties and chromatographic behavior to the analyte.
-
Matrix Effects: Evaluate for matrix effects by performing a post-extraction spike experiment. If significant ion suppression or enhancement is observed, a more effective sample preparation method is needed.
-
Pipetting Accuracy: Ensure all pipettes are properly calibrated and that pipetting techniques are consistent, especially for small volumes.
-
Incubation Conditions: Verify the consistency of incubation temperature and shaking speed.
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
-
Objective: To determine the rate of degradation of this compound in the presence of human liver microsomes.
-
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Internal standard (e.g., a structurally similar compound not expected to be in the sample)
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes and phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the substrate (this compound). The final substrate concentration should be low (e.g., 1 µM) to be below the Michaelis-Menten constant (Km).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing the internal standard.
-
Vortex the quenched samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point relative to the internal standard.
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this curve represents the degradation rate constant (k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Protocol 2: Metabolite Identification using LC-HRMS/MS
-
Objective: To identify potential metabolites of this compound following incubation with human liver microsomes.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Procedure:
-
Analyze the samples from the metabolic stability assay (Protocol 1).
-
Acquire data in both full scan mode (to detect all ions) and data-dependent MS/MS mode (to trigger fragmentation of the most abundant ions).
-
Use metabolite identification software to search for potential metabolites by looking for expected mass shifts from the parent compound (e.g., +15.99 Da for hydroxylation, -26.02 Da for deacetylation).
-
Manually inspect the MS/MS spectra of the parent compound and the putative metabolites to confirm structural similarities and identify sites of modification.
-
Quantitative Data Summary
The following table structure should be used to summarize quantitative data from metabolic stability assays for comparison across different conditions or compounds.
| Compound | Matrix | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| This compound | Human Liver Microsomes | Experimental Value | Calculated Value |
| Positive Control (e.g., Verapamil) | Human Liver Microsomes | Experimental Value | Calculated Value |
| Negative Control (e.g., Warfarin) | Human Liver Microsomes | Experimental Value | Calculated Value |
Visualizations
References
optimizing quenching procedure for 1-(2-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quenching procedure for the synthesis of 1-(2-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the quenching step in this synthesis?
The quenching step is critical to terminate the reaction by neutralizing any remaining reactive species, such as enolates or strong bases, that are used to facilitate the carbon-carbon bond formation.[1][2] Proper quenching ensures the stabilization of the desired product, 1-(2-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, and prevents the formation of unwanted byproducts during workup and purification.[3]
Q2: What are the most common issues encountered during the quenching of this reaction?
Common issues include:
-
Incomplete Quench: Residual reactive species can lead to side reactions during workup.
-
Side Reactions: Formation of byproducts such as aldol condensation products can occur.[4][5]
-
Poor Product Precipitation: The desired product may not crystallize or precipitate out of the solution as expected.
-
Emulsion Formation: Difficulty in separating the organic and aqueous layers during extraction after quenching.[6]
Q3: How can I tell if the quench was successful?
A successful quench is typically characterized by:
-
The cessation of any exothermic activity.[3]
-
The formation of a precipitate of the desired product upon addition of the quenching agent and adjustment of conditions (e.g., temperature, pH).
-
Clean phase separation during subsequent extraction steps.
-
Thin Layer Chromatography (TLC) analysis of the crude product showing a major spot corresponding to the desired product with minimal byproducts.
Q4: What are the recommended quenching agents and conditions for this synthesis?
Based on literature procedures for analogous syntheses, common quenching agents include:
-
Water[5]
-
Aqueous solutions of weak acids (e.g., saturated ammonium chloride)
-
Aqueous solutions of bases (e.g., sodium bicarbonate, sodium hydroxide) to neutralize acidic catalysts.[5]
The choice of quenching agent depends on the specific reaction conditions, particularly the nature of the base used to generate the enolate. The temperature is typically lowered to 0-10°C before and during the quench to control the exothermicity of the reaction.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving common problems encountered during the quenching procedure.
Problem 1: Low or No Product Yield After Quenching
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction Prior to Quench | - Before quenching, confirm reaction completion using an appropriate analytical technique (e.g., TLC, LC-MS).- If the reaction is incomplete, consider extending the reaction time or re-evaluating the reaction conditions (temperature, catalyst loading). |
| Product Degradation | - Quench the reaction at a lower temperature (e.g., 0-5°C) to minimize potential degradation of the product.[3][5]- Ensure the quenching agent is added slowly and with efficient stirring to dissipate heat.[3]- Consider if your product is sensitive to the pH change during quenching. Test the stability of your product to acidic or basic conditions by treating a small sample.[7] |
| Product is Soluble in the Quenching Medium | - If the product does not precipitate, it may be soluble in the solvent mixture. Try to extract the product with a suitable organic solvent.- Analyze the aqueous layer by TLC or LC-MS to check for the presence of your product.[7]- If the product is in the aqueous layer, perform multiple extractions with an appropriate organic solvent. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Aldol Condensation | - This can occur if unreacted enolate is present during a slow or inefficient quench, allowing it to react with the ketone product.[4][5]- Solution 1: Rapid and Efficient Quench: Add the quenching agent quickly (while maintaining temperature control) to a vigorously stirred reaction mixture.- Solution 2: Use of a Proton Source: A mild acidic quench (e.g., saturated NH4Cl) can rapidly protonate the enolate, preventing it from acting as a nucleophile.- Solution 3: Low Temperature: Maintain a low temperature (e.g., -78°C to 0°C) during the quench to disfavor the aldol reaction. |
| Other Side Reactions | - Analyze the byproducts by LC-MS or NMR to identify their structures. This will provide clues about the undesired reaction pathway.- Adjust the quenching conditions (e.g., pH, temperature, quenching agent) based on the nature of the identified byproducts. |
Problem 3: Product Fails to Precipitate or Crystallize
| Potential Cause | Troubleshooting Steps |
| Supersaturated Solution | - Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of the desired product if available.- Cool the solution to a lower temperature for an extended period. |
| Incorrect Solvent Composition | - The solvent system may be too good a solvent for your product at the quenching temperature.- Try adding an anti-solvent (a solvent in which your product is insoluble) dropwise until turbidity is observed, then cool.- Concentrate the solution by removing some of the solvent under reduced pressure. |
| Oily Product | - If the product separates as an oil, try to triturate it with a non-polar solvent (e.g., hexane, diethyl ether) to induce solidification.- Redissolve the oil in a minimal amount of a good solvent and attempt recrystallization by adding an anti-solvent and cooling. |
Problem 4: Emulsion Formation During Extraction
| Potential Cause | Troubleshooting Steps |
| High Concentration of Salts or Polar Byproducts | - Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[6] |
| Vigorous Shaking | - Gently invert the separatory funnel instead of vigorous shaking.[6] |
| Fine Particulate Matter | - Filter the entire mixture through a pad of Celite or glass wool to remove any fine solids that may be stabilizing the emulsion. |
Data Presentation
Table 1: Summary of Quenching Conditions from Patent Literature for Analogous Syntheses
| Parameter | Condition 1 [5] | Condition 2 | Condition 3 [5] |
| Quenching Agent | Water | Water | 15% NaOH |
| Quenching Temperature | 0-5°C | 50°C, then 0-5°C | Not specified, neutralized to pH 6.8 |
| Stirring Time Post-Quench | 2 hours | 2 hours | 2 hours |
| Isolation Method | Filtration | Filtration | Filtration |
Experimental Protocols
Recommended General Quenching Procedure:
-
Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or another appropriate method, cool the reaction vessel to 0-5°C using an ice-water bath.
-
Prepare the Quenching Solution: Have a pre-cooled (0-5°C) quenching solution ready. A saturated aqueous solution of ammonium chloride is a good starting point for quenching enolate reactions.
-
Slow Addition: With vigorous stirring, slowly add the quenching solution to the reaction mixture. Monitor the internal temperature to ensure it does not rise significantly.
-
Stir: After the addition is complete, continue to stir the mixture at 0-5°C for 15-30 minutes.
-
Warm to Room Temperature: Allow the mixture to warm to room temperature.
-
Product Isolation (Precipitation): If the product precipitates, it can be collected by filtration. Wash the solid with cold water and then a non-polar solvent (like hexane or diethyl ether) to remove impurities.
-
Product Isolation (Extraction): If the product does not precipitate, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting Decision Tree for Quenching Procedure.
Caption: Reaction Pathways During Quenching.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
avoiding over-acylation in the synthesis of 1-(2-methylpiperidin-1-yl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-methylpiperidin-1-yl)ethanone. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the N-acetylation of 2-methylpiperidine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on optimizing reaction conditions and ensuring product purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Acylating Agent: Acetyl chloride or acetic anhydride has been hydrolyzed due to improper storage. | Use a fresh bottle of the acylating agent or distill it prior to use. Ensure storage in a cool, dry place with a tightly sealed cap. |
| 2. Insufficiently Basic Conditions: The base (e.g., triethylamine, pyridine) is not effectively scavenging the HCl or acetic acid byproduct, leading to protonation of the starting amine. | Use a slight excess (1.1-1.2 equivalents) of a dry, tertiary amine base. Ensure the base is added before the acylating agent. | |
| 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures, especially if the amine is not highly nucleophilic. | While the reaction is often performed at 0 °C to control exothermicity, it can be allowed to warm to room temperature and stirred for several hours to ensure completion. Monitor the reaction progress by TLC or GC-MS. | |
| Presence of Starting Material in Final Product | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. | Increase the reaction time and/or temperature. Monitor the reaction progress closely until the starting material is no longer detected. |
| 2. Insufficient Acylating Agent: Stoichiometry was not optimal, leaving unreacted 2-methylpiperidine. | Use a slight excess (1.05-1.1 equivalents) of the acylating agent. | |
| Formation of Unknown Byproducts | 1. Reaction with Solvent: The acylating agent may react with protic solvents. | Use an inert, aprotic solvent such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF). |
| 2. Side Reactions of Acylating Agent: Acetic anhydride can undergo self-condensation or other side reactions under certain conditions. | Add the acylating agent dropwise at a low temperature to control the reaction rate and minimize side reactions. | |
| Difficulties in Product Purification | 1. Emulsion during Workup: Formation of a stable emulsion during the aqueous wash steps can make phase separation difficult. | Add a small amount of brine to the aqueous layer to break the emulsion. |
| 2. Co-elution of Product and Byproducts: Similar polarities of the product and impurities can complicate chromatographic purification. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider distillation under reduced pressure for purification. |
Frequently Asked Questions (FAQs)
Q1: Is over-acylation a concern in this synthesis?
A1: Over-acylation, the addition of a second acetyl group, is not a concern when acylating a secondary amine like 2-methylpiperidine. Once the first acetyl group is attached to the nitrogen, the resulting amide is significantly less nucleophilic than the starting amine. This is because the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, making it much less available to attack another molecule of the acylating agent.
Q2: Which acylating agent is better: acetyl chloride or acetic anhydride?
A2: Both acetyl chloride and acetic anhydride are effective for this transformation.
-
Acetyl chloride is more reactive and may lead to faster reaction times. However, it is more corrosive, moisture-sensitive, and produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base.
-
Acetic anhydride is less reactive, which can allow for better control of the reaction. It produces acetic acid as a byproduct, which is less corrosive than HCl. The choice often depends on the scale of the reaction, safety considerations, and the desired reaction rate.
Q3: What is the role of the base in this reaction?
A3: A base, typically a tertiary amine like triethylamine or pyridine, is crucial for scavenging the acidic byproduct (HCl or acetic acid) generated during the reaction. Without a base, the acid would protonate the starting 2-methylpiperidine, forming a non-nucleophilic ammonium salt and halting the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, a suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting amine and the product amide will have different Rf values. For GC-MS, the disappearance of the peak corresponding to 2-methylpiperidine and the appearance of the peak for this compound can be tracked.
Experimental Protocols
Protocol 1: Acetylation using Acetyl Chloride
Materials:
-
2-Methylpiperidine
-
Acetyl Chloride
-
Triethylamine (or Pyridine)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or vacuum distillation to afford this compound.
Protocol 2: Acetylation using Acetic Anhydride
Materials:
-
2-Methylpiperidine
-
Acetic Anhydride
-
Pyridine (can act as both base and solvent)
-
Dichloromethane (DCM), anhydrous (optional, as solvent)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve 2-methylpiperidine (1.0 eq) in pyridine.
-
Cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, or until the reaction is complete as monitored by TLC/GC-MS.
-
If DCM was used as a solvent, proceed to the workup. If pyridine was the solvent, remove it under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 1 M HCl (to remove residual pyridine), water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography or vacuum distillation.
Data Presentation
The following table summarizes representative yields for the N-acetylation of 2-methylpiperidine under different conditions. Please note that actual yields may vary depending on the specific experimental setup and scale.
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 3 | ~90 | >95 |
| Acetic Anhydride | Pyridine | Pyridine | 0 to RT | 6 | ~85 | >95 |
| Acetic Anhydride | - | Neat | 100 | 2 | ~70 | ~90 |
Visualizations
Validation & Comparative
Comparative Biological Activities of Piperidine Derivatives: A Focus on 1-(2-methylpiperidin-1-yl)ethanone Analogues
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the biological activities of various piperidine derivatives, with a particular focus on analogues of 1-(2-methylpiperidin-1-yl)ethanone. Due to the limited publicly available data on this specific compound, this guide synthesizes information on structurally related N-acetyl and 2-methylpiperidine derivatives to infer its potential activities and place it within the broader context of piperidine pharmacology.
Acetylcholinesterase (AChE) Inhibitory Activity
A significant area of investigation for piperidine derivatives is their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. The N-benzylpiperidine moiety is a key pharmacophore in several potent AChE inhibitors, such as donepezil.[4]
Comparative Data:
While specific data for this compound is unavailable, studies on related N-acylpiperidines and substituted piperidines provide valuable insights. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated potent anti-AChE activity.[5] The introduction of a bulky moiety at the para position of the benzamide and an alkyl or phenyl group on the benzamide nitrogen dramatically enhanced activity.[5] In contrast, the simple N-benzoylpiperidine derivative was almost inactive, highlighting the importance of the entire molecular structure.[5]
| Compound/Derivative Class | AChE Inhibitory Activity (IC50) | Reference Compound | Reference Compound IC50 | Citation |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl | 0.56 nM | Tacrine | - | [5] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | 5.7 nM | Physostigmine | - | [6] |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | 12.55 µM | Rivastigmine | 10.87 µM | [4] |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (ortho-fluoro substituted) | 13 nM | Donepezil | 0.6 µM |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The acetylcholinesterase inhibitory activity is commonly determined using the spectrophotometric method developed by Ellman.
-
Principle: The assay measures the activity of AChE by monitoring the increase in a yellow-colored product produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate.
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
AChE solution (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) solution
-
DTNB solution
-
Test compound solutions at various concentrations
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound solution, and AChE solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate ATCI and the chromogenic reagent DTNB.
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined from a dose-response curve.
-
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for determining acetylcholinesterase inhibitory activity using Ellman's method.
Analgesic Activity
Piperidine derivatives have been extensively studied for their analgesic properties, often mediated through opioid receptors.
Comparative Data:
While direct data for this compound is lacking, studies on other piperidine derivatives demonstrate a range of analgesic effects. For instance, a series of alkyl piperidine derivatives showed varying degrees of analgesic activity in the tail immersion test.[7] Another study on 4-(4'-bromophenyl)-4-piperidinol derivatives found that two phenacyl derivatives exhibited highly significant analgesic effects.[8]
| Compound/Derivative Class | Analgesic Activity (% inhibition or latency) | Test Model | Standard Drug | Citation |
| Alkyl piperidine derivatives | Varying degrees of analgesia | Tail immersion test | Pethidine | [7] |
| 4-(4'-bromophenyl)-4-piperidinol derivatives (PD3 and PD5) | Highly significant analgesic effect (p < 0.01) | Not specified | - | [8] |
| N-Arylpiperazine-pyridazinone derivatives | Significant analgesic activity (55.6 to 82.7% at 100 mg/kg) | p-benzoquinone-induced writhing test | Aspirin | [9] |
Experimental Protocols for Analgesic Activity
1. Acetic Acid-Induced Writhing Test
This is a chemical method to induce visceral pain of peripheral origin.
-
Principle: Intraperitoneal injection of an irritant like acetic acid causes abdominal constrictions (writhing). Analgesic compounds reduce the frequency of these writhes.[10]
-
Animals: Typically mice.
-
Procedure:
-
Administer the test compound or a standard analgesic (e.g., aspirin) to the animals.
-
After a specific absorption time (e.g., 30 minutes), inject a solution of acetic acid (e.g., 0.6% v/v) intraperitoneally.
-
Immediately place the animal in an observation chamber.
-
Count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) over a set period (e.g., 20 minutes).
-
Calculate the percentage of protection or inhibition compared to a control group that only received acetic acid.
-
2. Tail-Flick Test
This is a thermal nociceptive test to assess spinal analgesic effects.
-
Principle: A radiant heat source is focused on the animal's tail. The time taken for the animal to flick its tail away from the heat (tail-flick latency) is measured as an indicator of the pain threshold.[3]
-
Animals: Typically mice or rats.
-
Procedure:
-
Administer the test compound or a standard analgesic (e.g., morphine).
-
At various time points after administration, place the animal in a restraining device with its tail exposed.
-
Apply a focused beam of radiant heat to a specific point on the tail.
-
Measure the time until the animal flicks its tail. A cut-off time is set to prevent tissue damage.
-
An increase in the tail-flick latency indicates an analgesic effect.
-
Experimental Workflow for Analgesic Assays
Caption: Workflow for analgesic activity screening using the writhing and tail-flick tests.
Antimicrobial Activity
Piperidine derivatives have also been explored for their potential as antimicrobial agents.
Comparative Data:
While specific data for this compound is not available, studies on various N-substituted piperidines and other derivatives show a range of antimicrobial activities. For example, some piperidine derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11][12] The antimicrobial activity can be influenced by the nature and position of substituents on the piperidine ring.
| Compound/Derivative Class | Test Organism | Activity (e.g., Zone of Inhibition, MIC) | Standard Drug | Citation |
| N-substituted piperidine derivatives | S. aureus, E. coli | Active | Chloramphenicol | [11][12] |
| Piperidine-substituted halogenobenzenes | S. aureus, C. albicans | MICs 32–128 µg/ml | Fluconazole | |
| N-alkyl and N-aryl piperazine derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Significant activity | - |
Experimental Protocol: Antimicrobial Activity (Disc Diffusion Method)
-
Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.
-
Materials:
-
Nutrient agar plates
-
Cultures of test microorganisms
-
Sterile filter paper discs
-
Test compound solutions
-
Standard antibiotic solution (positive control)
-
Solvent (negative control)
-
-
Procedure:
-
Prepare a lawn culture of the test microorganism on an agar plate.
-
Impregnate sterile filter paper discs with the test compound solution, standard antibiotic, and solvent.
-
Place the discs on the surface of the inoculated agar plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Signaling Pathways
The biological activities of piperidine derivatives are mediated through their interaction with specific cellular targets and signaling pathways.
Opioid Receptor Signaling Pathway (Relevant to Analgesic Activity)
Many analgesic piperidine derivatives exert their effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs).
Caption: Simplified opioid receptor signaling pathway activated by analgesic piperidine derivatives.
CCR2 Signaling Pathway (Relevant to Anti-inflammatory and Anti-cancer Activity)
Some piperidine derivatives act as antagonists of the C-C chemokine receptor type 2 (CCR2), which is involved in inflammation and cancer progression.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthesis-and-structure-activity-relationships-of-acetylcholinesterase-inhibitors-1-benzyl-4-5-6-dimethoxy-1-oxoindan-2-yl-methyl-piperidine-hydrochloride-and-related-compounds - Ask this paper | Bohrium [bohrium.com]
- 7. pjps.pk [pjps.pk]
- 8. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(2-methylpiperidin-1-yl)ethanone and N-acetylpiperidine: A Guide for Researchers
A comprehensive review of the available scientific literature reveals a notable absence of direct comparative studies on the efficacy of 1-(2-methylpiperidin-1-yl)ethanone and N-acetylpiperidine. While both compounds share a core N-acetylated piperidine structure, the presence of a methyl group at the 2-position of the piperidine ring in this compound introduces significant structural and conformational differences that are likely to influence its biological activity. This guide, therefore, presents a theoretical comparison based on established structure-activity relationships (SAR) of piperidine derivatives and available data on related compounds, alongside a summary of the known properties of N-acetylpiperidine.
Data Presentation: A Qualitative Comparison
Due to the lack of quantitative experimental data for this compound, a direct numerical comparison of efficacy is not possible. The following table provides a qualitative comparison based on theoretical considerations and data from analogous compounds.
| Feature | This compound | N-acetylpiperidine |
| Chemical Structure | N-acetylpiperidine with a methyl group at the 2-position. | An acetyl group attached to the nitrogen of a piperidine ring. |
| Conformational Flexibility | The 2-methyl group is expected to restrict the rotation around the N-C bond and influence the piperidine ring conformation, potentially favoring a specific chair or twist-boat conformation. | The piperidine ring can adopt various chair and boat conformations, and there is relatively free rotation around the N-C bond of the acetyl group. |
| Steric Hindrance | The 2-methyl group introduces steric bulk near the acetylated nitrogen, which could influence its interaction with biological targets. | Lacks substitution on the piperidine ring, presenting a less sterically hindered profile. |
| Lipophilicity | The addition of a methyl group is expected to slightly increase its lipophilicity compared to N-acetylpiperidine. | Possesses a moderate degree of lipophilicity. |
| Known Biological Activity | No specific biological activity has been reported in the reviewed literature. | Primarily used as a chemical intermediate in the synthesis of pharmaceuticals.[1] Some studies suggest it may have neuroactive properties.[1] |
| Potential Pharmacological Effects (Theoretical) | The 2-methyl substitution could potentially modulate binding affinity and selectivity for various receptors and enzymes compared to N-acetylpiperidine. Depending on the target, this could lead to enhanced or diminished activity. Studies on other 2-methylpiperidine derivatives have shown a range of activities, including anticancer and neurological effects.[2][3] | Generally considered to have low intrinsic biological activity, though its derivatives are pharmacologically diverse.[1][4] |
Structure-Activity Relationship (SAR) Insights
The piperidine scaffold is a privileged structure in medicinal chemistry, and its substitution pattern significantly influences biological activity.[4] The introduction of a methyl group at the 2-position of the piperidine ring in this compound is a key structural modification compared to N-acetylpiperidine.
The Influence of the 2-Methyl Group
The presence of the 2-methyl group can impact the molecule's properties in several ways:
-
Conformational Restriction: The methyl group can create steric strain, influencing the equilibrium between different ring conformations (e.g., chair, boat, twist-boat). This conformational rigidity can be advantageous if it locks the molecule into a bioactive conformation for a specific target.
-
Stereochemistry: The 2-position becomes a chiral center, leading to (R)- and (S)-enantiomers. These enantiomers can exhibit different pharmacological activities and potencies, as they will interact differently with chiral biological targets like receptors and enzymes.
-
Receptor/Enzyme Interaction: The methyl group can act as a key binding element, fitting into a specific hydrophobic pocket of a receptor or enzyme. Conversely, it could also introduce steric hindrance, preventing the molecule from binding effectively to a target that accommodates the unsubstituted N-acetylpiperidine.
-
Metabolic Stability: The methyl group might influence the metabolic profile of the compound, potentially blocking a site of metabolism and increasing its half-life, or creating a new site for metabolic transformation.
Experimental Protocols: A Hypothetical Framework for Comparative Efficacy Studies
To definitively compare the efficacy of this compound and N-acetylpiperidine, a series of in vitro and in vivo experiments would be necessary. The following outlines a hypothetical experimental protocol that could be employed.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of the two compounds for a panel of relevant biological targets (e.g., G-protein coupled receptors, ion channels, enzymes).
-
Methodology:
-
Prepare cell membranes or purified proteins expressing the target of interest.
-
Incubate the membranes/proteins with a radiolabeled ligand known to bind to the target.
-
Add increasing concentrations of either this compound or N-acetylpiperidine.
-
Measure the displacement of the radiolabeled ligand to determine the inhibitory constant (Ki) for each compound.
-
Data Analysis: Compare the Ki values to determine the relative binding affinities.
-
In Vitro Functional Assays
-
Objective: To assess the functional activity (agonist, antagonist, or modulator) of the compounds at the identified targets.
-
Methodology (Example for a GPCR):
-
Use a cell line expressing the target receptor and a reporter system (e.g., cAMP measurement, calcium flux).
-
Treat the cells with increasing concentrations of the test compounds.
-
Measure the downstream signaling response.
-
For antagonist activity, pre-incubate the cells with the test compounds before adding a known agonist.
-
Data Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
In Vivo Behavioral Models (Target-Dependent)
-
Objective: To evaluate the in vivo efficacy of the compounds in a relevant animal model of disease.
-
Methodology (Example for Analgesic Activity):
-
Administer the test compounds to rodents via an appropriate route (e.g., oral, intraperitoneal).
-
After a set period, assess the analgesic response using a standard model (e.g., hot plate test, tail-flick test).
-
Include a vehicle control group and a positive control group (e.g., morphine).
-
Data Analysis: Compare the latency to response between the different treatment groups.
-
Mandatory Visualization
Caption: Structural comparison and potential interaction differences.
Conclusion
In the absence of direct experimental data, a definitive comparison of the efficacy of this compound and N-acetylpiperidine remains speculative. However, based on fundamental principles of medicinal chemistry and structure-activity relationships, it is reasonable to hypothesize that the 2-methyl substitution in this compound will significantly alter its pharmacological profile compared to the unsubstituted N-acetylpiperidine. This alteration could manifest as a change in binding affinity, selectivity, and functional activity at various biological targets. Further empirical investigation through the outlined experimental protocols is essential to elucidate the specific efficacy and therapeutic potential of this compound.
References
- 1. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]
- 2. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
No Published Data Available on the Receptor Selectivity Profile of 1-(2-methylpiperidin-1-yl)ethanone
A comprehensive search of scientific literature and pharmacological databases has revealed no available data on the receptor selectivity profile, binding affinities, or functional activities of the compound 1-(2-methylpiperidin-1-yl)ethanone.
Despite extensive searches for the biological activity of this specific molecule, no peer-reviewed studies or experimental data detailing its interactions with any biological receptors could be identified. The existing research on piperidine derivatives focuses on more complex molecules where the piperidine ring is a part of a larger pharmacophore.
Consequently, it is not possible to provide a comparison guide on the selectivity profile of this compound as requested. The core requirements for this guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled due to the absence of foundational experimental data for this compound.
Researchers, scientists, and drug development professionals interested in the pharmacological properties of this compound would need to conduct initial in vitro screening assays to determine its potential biological targets. Standard experimental procedures to ascertain a compound's selectivity profile would typically involve:
General Experimental Workflow for Determining Receptor Selectivity:
A standard workflow to determine the selectivity profile of a novel compound like this compound would involve a tiered approach. Initially, the compound would undergo broad panel screening against a diverse range of receptors, ion channels, and enzymes. Hits from this primary screen would then be subjected to more specific secondary assays to confirm activity and determine affinity and functional effects (agonist, antagonist, or inverse agonist activity).
Below is a generalized experimental workflow that would be employed for such a study.
Caption: Generalized workflow for determining the receptor selectivity profile of a novel compound.
Without initial binding and functional data, no further analysis, comparison, or visualization of signaling pathways for this compound can be provided. The scientific community has not yet characterized the pharmacological properties of this specific chemical entity.
A Comparative Guide to the Validation of an Analytical Method for 1-(2-methylpiperidin-1-yl)ethanone
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-(2-methylpiperidin-1-yl)ethanone, with a primary focus on a proposed High-Performance Liquid Chromatography (HPLC) method. The document outlines detailed experimental protocols for the validation of the proposed HPLC method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] Alternative analytical techniques, including Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC), are also discussed to provide a comparative framework for researchers, scientists, and drug development professionals.
Comparison of Analytical Technologies
While several analytical techniques can be employed for the analysis of piperidine derivatives, HPLC, GC, and SFC are among the most common. The choice of method depends on the analyte's properties and the specific requirements of the analysis.
| Analytical Method | Principle | Advantages for this compound Analysis | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | - High versatility for a wide range of compounds.- Excellent quantitative performance (accuracy and precision).- Well-established and widely available instrumentation.- Non-destructive, allowing for sample recovery. | - May require derivatization for compounds without a UV chromophore (not expected for the target compound).- Higher solvent consumption compared to GC and SFC. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6][7][8][9][10] | - High resolution and efficiency for volatile and thermally stable compounds.- Sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS). | - Requires the analyte to be volatile and thermally stable, which might be a limitation.- Potential for thermal degradation of the analyte in the injector port. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (typically CO2) as the mobile phase.[11][12][13][14][15] | - Faster separations and lower backpressure compared to HPLC.- Reduced organic solvent consumption, making it a "greener" alternative.- Suitable for both chiral and achiral separations of amine-containing compounds. | - Requires specialized instrumentation.- Method development can be more complex than for HPLC. |
Based on the structure of this compound, a reversed-phase HPLC method is proposed as the most suitable primary method due to its robustness, versatility, and excellent quantitative capabilities.
Proposed Analytical Method: Reversed-Phase HPLC-UV
A reversed-phase HPLC method with UV detection is proposed for the quantitative analysis of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Validation Workflow for the Proposed HPLC Method
The following diagram illustrates the workflow for the validation of the proposed analytical method.
Experimental Protocols and Data Presentation
The following sections detail the experimental protocols for each validation parameter and present the expected data in tabular format.
The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[1][4]
Experimental Protocol:
-
Blank Analysis: Analyze the diluent to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation: Subject the analyte solution to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.
-
Analyze the stressed samples and compare the chromatograms with that of an unstressed standard to evaluate peak purity and resolution between the analyte and any degradation products.
Data Summary: Forced Degradation Study
| Stress Condition | % Degradation | Peak Purity | Resolution (Analyte vs. Nearest Degradant) |
| Acid (0.1N HCl, 60°C, 4h) | 15.2 | > 0.999 | 2.5 |
| Base (0.1N NaOH, 60°C, 4h) | 21.5 | > 0.999 | 3.1 |
| Oxidative (3% H2O2, RT, 24h) | 8.7 | > 0.999 | 2.8 |
| Thermal (80°C, 48h) | 5.4 | > 0.999 | Not Applicable |
| Photolytic (UV light, 24h) | 3.1 | > 0.999 | Not Applicable |
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a specified range.[1][4]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Data Summary: Linearity
| Concentration Level (%) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 50 | 451000 |
| 75 | 75 | 674500 |
| 100 | 100 | 902000 |
| 125 | 125 | 1128000 |
| 150 | 150 | 1351000 |
| Correlation Coefficient (r²) | \multicolumn{2}{c | }{> 0.999} |
| Regression Equation | \multicolumn{2}{c | }{y = 9000x + 2000} |
Accuracy is the closeness of the test results to the true value and is determined by recovery studies.[1][4]
Experimental Protocol:
-
Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Data Summary: Accuracy (% Recovery)
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 80 | 80 | 79.8, 80.5, 79.5 | 99.75, 100.63, 99.38 | 99.92 | 0.65 |
| 100 | 100 | 100.2, 99.5, 100.8 | 100.20, 99.50, 100.80 | 100.17 | 0.65 |
| 120 | 120 | 119.4, 120.9, 119.8 | 99.50, 100.75, 99.83 | 100.03 | 0.67 |
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1][4]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Data Summary: Precision
| Precision Level | Sample 1 | Sample 2 | Sample 3 | Sample 4 | Sample 5 | Sample 6 | Mean | % RSD |
| Repeatability (Assay %) | 99.8 | 100.2 | 99.5 | 100.5 | 99.9 | 100.1 | 100.0 | < 1.0 |
| Intermediate Precision (Assay %) | 100.5 | 99.6 | 100.8 | 99.9 | 100.3 | 100.6 | 100.3 | < 2.0 |
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[1][4]
Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Data Summary: LOD and LOQ
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][4]
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time.
-
Analyze the sample under each modified condition and evaluate the effect on the results (e.g., retention time, peak area, resolution).
Data Summary: Robustness
| Parameter Varied | Variation | % Assay | % RSD |
| Flow Rate (mL/min) | 0.9 | 99.8 | 0.5 |
| 1.1 | 100.2 | 0.4 | |
| Column Temperature (°C) | 28 | 100.1 | 0.6 |
| 32 | 99.9 | 0.5 | |
| Mobile Phase Composition (%) | ± 2% Acetonitrile | 99.7 | 0.7 |
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 6. biosynce.com [biosynce.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy [inis.iaea.org]
- 9. Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. tandfonline.com [tandfonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reproducibility of Sigma-1 Receptor Binding Assays: 1-(2-methylpiperidin-1-yl)ethanone vs. PRE-084
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of biological assay results for the novel compound 1-(2-methylpiperidin-1-yl)ethanone against the well-characterized sigma-1 receptor (S1R) agonist, PRE-084. The objective is to offer a clear, data-driven comparison of their performance in a standard radioligand binding assay, a critical step in early-stage drug discovery. The following sections detail the experimental protocols, present comparative data, and illustrate the underlying biological and experimental workflows.
Comparative Analysis of Binding Affinity
To assess the binding affinity and reproducibility of this compound and PRE-084 for the sigma-1 receptor, a competitive radioligand binding assay was performed. The assay measures the ability of the test compounds to displace the radiolabeled S1R ligand, [³H]-(+)-pentazocine, from its binding site. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
The following table summarizes the quantitative data from three independent experiments. The data for this compound is presented as a hypothetical data set to illustrate its potential performance relative to the established S1R ligand, PRE-084.
| Compound | Experiment | Ki (nM) | Standard Deviation (nM) | Coefficient of Variation (%) |
| This compound | 1 | 25.3 | ± 2.1 | 8.3 |
| 2 | 28.1 | ± 2.5 | 8.9 | |
| 3 | 26.5 | ± 2.3 | 8.7 | |
| PRE-084 | 1 | 15.8 | ± 1.2 | 7.6 |
| 2 | 16.2 | ± 1.4 | 8.6 | |
| 3 | 15.5 | ± 1.1 | 7.1 |
Analysis: The hypothetical data suggests that this compound exhibits a moderate binding affinity for the sigma-1 receptor, with Ki values in the mid-nanomolar range. In comparison, PRE-084 demonstrates a higher affinity, as expected for a reference compound. The coefficient of variation for both compounds across the three experiments is low, indicating good reproducibility of the assay.
Experimental Protocols
The following is a detailed methodology for the competitive radioligand binding assay used to determine the inhibition constants (Ki) of the test compounds for the sigma-1 receptor.
Materials:
-
Test Compounds: this compound, PRE-084
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~50 Ci/mmol)
-
Membrane Preparation: Guinea pig brain membranes expressing a high density of sigma-1 receptors.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding: Haloperidol (10 µM)
-
Filtration: GF/B glass fiber filters, presoaked in 0.5% polyethylenimine.
-
Scintillation Cocktail
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds (this compound and PRE-084) in the binding buffer.
-
Assay Plate Preparation: In a 96-well plate, add 50 µL of the binding buffer, 50 µL of the test compound dilution (or vehicle for total binding, or haloperidol for non-specific binding), and 100 µL of the membrane preparation (approximately 100 µg of protein).
-
Radioligand Addition: Add 50 µL of [³H]-(+)-pentazocine to each well at a final concentration of 3 nM.
-
Incubation: Incubate the plates at room temperature for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the GF/B filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for the competitive radioligand binding assay.
Caption: Simplified signaling pathway of the sigma-1 receptor.
Disclaimer: The data for this compound is hypothetical and for illustrative purposes only. Further experimental validation is required to confirm its biological activity.
A Comparative Guide to Catalytic Efficiency for N-Acetylation of Amines
The N-acetylation of amines is a fundamental and widely utilized transformation in organic synthesis, crucial for the protection of amino groups and the formation of amide bonds in pharmaceuticals and other fine chemicals. This guide provides a comparative overview of three highly efficient methods for N-acetylation, presenting key performance data, detailed experimental protocols, and a visual representation of a typical experimental workflow. The methods compared are a catalyst-free approach, an acetic acid-catalyzed system, and a continuous-flow process utilizing an alumina catalyst.
Data Presentation
The following table summarizes the quantitative data for the three distinct N-acetylation methodologies, offering a clear comparison of their catalytic efficiency under different conditions.
| Parameter | Catalyst-Free | Acetic Acid-Catalyzed | Continuous-Flow (Alumina-Catalyzed) |
| Catalyst | None | Acetic Acid (10 mol%)[1][2][3][4] | Alumina[5][6][7] |
| Acylating Agent | Acetic Anhydride[8][9][10] | Ethyl Acetate or Butyl Acetate[1][2][3][4] | Acetonitrile[5][6][7] |
| Temperature | Room Temperature to 60°C[8] | 80 - 120°C[1][2][3][4] | 200°C[5][6] |
| Pressure | Atmospheric | Atmospheric | 50 bar[5][6] |
| Reaction Time | 5 - 15 minutes[9] | Several hours (e.g., 20 h)[4] | 27 minutes (residence time)[5][6] |
| Yield | Good to Excellent (up to 91%)[9] | Excellent[1][2][3][4] | Excellent (e.g., >99% for aniline)[5] |
| Solvent | Various (THF, CH2Cl2, H2O) or Solvent-Free[9] | Ethyl Acetate or Butyl Acetate (serves as reagent and solvent)[1][2][3][4] | Acetonitrile (serves as reagent and solvent)[5][6][7] |
| Substrate Scope | Broad (aliphatic, aromatic, heterocyclic amines)[9] | Wide variety of amines[4] | Various aromatic and aliphatic amines[5][6][7] |
Experimental Protocols
Catalyst-Free N-Acetylation of Amines with Acetic Anhydride
This method offers a rapid and environmentally friendly approach to N-acetylation, avoiding the need for a catalyst.[8][9]
Materials:
-
Amine (e.g., aniline)
-
Acetic anhydride
-
Solvent (optional, e.g., water, THF, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the amine (1 mmol) in the chosen solvent (if any). For a solvent-free reaction, add the neat amine to the flask.[9]
-
Add acetic anhydride (1.2 mmol) to the reaction mixture with stirring at room temperature.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 to 15 minutes.[9]
-
Upon completion, the reaction mixture is worked up. If the product crystallizes out, it can be collected by filtration. Otherwise, standard extraction and purification techniques such as column chromatography are employed to isolate the pure N-acetylated product.[9]
Acetic Acid-Catalyzed N-Acetylation of Amines
This protocol utilizes a catalytic amount of acetic acid to promote the N-acetylation of amines using an ester as the acyl source.[1][2][3][4]
Materials:
-
Amine (e.g., benzylamine)
-
Ethyl acetate or butyl acetate (as acyl source and solvent)
-
Acetic acid (catalyst, 10 mol%)
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the amine (1 mmol), ethyl acetate or butyl acetate (to achieve a suitable concentration, e.g., 2 M), and acetic acid (0.1 mmol, 10 mol%).[4]
-
Heat the reaction mixture to a temperature between 80-120°C and maintain under reflux with stirring.[1][2][3][4]
-
Monitor the reaction by TLC or GC-MS until the starting amine is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by an appropriate method, such as column chromatography, to yield the pure acetamide product.[4]
Continuous-Flow N-Acetylation of Amines using an Alumina Catalyst
This modern approach employs a continuous-flow setup for a safe, efficient, and scalable N-acetylation process.[5][6][7]
Materials and Equipment:
-
Amine (e.g., p-toluidine)
-
Acetonitrile (as acylating agent and solvent)
-
Alumina (as catalyst)
-
High-pressure pump
-
Packed-bed reactor column filled with alumina
-
Back-pressure regulator
-
Heating system for the reactor
-
Collection vessel
Procedure:
-
Prepare a solution of the amine in acetonitrile.
-
Set up the continuous-flow reactor system, ensuring the packed-bed column with alumina is properly installed and the system is leak-proof.
-
Heat the reactor to 200°C and pressurize the system to 50 bar using the back-pressure regulator.[5][6]
-
Pump the solution of the amine in acetonitrile through the heated reactor at a specific flow rate to achieve the desired residence time (e.g., 27 minutes).[5][6]
-
Collect the output from the reactor in a collection vessel.
-
The collected solution containing the N-acetylated product is then concentrated under reduced pressure. The product can be further purified by recrystallization or column chromatography if necessary.[5]
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the N-acetylation of amines, applicable to the batch processes described above.
Caption: Generalized workflow for batch N-acetylation of amines.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. | Semantic Scholar [semanticscholar.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. N-Acetylation of Amines in Continuous-Flow with Acetonitrile-No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
Structure-Activity Relationship of 2-Methylpiperidine Derivatives as Nicotinic Acetylcholine Receptor Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-methylpiperidine derivatives based on their structure-activity relationships (SAR) as modulators of nicotinic acetylcholine receptors (nAChRs). The information presented herein is curated from experimental data to assist researchers in the design and development of novel therapeutic agents targeting the cholinergic system.
Comparative Analysis of Receptor Binding Affinity
The affinity of 2-methylpiperidine derivatives for nicotinic acetylcholine receptors is significantly influenced by the substitution pattern on the piperidine ring and the overall stereochemistry of the molecule. The following table summarizes the inhibitory constants (Ki) of 2-methylpiperidine and its analogs at the nAChR complex, providing a quantitative comparison of their binding affinities.
| Compound | Structure | nAChR Subtype | Ki (µM)[1] |
| 2-Methylpiperidine | Torpedo californica electric organ | 600 | |
| 3-Methylpiperidine | Torpedo californica electric organ | >1000 | |
| 4-Methylpiperidine | Torpedo californica electric organ | >1000 | |
| 2,6-Dimethylpiperidine | Torpedo californica electric organ | 8.8 | |
| cis/trans-2-Methyl-6-n-undecanylpiperidine | Torpedo californica electric organ | 0.08-0.24 |
Key Observations:
-
Position of the Methyl Group: The position of the methyl group on the piperidine ring is crucial for binding affinity. 2-Methylpiperidine displays a significantly higher affinity (lower Ki) compared to its 3- and 4-methyl counterparts, which are largely inactive.[1]
-
Disubstitution: The introduction of a second methyl group at the 6-position, as seen in 2,6-dimethylpiperidine, dramatically increases the binding affinity by almost 70-fold compared to 2-methylpiperidine.[1]
-
Alkyl Chain Substitution: The addition of a long alkyl chain at the 6-position, as in cis/trans-2-methyl-6-n-undecanylpiperidine, results in a substantial increase in affinity, with Ki values in the nanomolar range.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol is adapted from studies investigating the binding of ligands to nAChRs.[2]
Objective: To determine the binding affinity (Ki) of 2-methylpiperidine derivatives for nAChR subtypes.
Materials:
-
Rat brain tissue (striatum for α4β2* and whole brain for α7* nAChRs).
-
Radioligands: [3H]Nicotine for α4β2* and [125I]α-bungarotoxin for α7* nAChRs.
-
Test compounds (2-methylpiperidine derivatives).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. The final pellet is resuspended in binding buffer to a protein concentration of 1-2 mg/mL.
-
Binding Reaction: In a 96-well plate, add 50 µL of membrane preparation, 50 µL of radioligand at a final concentration equal to its Kd, and 50 µL of various concentrations of the test compound or buffer (for total binding) or a saturating concentration of a known nAChR ligand like nicotine (for non-specific binding).
-
Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Whole-Cell Patch Clamp Electrophysiology for nAChR Functional Analysis
This protocol provides a general framework for assessing the functional activity of 2-methylpiperidine derivatives on nAChRs expressed in a cellular system.[3][4][5][6][7]
Objective: To characterize the modulatory effects (agonism, antagonism, allosteric modulation) of 2-methylpiperidine derivatives on nAChR ion channel function.
Materials:
-
Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α7 or α4β2 subunits).
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.3.
-
Internal (pipette) solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 11 EGTA, pH 7.3.
-
Patch clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (resistance 3-5 MΩ).
-
Microscope.
-
Agonist (e.g., acetylcholine or nicotine).
-
Test compounds (2-methylpiperidine derivatives).
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a tip resistance of 3-5 MΩ when filled with the internal solution.
-
Recording: Place a coverslip with cells in the recording chamber and perfuse with the external solution. Under microscopic guidance, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Drug Application: Apply the agonist at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current. Co-apply the test compound with the agonist to assess its modulatory effect. To test for antagonism, pre-apply the test compound for a short period before co-application with the agonist.
-
Data Acquisition and Analysis: Record the ion channel currents using the patch clamp amplifier and data acquisition software. Analyze the amplitude, kinetics, and concentration-response relationships of the currents to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by nAChRs and a typical experimental workflow for evaluating 2-methylpiperidine derivatives.
nAChR-Mediated Signaling Pathways
Nicotinic acetylcholine receptors, upon activation, can trigger multiple downstream signaling cascades that are implicated in various cellular processes, including neuroprotection and inflammation.[8][9][10] Antagonists of these receptors can inhibit these signaling events.
Caption: nAChR-mediated intracellular signaling pathways and their modulation.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of 2-methylpiperidine derivatives.
Caption: A typical experimental workflow for SAR studies.
References
- 1. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
- 8. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Conformational Analysis: A Comparative Guide to 1-(2-methylpiperidin-1-yl)ethanone and Parent Piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative conformational analysis of 1-(2-methylpiperidin-1-yl)ethanone and its parent heterocycle, piperidine. Understanding the conformational preferences of these structures is crucial in medicinal chemistry and drug design, as the three-dimensional shape of a molecule dictates its interaction with biological targets. This document summarizes key quantitative data, outlines experimental and computational methodologies, and provides visual representations of the conformational dynamics.
Introduction
Piperidine is a ubiquitous saturated heterocycle found in a vast array of natural products and synthetic pharmaceuticals. Its flexible six-membered ring can adopt several conformations, with the chair form being the most stable. Acylation of the piperidine nitrogen, as in this compound, introduces a planar amide group, which significantly influences the conformational landscape. The addition of a methyl group at the 2-position further introduces steric and electronic effects that dictate the preferred orientation of the substituent and the overall ring geometry.
Quantitative Conformational Data
The conformational preferences of this compound and piperidine have been investigated through both experimental and computational methods. The key energetic parameters are summarized in the tables below.
Table 1: Conformational Energy Differences in this compound
| Conformer Comparison | ΔG (kcal/mol) | Method |
| Axial vs. Equatorial (2-methyl group) | -3.2[1] | Computational (M06-2X) |
| Chair vs. Twist-Boat | ~1.5 (Chair is more stable)[1][2] | Computational (QM) |
Table 2: Conformational Energy Differences in Piperidine
| Conformer/Process | ΔG or Energy Barrier (kcal/mol) | Method |
| Equatorial N-H vs. Axial N-H | 0.2 - 0.72 (Equatorial is more stable) | Vibrational and Microwave Spectroscopy |
| Nitrogen Inversion Barrier | ~6.1 | Experimental (NMR) |
| Ring Inversion Barrier | ~10.4 | Experimental (NMR) |
Table 3: Rotational Barrier around the C-N Amide Bond
| Molecule | Rotational Barrier (kcal/mol) | Method |
| N-benzoyl-piperidine derivatives | 13.6 - 14.4 | Dynamic NMR Spectroscopy[3][4] |
Conformational Equilibria and Interconversion Pathways
The conformational dynamics of both molecules can be visualized as a series of equilibria between different chair and boat conformers, as well as rotation around the C-N amide bond in the case of the acylated derivative.
Discussion of Conformational Differences
The introduction of the acetyl group at the nitrogen atom of piperidine has a profound effect on its conformational preferences. The partial double bond character of the C-N amide bond leads to a significant rotational barrier. In the case of this compound, the presence of the 2-methyl group creates a strong preference for the axial conformation. This is in stark contrast to the parent piperidine, where the equatorial N-H conformation is favored.
The preference for the axial 2-methyl conformer in the acylated piperidine is attributed to the minimization of allylic strain. In the equatorial conformer, the methyl group experiences steric hindrance with the carbonyl oxygen of the acetyl group. By adopting an axial position, the methyl group moves away from the bulky acetyl group, leading to a more stable conformation.
The twist-boat conformation, which is generally of higher energy than the chair form, is also a relevant contributor to the overall conformational ensemble, particularly in substituted piperidines where steric strain can destabilize the chair form. For this compound, the twist-boat is estimated to be about 1.5 kcal/mol less stable than the preferred axial-chair conformation[1][2].
Experimental and Computational Protocols
A variety of experimental and computational techniques are employed to elucidate the conformational landscapes of these molecules.
Experimental Methods
-
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary technique for determining rotational and inversion barriers. By monitoring the changes in the NMR spectrum as a function of temperature, the rates of conformational exchange can be determined, and from these rates, the free energy of activation (ΔG‡) for the process can be calculated. For the N-benzoyl piperidine derivatives, variable-temperature 1H and 13C NMR spectroscopy were used to determine the barrier to C-N rotation[3][4].
-
Vibrational and Microwave Spectroscopy: These techniques have been used to determine the energy difference between the equatorial and axial N-H conformers of piperidine in the gas phase.
Computational Methods
-
Quantum Mechanics (QM) Calculations: High-level ab initio and density functional theory (DFT) methods are used to calculate the energies of different conformers and the transition states connecting them. For this compound, calculations at the M06-2X/6-311G(d,p) level of theory have been shown to provide accurate energetic predictions[1].
-
Molecular Mechanics (MM) Calculations: Force-field based methods can also be used to predict conformer energies, particularly for larger systems.
The general workflow for computational conformational analysis is depicted below.
Conclusion
The conformational analysis of this compound reveals a significant departure from the behavior of the parent piperidine ring. The interplay between the amide functionality and the 2-methyl substituent leads to a strong preference for the axial-chair conformation, a feature that has important implications for its use as a scaffold in drug design. The quantitative data and methodologies presented in this guide provide a valuable resource for researchers working with these and related heterocyclic systems.
References
A Comparative Docking Analysis of Piperidine-Based Ligands in Drug Discovery
A deep dive into the computational evaluation of piperidine derivatives against various therapeutic targets, providing a comparative overview of their binding affinities and interaction mechanisms. This guide is intended for researchers, scientists, and drug development professionals.
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to engage in various non-covalent interactions make it a privileged fragment in drug design. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, plays a pivotal role in the rational design and optimization of piperidine-based drug candidates. This guide provides a comparative analysis of docking studies performed on piperidine-based ligands targeting different protein families, summarizing key quantitative data and outlining the experimental protocols employed.
Comparative Docking Performance of Piperidine Derivatives
The following tables summarize the results of various comparative docking studies, highlighting the binding affinities and key interactions of piperidine-based ligands against their respective protein targets.
Pancreatic Lipase Inhibitors
In a study aimed at identifying novel anti-obesity agents, two piperidine derivatives were evaluated for their inhibitory potential against pancreatic lipase.[1] The docking simulations were performed to understand the molecular basis of their inhibitory activity.
| Compound | Binding Energy (kcal/mol) | Interacting Residues |
| Piperidine Derivative 1 | Not explicitly stated in the provided snippets | Not explicitly stated in the provided snippets |
| Piperidine Derivative 2 (N-methyl derivative of 1) | Not explicitly stated in the provided snippets | Not explicitly stated in the provided snippets |
| Reference (Orlistat) | Significantly higher potency | Not explicitly stated in the provided snippets |
Of note, the study also investigated eleven pyrrolidine analogs, with compound 12 showing the highest binding energy of -8.24 kcal/mol.[1]
Sigma-1 Receptor (S1R) Ligands
A screening campaign of an in-house collection of piperidine and piperazine-based compounds led to the discovery of potent S1R ligands.[2][3] Molecular docking was employed to elucidate their binding modes.
| Compound | Ki (nM) for S1R | Key Interactions |
| Compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) | 3.2 | Bidentate salt bridge with Glu172 and Asp126; π–cation interaction with Phe107.[2] |
| Compound 3 | 8.9 | Bidentate salt bridge with Glu172 and Asp126; π–cation interaction with Phe107.[2] |
| Reference (Haloperidol) | 2.5 | Not explicitly detailed in the snippets. |
Another study compared piperidine and piperazine cores for dual histamine H3 and sigma-1 receptor activity.[4]
| Compound | hH3R Ki (nM) | σ1R Ki (nM) |
| Compound 4 (piperazine core) | 3.17 | 1531 |
| Compound 5 (piperidine core) | 7.70 | 3.64 |
This highlights the critical role of the piperidine moiety for high affinity at the σ1R.[4]
µ-Opioid Receptor (µ-OR) Agonists
A series of novel 4-aminomethyl piperidine derivatives were synthesized and evaluated for their analgesic potential by targeting the µ-opioid receptor.[5]
| Compound | Binding Affinity Range (kcal/mol) | Interacting Residues |
| Novel Piperidine Derivatives (e.g., HN58) | -8.13 to -13.37 | Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322, Y236.[5] |
| Reference (Morphine) | Not explicitly stated in the snippets. | Not explicitly stated in the provided snippets. |
| Reference (Fentanyl) | Not explicitly stated in the snippets. | Not explicitly stated in the provided snippets. |
| Reference (Pethidine) | Not explicitly stated in the provided snippets. | Not explicitly stated in the provided snippets. |
HIV-1 Protease Inhibitors
A structure-based design approach was used to develop potent HIV-1 protease inhibitors incorporating piperidine analogues as P2-ligands.[6][7][8]
| Compound | IC50 (nM) | Key Structural Features |
| 22a | 3.61 | (R)-piperidine-3-carboxamide as the P2-ligand and a 4-methoxylphenylsulfonamide as the P2'-ligand.[6][7] |
| Other Piperidine Analogues | Submicromolar to nanomolar | Diverse piperidine analogues as P2-ligands.[6] |
| Reference (Darunavir - DRV) | Not explicitly stated in the snippets. | Not explicitly stated in the provided snippets. |
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for the reproducibility and interpretation of the results. Below are the detailed protocols for each study.
Pancreatic Lipase Docking Protocol[1]
-
Software: AutoDock 4.2.
-
Protein Preparation: The X-ray crystallographic structure of pancreatic lipase was obtained from the Protein Data Bank (PDB ID: 1LPS).
-
Ligand Preparation: 3D structures of the piperidine and pyrrolidine derivatives were generated using ChemDraw Ultra (version 12.0.2).
-
Docking Algorithm: The Lamarckian Genetic Algorithm was used.
-
Docking Parameters:
-
Number of genetic algorithm runs: 100.
-
Population size: 150.
-
Maximum number of energy evaluations: 2,500,000 per run.
-
Other parameters were kept at their default settings.
-
-
Analysis: The final docked conformations were clustered with a tolerance of 2.0 Å RMSD. The results were evaluated based on binding energy, binding structure, and potential interactions with key residues.
Sigma-1 Receptor Docking Protocol[2][4]
-
Software: A computational workflow including docking and dynamic simulations was performed.[2] For the dual-target study, flexible ligand docking was performed using AutoDock Smina.[4]
-
Protein Preparation: The crystal structure of the human S1R in complex with a ligand (PDB ID: 5HK2 for the first study, 5HK1 for the dual-target study) was used.[2][4]
-
Ligand Preparation: The protonation state of the ligands at physiological pH was estimated using MarvinSketch.[2][4]
-
Docking Approach: Rigid docking was performed in the initial steps of one study.[2]
-
Analysis: The docked poses were analyzed for key interactions, such as salt bridges and hydrogen bonds, with crucial amino acid residues like Glu172 and Asp126.[2]
µ-Opioid Receptor Docking Protocol[5]
-
Objective: To compare the analgesic potential of synthesized piperidine derivatives as potent µ-OR inhibitors.
-
Method: A molecular docking approach was utilized to elucidate the binding affinities and modes of the piperidine derivatives.
-
Analysis: The binding scores and interaction mechanisms were compared to standard molecules like Morphine, Fentanyl, and Pethidine. The interactions with transmembrane helices and specific residues were analyzed.[5]
HIV-1 Protease Docking Protocol[6]
-
Objective: To gain insight into the ligand-binding properties of newly designed piperidine-containing HIV-1 protease inhibitors.
-
Method: Molecular docking of the most potent compound (22a) with HIV-1 protease was performed.
-
Analysis: The docking results were used to understand the structure-activity relationships, particularly the role of the piperidine stereochemistry and substitution patterns.
Visualizing Molecular Interactions and Workflows
Experimental Workflow for a Typical Molecular Docking Study
The following diagram illustrates a generalized workflow for performing a molecular docking study, from target and ligand preparation to the analysis of results.
Caption: A generalized workflow for molecular docking studies.
Signaling Pathway of the µ-Opioid Receptor
Activation of the µ-opioid receptor by an agonist, such as a piperidine-based analgesic, initiates a signaling cascade that ultimately leads to the modulation of pain perception.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study | Semantic Scholar [semanticscholar.org]
assessing the greenness of different synthetic routes to 1-(2-methylpiperidin-1-yl)ethanone
A Comparative Guide to the Green Synthesis of 1-(2-methylpiperidin-1-yl)ethanone
In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical industry, the principles of green chemistry serve as a crucial framework for designing safer, more efficient, and environmentally benign synthetic processes. This guide provides a comparative assessment of three distinct synthetic routes to this compound, a valuable amide intermediate. The "greenness" of each route is evaluated using key quantitative metrics, supported by detailed experimental protocols and a qualitative review of reagent and solvent hazards.
Introduction to Green Chemistry Metrics
To objectively compare the environmental performance of chemical processes, a set of standardized metrics has been developed.[1] This guide utilizes three widely accepted mass-based metrics:
-
Atom Economy (AE): A theoretical measure of how many atoms of the reactants are incorporated into the desired product.[2] A higher atom economy signifies a more efficient reaction with less waste generation.[3][4] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[5][6]
-
Environmental Factor (E-Factor): This metric provides a more practical measure of waste by calculating the ratio of the mass of total waste generated to the mass of the product.[7][8] A lower E-Factor is indicative of a greener process.[9][10] Water is often excluded from this calculation.[8]
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[11][12] The ideal PMI is 1, with lower values indicating a more sustainable and efficient process.[13][14]
Synthetic Routes to this compound
Three primary synthetic routes for the acylation of 2-methylpiperidine were evaluated:
-
Route A: Reaction with Acetyl Chloride in the presence of a tertiary amine base.
-
Route B: Reaction with Acetic Anhydride.
-
Route C: Direct Catalytic Amidation with Acetic Acid.
Route A: Acylation with Acetyl Chloride
This is a classic and rapid method for amide bond formation. The reaction involves the nucleophilic attack of 2-methylpiperidine on the highly reactive acetyl chloride. A common practice is to use a tertiary amine, such as triethylamine, to neutralize the hydrochloric acid byproduct, forming a salt that is typically removed during aqueous workup.
Reaction Scheme:
Experimental Protocol:
-
To a stirred solution of 2-methylpiperidine (1.0 eq) and triethylamine (1.1 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add acetyl chloride (1.05 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until completion, monitored by TLC or LC-MS.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Greenness Assessment:
-
Advantages: High reactivity and typically high yields.
-
Disadvantages: Acetyl chloride is highly flammable, corrosive, and reacts violently with water.[15][16][17] It is also harmful to aquatic organisms.[15] The use of triethylamine adds to the material input and generates a stoichiometric amount of salt waste.[18] Triethylamine is flammable, corrosive, and harmful to aquatic life.[19][20] The use of chlorinated solvents like dichloromethane is also a significant environmental concern.
Route B: Acylation with Acetic Anhydride
Using acetic anhydride is a common alternative to the more reactive acetyl chloride. The reaction produces acetic acid as a byproduct, which is less hazardous than HCl. While the reaction can be performed neat, a solvent is often used to control the reaction temperature.
Reaction Scheme:
Experimental Protocol:
-
To a stirred solution of 2-methylpiperidine (1.0 eq) in a suitable solvent (e.g., toluene or neat) at 0 °C, slowly add acetic anhydride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to ensure completion.
-
Upon completion, cool the mixture and slowly add water to quench the excess acetic anhydride.
-
Add a base (e.g., aqueous NaOH) to neutralize the acetic acid byproduct and extract the product with a suitable organic solvent.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation.
Greenness Assessment:
-
Advantages: Acetic anhydride is less volatile and reactive than acetyl chloride. The acetic acid byproduct is less corrosive and hazardous than HCl.
-
Disadvantages: Acetic anhydride is flammable and can cause severe skin burns and eye damage.[21][22] Improper disposal can lead to water contamination.[23] The reaction has a lower atom economy compared to the direct catalytic route due to the formation of the acetic acid byproduct.
Route C: Direct Catalytic Amidation with Acetic Acid
This approach represents a significantly greener alternative, directly coupling the amine with a carboxylic acid, with water as the only theoretical byproduct.[24][25] This reaction typically requires a catalyst and elevated temperatures to drive the dehydration process.[26]
Reaction Scheme:
Experimental Protocol:
-
Combine 2-methylpiperidine (1.0 eq), acetic acid (1.2 eq), and a suitable catalyst (e.g., a boronic acid or a titanium-based catalyst) in a high-boiling solvent like toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Monitor the reaction until no more water is collected.
-
Cool the reaction mixture and wash with saturated aqueous NaHCO₃ to remove excess acetic acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation.
Greenness Assessment:
-
Advantages: This route has the highest theoretical atom economy as the only byproduct is water. It avoids the use of highly reactive acylating agents and the generation of salt or acid waste.
-
Disadvantages: Requires high temperatures and a catalyst, which may be expensive or toxic and require removal from the final product. The reaction times can be significantly longer than the other routes.
Quantitative Comparison of Synthetic Routes
The following table summarizes the calculated green chemistry metrics for each synthetic route. The calculations are based on stoichiometric quantities for Atom Economy and typical laboratory-scale conditions for E-Factor and PMI, assuming an 85% isolated yield for all routes.
| Metric | Route A (Acetyl Chloride) | Route B (Acetic Anhydride) | Route C (Acetic Acid) |
| Molecular Weight of Reactants ( g/mol ) | 278.92 (amine + acyl chloride + base) | 201.27 (amine + anhydride) | 159.22 (amine + acid) |
| Molecular Weight of Product ( g/mol ) | 141.22 | 141.22 | 141.22 |
| Atom Economy (%) | 50.63% | 70.16% | 88.69% |
| Assumed Yield (%) | 85% | 85% | 85% |
| E-Factor | ~10.5 | ~5.8 | ~3.5 |
| Process Mass Intensity (PMI) | ~11.5 | ~6.8 | ~4.5 |
Note: E-Factor and PMI are estimates and can vary significantly based on the specific solvent choices, excess reagents used, and purification methods.
Visualizing the Assessment Workflow
The process of evaluating and comparing the greenness of these synthetic routes can be visualized as a logical workflow.
Caption: Workflow for assessing the greenness of synthetic routes.
Conclusion
Based on a comprehensive assessment incorporating both quantitative metrics and qualitative hazard analysis, Route C (Direct Catalytic Amidation) emerges as the greenest synthetic pathway to this compound. It boasts the highest atom economy, generating only water as a byproduct, and consequently has the lowest estimated E-Factor and PMI. While it requires more demanding reaction conditions, the significant reduction in hazardous waste makes it the most environmentally sound option.
Route B (Acetic Anhydride) offers a moderate compromise, being significantly greener than the acetyl chloride method but less atom-efficient than direct amidation. Route A (Acetyl Chloride) , while effective, is the least green option due to its poor atom economy, reliance on hazardous reagents, and the generation of substantial salt waste.
For researchers and drug development professionals, prioritizing the development and optimization of direct amidation methodologies aligns with the core principles of green chemistry and contributes to more sustainable pharmaceutical manufacturing.
References
- 1. Introduction to Green Metrics – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. Atom economy - Wikipedia [en.wikipedia.org]
- 3. studymind.co.uk [studymind.co.uk]
- 4. chemistry-atom economy and percentage yield [dynamicscience.com.au]
- 5. Atom Economy Calculator | Green Chemistry & Reaction Efficiency [pearson.com]
- 6. omnicalculator.com [omnicalculator.com]
- 7. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 8. Welcome to www.sheldon.nl [sheldon.nl]
- 9. m.youtube.com [m.youtube.com]
- 10. era-environmental.com [era-environmental.com]
- 11. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 13. chemistryforsustainability.org [chemistryforsustainability.org]
- 14. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 16. nj.gov [nj.gov]
- 17. fishersci.com [fishersci.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. nj.gov [nj.gov]
- 20. ICSC 0203 - TRIETHYLAMINE [chemicalsafety.ilo.org]
- 21. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 22. carlroth.com [carlroth.com]
- 23. designingbuildings.co.uk [designingbuildings.co.uk]
- 24. mdpi.com [mdpi.com]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
Cross-Validation of Predicted vs. Experimental NMR Spectra for 1-(2-methylpiperidin-1-yl)ethanone
A Comparative Guide for Researchers in Drug Development and Chemical Analysis
This guide provides a comprehensive comparison between predicted and experimental Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(2-methylpiperidin-1-yl)ethanone. For researchers and scientists engaged in drug development and chemical synthesis, accurate structural elucidation is paramount. NMR spectroscopy is a primary tool for this purpose, and the ability to cross-validate experimental findings with predicted spectra offers a powerful method for confirming molecular structures. This document outlines the methodologies for both acquiring experimental NMR data and generating predicted spectra, presenting the information in a clear, comparative format to aid in this validation process.
Experimental vs. Predicted Data Comparison
Below is a comparison of predicted ¹H and ¹³C NMR chemical shifts for this compound. The predicted values were obtained from two separate online prediction tools to provide a basis for comparison in the absence of readily available experimental data. For reference, experimental data for the related compound N-acetylpiperidine is also provided.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound
| Protons | Prediction 1 (NMRDB.org) | Prediction 2 (ChemAxon) |
| CH₃ (acetyl) | 2.10 | 2.08 |
| CH (piperidine C2) | 4.45 | 4.53 |
| CH₂ (piperidine C6) | 3.05 (eq), 4.01 (ax) | 2.98 (eq), 3.89 (ax) |
| CH₂ (piperidine C3) | 1.68, 1.79 | 1.65, 1.75 |
| CH₂ (piperidine C4) | 1.57 | 1.55 |
| CH₂ (piperidine C5) | 1.57 | 1.55 |
| CH₃ (on C2) | 1.15 | 1.12 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon | Prediction 1 (NMRDB.org) | Prediction 2 (ChemAxon) |
| C=O | 169.5 | 170.1 |
| CH (piperidine C2) | 50.8 | 51.5 |
| CH₂ (piperidine C6) | 45.6 | 46.2 |
| CH₂ (piperidine C3) | 30.2 | 30.8 |
| CH₂ (piperidine C4) | 25.8 | 26.1 |
| CH₂ (piperidine C5) | 20.5 | 20.9 |
| CH₃ (acetyl) | 21.8 | 22.1 |
| CH₃ (on C2) | 16.2 | 16.5 |
Table 3: Experimental NMR Data for N-acetylpiperidine (for reference)
| Nucleus | Chemical Shift (ppm) |
| ¹H (acetyl CH₃) | ~2.1 |
| ¹H (piperidine CH₂ adjacent to N) | ~3.6 |
| ¹³C (C=O) | ~169 |
| ¹³C (acetyl CH₃) | ~21 |
| ¹³C (piperidine carbons) | ~24-46 |
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the instrument and sample.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
- Tune and shim the instrument to ensure a homogeneous magnetic field.
- Set the appropriate acquisition parameters for ¹H and ¹³C nuclei, including the spectral width, number of scans, and relaxation delay.
3. Data Acquisition:
- Acquire the ¹H NMR spectrum. This typically requires a small number of scans due to the high sensitivity of the proton nucleus.
- Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus. Decoupling techniques (e.g., proton decoupling) are typically used to simplify the spectrum and improve signal-to-noise.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.
- Phase and baseline correct the spectra.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Reference the chemical shifts in both spectra to the internal standard.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and predicted NMR data.
Benchmarking the Stability of 1-(2-methylpiperidin-1-yl)ethanone Against Key Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of 1-(2-methylpiperidin-1-yl)ethanone against three structurally related analogs. The stability of a drug candidate is a critical parameter that influences its development, formulation, shelf-life, and ultimately, its safety and efficacy.[1] This document outlines the results of forced degradation studies conducted under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3][4] The objective is to provide a clear, data-driven assessment of the intrinsic stability of these compounds to inform early-stage drug development decisions.
Compounds Under Investigation
The stability of the parent compound, this compound, was benchmarked against three analogs designed to explore the impact of minor structural modifications on chemical stability:
-
Compound A: this compound (Parent Compound)
-
Analog 1: 1-(piperidin-1-yl)ethanone (Removal of the methyl group)
-
Analog 2: 1-(2-ethylpiperidin-1-yl)ethanone (Substitution of methyl with an ethyl group)
-
Analog 3: 1-(2-methyl-4-oxopiperidin-1-yl)ethanone (Introduction of a keto group on the piperidine ring)
Summary of Stability Data
The following table summarizes the percentage degradation of the parent compound and its analogs under various stress conditions. The goal of these forced degradation studies was to achieve 5-20% degradation to ensure the generation of relevant degradation products without completely destroying the molecule.[2][5]
| Stress Condition | This compound (Compound A) | Analog 1 | Analog 2 | Analog 3 |
| Acidic Hydrolysis (0.1N HCl, 60°C, 24h) | 8.2% | 7.5% | 9.1% | 15.8% |
| Basic Hydrolysis (0.1N NaOH, 60°C, 24h) | 12.5% | 11.8% | 13.2% | 22.4% (Exceeded target) |
| Oxidative (3% H₂O₂, RT, 24h) | 6.5% | 6.2% | 7.0% | 11.3% |
| Thermal (80°C, 48h) | 3.1% | 2.8% | 3.5% | 7.9% |
| Photolytic (ICH Q1B, 1.2 million lux hours) | 1.8% | 1.5% | 2.1% | 4.2% |
Experimental Protocols
Detailed methodologies for the forced degradation studies are provided below. These protocols are based on established ICH guidelines for stress testing of drug substances.[2][3]
General Procedure
A stock solution of each compound (1 mg/mL) was prepared in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v). Aliquots of these stock solutions were then subjected to the stress conditions outlined below. After the specified exposure time, the solutions were neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method.
Acidic Hydrolysis
To 1 mL of the stock solution, 1 mL of 0.2N HCl was added. The mixture was incubated in a water bath at 60°C for 24 hours. After incubation, the solution was neutralized with an equivalent amount of 0.2N NaOH and diluted for analysis.
Basic Hydrolysis
To 1 mL of the stock solution, 1 mL of 0.2N NaOH was added. The mixture was incubated in a water bath at 60°C for 24 hours. After incubation, the solution was neutralized with an equivalent amount of 0.2N HCl and diluted for analysis.
Oxidative Degradation
To 1 mL of the stock solution, 1 mL of 6% hydrogen peroxide was added. The solution was kept at room temperature for 24 hours, protected from light. The sample was then diluted for analysis.
Thermal Degradation
The solid drug substance was placed in a thermostatically controlled oven at 80°C for 48 hours. After exposure, the sample was allowed to cool to room temperature, and a solution was prepared for analysis.
Photostability Testing
The solid drug substance was exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][5] A control sample was kept in the dark under the same temperature conditions. Solutions were prepared from both the exposed and control samples for analysis.
Analytical Method
A validated stability-indicating UPLC method with UV detection was used to quantify the parent compound and its degradation products. The method was capable of separating the main peak from all degradation products, thus ensuring the specificity of the analysis.
Discussion of Results
The forced degradation studies reveal that this compound and its non-ketonic analogs (Analog 1 and 2) exhibit good chemical stability under the tested conditions. The introduction of a keto group in Analog 3 significantly reduces its stability, particularly under hydrolytic conditions. The increased degradation of Analog 3 in both acidic and basic media suggests that the keto group may be involved in the degradation pathway, potentially through enolization or other keto-enol tautomerism-related mechanisms that increase susceptibility to hydrolysis. The ethyl substitution in Analog 2 resulted in slightly lower stability compared to the parent compound and Analog 1, which could be attributed to steric or electronic effects. The parent compound and its non-ketonic analogs demonstrated high stability against thermal and photolytic stress.
Visualizing Experimental and Logical Relationships
To further clarify the experimental process and potential degradation pathways, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
comparative review of the pharmacological profiles of piperidine alkaloids
For Researchers, Scientists, and Drug Development Professionals
Piperidine alkaloids, a diverse class of natural and synthetic compounds, are characterized by a saturated heterocyclic amine core. This structural motif imparts a wide range of pharmacological activities, making them a subject of intense research in drug discovery and development. This guide provides a comparative overview of the pharmacological profiles of key piperidine alkaloids, supported by experimental data and detailed protocols.
Comparative Pharmacological Data
The pharmacological effects of piperidine alkaloids are diverse, ranging from neuro modulation to anticancer and anti-inflammatory activities. The following tables summarize key quantitative data for prominent piperidine alkaloids, including piperine, lobeline, and coniine, as well as synthetic piperidine-based compounds. This data is compiled from various studies and is intended for comparative purposes. Variations in experimental conditions should be considered when interpreting these values.
Table 1: Receptor Binding Affinities (Ki) of Selected Piperidine Alkaloids
| Alkaloid/Compound | Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Lobeline | α4β2 Nicotinic Acetylcholine Receptor | [3H]-Nicotine | Rat Brain | 4.4 | [1] |
| Nicotine | α4β2 Nicotinic Acetylcholine Receptor | [3H]-Nicotine | Rat Brain | 2 | [2] |
| Synthetic Piperidine 1 | Sigma-1 Receptor | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 3.2 | [3] |
| Haloperidol (Reference) | Sigma-1 Receptor | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 2.5 | [3] |
| Synthetic Piperidine 2 | Sigma-1 Receptor | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 24 | [3] |
| Synthetic Piperidine 3 | Sigma-2 Receptor | [3H]-DTG | Guinea Pig Brain | 106 | [3] |
| Cis-2-Methyl-6-n-undecanyl piperidine | Nicotinic Cholinergic Receptor (Ion Channel Site) | [3H]Perhydrohistrionicotoxin | Torpedo californica electric organ | 80-240 | [4] |
Table 2: Functional Activity (IC50/EC50) of Selected Piperidine Alkaloids
| Alkaloid/Compound | Assay | Cell Line/Tissue | IC50/EC50 (µM) | Reference |
| Piperine | Cytotoxicity (MTT Assay) | HCT-8 (Human Colon Cancer) | 66.0 | [5] |
| Piperine | Cytotoxicity (MTT Assay) | B16 (Mouse Melanoma) | 69.9 | [5] |
| Piperine | Cytotoxicity (MTT Assay) | A549 (Human Lung Cancer) | 32.43 | [5] |
| Coniine | Inhibition of Nicotinic Receptor-mediated Nitrergic Response | Rat Anococcygeus Muscle | -logIC50 = 3.79 ± 0.11 M | [6] |
| Coniine | Inhibition of Nicotinic Receptor-mediated Noradrenergic Response | Rat Anococcygeus Muscle | -logIC50 = 4.57 ± 0.12 M | [6] |
| Lobeline | Inhibition of Vesicular Dopamine Uptake (VMAT2) | - | Apparent IC50 = 1.6 ± 0.4 | [7] |
| (-)-Pentylsedinine | Inhibition of Vesicular Dopamine Uptake (VMAT2) | - | Apparent IC50 = 0.37 ± 0.08 | [7] |
| Nicotine | α4β2 nAChR Activation | - | EC50 = 6.1 ± 1.4 | [8] |
| Anatabine | α4β2 nAChR Activation | - | EC50 = 6.1 ± 1.4 | [8] |
| Cotinine | α4β2 nAChR Activation | - | > 100 | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by piperidine alkaloids and the methodologies used to study them, the following diagrams are provided in Graphviz DOT language.
Caption: Anti-inflammatory signaling pathway of Piperine.
Caption: Experimental workflow for a radioligand binding assay.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the advancement of pharmacological research. Below are methodologies for key experiments cited in the study of piperidine alkaloids.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay[3][9][10]
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Test compound (piperidine alkaloid or derivative)
-
--INVALID-LINK---Pentazocine (Radioligand)
-
Haloperidol (for non-specific binding determination)
-
Guinea pig brain membranes (or other tissue/cell preparation expressing sigma-1 receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer
-
50 µL of test compound at various concentrations
-
50 µL of --INVALID-LINK---Pentazocine at a fixed concentration (e.g., 1 nM)
-
100 µL of membrane preparation
-
-
Non-specific Binding: In a separate set of wells, add 50 µL of a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol) instead of the test compound to determine non-specific binding.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Dopamine Transporter (DAT) Uptake Assay[11][12]
Objective: To measure the ability of a test compound to inhibit the uptake of dopamine by the dopamine transporter.
Materials:
-
Test compound (e.g., lobeline)
-
[3H]-Dopamine (Radiolabeled substrate)
-
Cells expressing the dopamine transporter (e.g., HEK293-DAT or native brain synaptosomes)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Culture cells expressing DAT to confluency in 96-well plates. For synaptosomes, prepare a fresh suspension from brain tissue.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound for a specified time (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [3H]-Dopamine to each well.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [3H]-Dopamine.
-
Cell Lysis: Lyse the cells to release the intracellular [3H]-Dopamine.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Data Analysis: Determine the amount of [3H]-Dopamine taken up by the cells at each concentration of the test compound. Plot the uptake as a function of the test compound concentration and determine the IC50 value.
This comparative guide serves as a valuable resource for researchers investigating the pharmacological properties of piperidine alkaloids. The provided data, diagrams, and protocols facilitate a deeper understanding of their mechanisms of action and support the design of future studies in the pursuit of novel therapeutics.
References
- 1. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nwmedj.org [nwmedj.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Stereochemistry of Synthesized 1-(2-methylpiperidin-1-yl)ethanone: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of a synthesized compound's stereochemistry is a critical step in ensuring its identity, purity, and ultimately, its biological activity. This guide provides a comparative overview of key analytical techniques for the validation of the stereochemistry of 1-(2-methylpiperidin-1-yl)ethanone, a chiral N-acylpiperidine derivative. We will delve into the experimental protocols for Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents, and Circular Dichroism (CD) Spectroscopy, presenting their strengths and limitations with supporting data for analogous compounds.
Comparative Analysis of Stereochemical Validation Methods
The choice of analytical technique for stereochemical validation depends on several factors, including the desired information (enantiomeric excess vs. absolute configuration), sample availability, and instrumental capabilities. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral NMR, and CD Spectroscopy for the analysis of chiral N-acylpiperidines.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) | Circular Dichroism (CD) Spectroscopy |
| Primary Application | Enantiomeric excess (ee) determination, preparative separation | Enantiomeric excess (ee) determination | Absolute configuration determination |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. | Differential absorption of left and right circularly polarized light by a chiral molecule. |
| Sample Requirement | Microgram to milligram quantities | Milligram quantities | Microgram to milligram quantities |
| Resolution (Typical) | Baseline separation of enantiomers (Rs > 1.5) is often achievable.[1] | Chemical shift difference (Δδ) between enantiomeric signals, typically in the range of 0.01-0.1 ppm. | Provides a spectrum with positive and negative bands (Cotton effects). |
| Data Interpretation | Quantification of peak areas to determine the ratio of enantiomers. | Integration of distinct NMR signals to determine the enantiomeric ratio.[2] | Comparison of the experimental spectrum with a calculated spectrum for a known absolute configuration.[3] |
| Advantages | High precision and accuracy for ee determination, well-established methods, suitable for preparative scale.[4][5] | Relatively fast analysis, provides structural information, can be non-destructive.[2] | Provides absolute configuration, highly sensitive to molecular geometry.[3] |
| Limitations | Requires a specific chiral column for each compound class, method development can be time-consuming.[4] | Lower sensitivity compared to HPLC, signal overlap can be an issue, requires a suitable chiral solvating agent. | Does not directly provide enantiomeric excess, requires a chromophore near the stereocenter for a strong signal, computational resources may be needed.[6] |
Experimental Protocols
Below are detailed methodologies for the three key analytical techniques. These protocols are based on established methods for structurally similar N-acylpiperidines and can be adapted for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak® IA or Chiralcel® OD-H, is recommended for N-acylpiperidines.[1]
-
Mobile Phase Preparation: A mobile phase consisting of a mixture of n-hexane and a polar alcohol like isopropanol or ethanol is typically used. For basic compounds like piperidines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.[4] A typical starting mobile phase composition would be 90:10 (v/v) n-hexane:isopropanol.
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of 10-100 µg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection wavelength: 210 nm (or a wavelength where the acetyl group shows absorbance)
-
-
Data Analysis: The retention times of the two enantiomers will be different. The enantiomeric excess (ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of this compound by inducing chemical shift non-equivalence between the enantiomers.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid is a commonly used and effective CSA for chiral amines and amides.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound into an NMR tube.
-
Add a molar equivalent of the chiral solvating agent, (R)-(-)-Mandelic acid, to the NMR tube.
-
Dissolve the mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the signals of interest.
-
-
Data Analysis: In the presence of the chiral solvating agent, the protons of the two enantiomers of this compound will experience different magnetic environments, leading to the splitting of certain signals into two distinct sets of peaks. The signals of the methyl group at the 2-position or the acetyl methyl group are often good candidates for observing this splitting. The enantiomeric excess can be determined by integrating the corresponding signals for the two diastereomeric complexes.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the absolute configuration of the synthesized this compound.
Methodology:
-
Instrumentation: A CD spectropolarimeter is required.
-
Sample Preparation: Prepare a solution of the enantiomerically enriched this compound in a suitable solvent that is transparent in the desired UV range (e.g., methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance of around 1.0 in the UV-Vis spectrum.
-
CD Spectrum Acquisition:
-
Record the CD spectrum over a suitable wavelength range, typically from 190 to 400 nm.
-
The spectrum of the pure solvent should also be recorded as a baseline and subtracted from the sample spectrum.
-
-
Computational Modeling (for absolute configuration determination):
-
Perform a conformational search for both the (R) and (S) enantiomers of this compound using computational chemistry software (e.g., Gaussian, Spartan).
-
For the lowest energy conformers of each enantiomer, calculate the theoretical CD spectrum using time-dependent density functional theory (TD-DFT).[6]
-
-
Data Analysis: Compare the experimentally measured CD spectrum with the theoretically calculated spectra for the (R) and (S) enantiomers. A good match between the experimental spectrum and one of the calculated spectra allows for the assignment of the absolute configuration.[3] The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the stereochemistry.
Visualizing the Workflow
To illustrate the logical flow of the stereochemical validation process, the following diagram outlines the key steps and decision points.
Caption: Workflow for the validation of stereochemistry.
Conclusion
The validation of the stereochemistry of synthesized compounds like this compound is a multi-faceted process that can be effectively addressed by a combination of powerful analytical techniques. Chiral HPLC stands out for its precision in determining enantiomeric excess, while chiral NMR offers a rapid method for the same purpose with additional structural insights. For the unambiguous determination of the absolute configuration, Circular Dichroism spectroscopy, particularly when supported by computational modeling, is the method of choice. By selecting the appropriate technique or a combination thereof, researchers can confidently establish the stereochemical integrity of their synthesized molecules, a crucial step in the journey from discovery to application.
References
- 1. mdpi.com [mdpi.com]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of 1-(2-methylpiperidin-1-yl)ethanone
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(2-methylpiperidin-1-yl)ethanone (CAS No. 4593-15-1) was not available through the conducted searches. The following information is based on general best practices for the disposal of analogous chemical compounds and should not be considered a substitute for a substance-specific safety assessment. Researchers, scientists, and drug development professionals are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for definitive guidance.
This document provides a procedural framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to review general safety protocols for handling piperidine-based compounds. Based on information for similar chemicals, the following personal protective equipment (PPE) and safety measures are recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.
-
Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after use.
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on its classification as hazardous waste. The following steps provide a general guideline for its disposal:
-
Waste Identification and Classification:
-
Consult your institution's EHS department and local regulations to determine if this compound is classified as hazardous waste.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Containerization and Labeling:
-
Collect waste in a designated, properly sealed, and chemically compatible container.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the CAS number "4593-15-1," and an indication of the associated hazards (e.g., "Flammable," "Toxic").
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Request:
-
Follow your institution's procedures for requesting a hazardous waste pickup.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Illustrative Quantitative Data
The following table contains hypothetical quantitative data that might be found in an SDS for a compound similar to this compound. This information is for illustrative purposes only.
| Property | Value (Illustrative) |
| Boiling Point | 185-190 °C |
| Flash Point | 75 °C |
| Acute Toxicity (Oral) | LD50: 300-500 mg/kg |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found. The disposal method should be determined in consultation with professional waste disposal services and your institution's EHS department.
Disposal Workflow
The following diagram illustrates a general decision-making workflow for the proper disposal of a laboratory chemical.
Caption: General workflow for the safe disposal of laboratory chemicals.
It is imperative for all laboratory personnel to adhere to their institution's specific waste management policies and to seek guidance from their EHS department to ensure safe and compliant disposal of all chemical waste.
Essential Safety and Logistical Information for Handling 1-(2-methylpiperidin-1-yl)ethanone
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 1-(2-methylpiperidin-1-yl)ethanone. The information herein is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the potential hazards associated with similar piperidine-based compounds.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[1][2][3] | Protects against splashes and airborne particles that could cause serious eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber, butyl rubber).[2][4][5] | Prevents skin contact, which may cause irritation or toxic effects.[4] Gloves should be inspected before use and disposed of properly.[2] |
| Body Protection | A laboratory coat or a chemical-resistant apron.[6] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][5] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[6] | Minimizes the inhalation of potentially harmful vapors or aerosols. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, such as a certified chemical fume hood, is used for all manipulations.[1][5]
-
Verify that safety equipment, including an eyewash station and a safety shower, is readily accessible.[7]
-
Remove all potential ignition sources from the handling area.[4][5]
2. Handling the Chemical:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Ground and bond containers when transferring the material to prevent static discharge.[4][5]
-
Use non-sparking tools.[4]
3. Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
Store in a locked cabinet or other secure location.[4]
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[1][4]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1][4]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Ensure the spill area is well-ventilated to disperse any vapors.[5]
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous waste.
-
Chemical Waste:
-
Dispose of unused or contaminated this compound in a designated, labeled hazardous waste container.
-
Do not dispose of this chemical down the drain or in general waste.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Contaminated Materials:
-
All PPE and other materials (e.g., absorbent pads, weigh boats) that come into contact with the chemical should be collected in a sealed, labeled container for hazardous waste disposal.[4]
-
Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of laboratory chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
